Product packaging for 8-Chloro-2-methoxy-1,5-naphthyridine(Cat. No.:CAS No. 249889-68-7)

8-Chloro-2-methoxy-1,5-naphthyridine

Cat. No.: B3024861
CAS No.: 249889-68-7
M. Wt: 194.62 g/mol
InChI Key: OPAVZRJSEDSFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloro-2-methoxy-1,5-naphthyridine is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B3024861 8-Chloro-2-methoxy-1,5-naphthyridine CAS No. 249889-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVZRJSEDSFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623779
Record name 8-Chloro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249889-68-7
Record name 8-Chloro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-2-methoxy-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic synthesis pathway for 8-Chloro-2-methoxy-1,5-naphthyridine, a key heterocyclic scaffold of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented in a logical progression, detailing the rationale behind the chosen reactions and providing protocols based on established chemical principles for the 1,5-naphthyridine ring system.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, is a prominent structural motif in a multitude of biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing molecules that can interact with various biological targets. The strategic placement of substituents on the 1,5-naphthyridine ring is crucial for modulating the pharmacological profile of these molecules. This guide focuses on the synthesis of a specifically substituted derivative, this compound, which serves as a valuable intermediate for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a linear sequence starting from a suitably substituted aminopyridine. The core strategy involves the initial construction of the 1,5-naphthyridine ring system, followed by the sequential introduction of the chloro and methoxy functionalities.

A plausible retrosynthetic analysis is as follows: The target molecule can be obtained via a selective nucleophilic aromatic substitution (SNAr) on a 2,8-dichloro-1,5-naphthyridine intermediate. This dichlorinated intermediate, in turn, can be synthesized from a 1,5-naphthyridine-2,8-dione precursor. The dione can be prepared by a cyclization reaction involving a substituted 3-aminopyridine.

The overall synthetic strategy is therefore broken down into three key stages:

  • Formation of the 1,5-Naphthyridine Core: Synthesis of 1,5-Naphthyridine-2,8-dione.

  • Chlorination: Conversion of the dione to 2,8-Dichloro-1,5-naphthyridine.

  • Selective Methoxylation: Regioselective substitution of one chlorine atom to yield the final product.

Stage 1: Construction of the 1,5-Naphthyridine Core

The initial and critical step is the formation of the bicyclic 1,5-naphthyridine ring system. A common and effective method for this transformation is the condensation of a 3-aminopyridine derivative with a suitable three-carbon unit, followed by cyclization. One such approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a trialkyl orthoformate.

Experimental Protocol: Synthesis of 1,5-Naphthyridine-2,8-dione

This protocol is based on established methods for the synthesis of related 1,5-naphthyridinone systems.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1.0 eq.), Meldrum's acid (1.1 eq.), and trimethyl orthoformate (3.0 eq.) in a high-boiling point solvent such as diphenyl ether.

  • Reaction: Heat the reaction mixture to approximately 105°C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, increase the temperature of the reaction mixture to 220°C and maintain for 2 hours to facilitate the thermal cyclization.[2]

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, 1,5-Naphthyridine-2,8-dione, will often precipitate out of the solution. The crude product can be collected by filtration and washed with a suitable organic solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent. Further purification can be achieved by recrystallization.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
3-Aminopyridine94.111.0
Meldrum's Acid144.121.1
Trimethyl Orthoformate106.123.0
Diphenyl Ether (Solvent)170.21-

Stage 2: Chlorination of the Naphthyridine Core

With the 1,5-Naphthyridine-2,8-dione in hand, the next step is the conversion of the hydroxyl groups (in the tautomeric dione form) to chloro groups. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or in combination with phosphorus pentachloride (PCl₅) for enhanced reactivity.[1][3]

Experimental Protocol: Synthesis of 2,8-Dichloro-1,5-naphthyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-Naphthyridine-2,8-dione (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) for 1-2 hours.[2] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Isolation: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be done with extreme caution. The resulting acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the product precipitates. The solid 2,8-Dichloro-1,5-naphthyridine is collected by filtration, washed with water, and dried.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
1,5-Naphthyridine-2,8-dione162.141.0
Phosphorus Oxychloride (POCl₃)153.33Excess

Stage 3: Selective Methoxylation

The final step in the synthesis is the regioselective nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group. In the 2,8-dichloro-1,5-naphthyridine system, the 2-position is generally more susceptible to nucleophilic attack than the 8-position. This selectivity is attributed to the electronic influence of the nitrogen atoms in the bicyclic system, which leads to greater stabilization of the Meisenheimer intermediate formed upon attack at the 2-position.

Causality of Regioselectivity

The increased reactivity at the 2-position can be rationalized by considering the resonance structures of the anionic intermediate formed during the SNAr reaction. Nucleophilic attack at the 2-position allows for the delocalization of the negative charge onto the adjacent nitrogen atom (N1), which is a highly stabilizing interaction. While attack at the 8-position also allows for delocalization onto the N1 nitrogen, the overall stabilization of the intermediate is less favorable.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the methoxylation of chloro-substituted naphthyridines.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2,8-Dichloro-1,5-naphthyridine (1.0 eq.) in anhydrous methanol.

  • Reagent Addition: To this solution, add a solution of sodium methoxide (1.0-1.2 eq.) in methanol. The sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The progress of the reaction should be monitored by TLC to observe the consumption of the starting material and the formation of the monosubstituted product.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
2,8-Dichloro-1,5-naphthyridine199.021.0
Sodium Methoxide54.021.0-1.2
Methanol (Solvent)32.04-

Visualization of the Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Selective Methoxylation 3-Aminopyridine 3-Aminopyridine Naphthyridine-dione 1,5-Naphthyridine-2,8-dione 3-Aminopyridine->Naphthyridine-dione 1. Meldrum's Acid, Trimethyl Orthoformate 2. Heat (220°C) Meldrum's Acid Meldrum's Acid Dichloro-naphthyridine 2,8-Dichloro-1,5-naphthyridine Naphthyridine-dione->Dichloro-naphthyridine POCl3, Reflux Final_Product This compound Dichloro-naphthyridine->Final_Product NaOMe, MeOH

Caption: Overall synthetic workflow for this compound.

Characterization Data

While detailed experimental data for the target compound is not extensively available in the public domain, the following table provides the expected molecular formula and weight. Researchers should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm the identity and purity of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )
1,5-Naphthyridine-2,8-dioneC₈H₄N₂O₂162.14
2,8-Dichloro-1,5-naphthyridineC₈H₄Cl₂N₂199.02
This compoundC₉H₇ClN₂O194.62

Conclusion

The synthesis of this compound can be achieved through a robust and logical three-stage process. This guide outlines a reliable pathway involving the initial construction of the 1,5-naphthyridine core, followed by a double chlorination and a final regioselective methoxylation. The principles and protocols described herein provide a solid foundation for researchers and drug development professionals to access this valuable chemical entity for further investigation and application in medicinal chemistry.

References

physicochemical properties of "8-Chloro-2-methoxy-1,5-naphthyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-methoxy-1,5-naphthyridine

Section 1: Introduction and Strategic Importance

The 1,5-naphthyridine scaffold is a quintessential example of a "privileged structure" in modern medicinal chemistry. Comprising two fused pyridine rings, this heterocyclic system offers a rigid, planar framework with defined hydrogen bonding capabilities, making it an ideal platform for the design of targeted therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, finding application as kinase inhibitors, antimalarial agents, and antibacterial compounds.[2][3]

This guide focuses on a specific, strategically important derivative: This compound . The substitution pattern of this molecule is not arbitrary; it is designed for synthetic utility. The methoxy group (CH₃O-) at the C2 position and the chloro (Cl) group at the C8 position significantly modulate the electronic properties and reactivity of the naphthyridine core. The chloro substituent, in particular, serves as a versatile synthetic handle, acting as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1][4] This allows for the systematic and efficient diversification of the scaffold, enabling the construction of large chemical libraries for drug discovery screening. The methoxy group, an electron-donating substituent, influences the molecule's binding interactions and metabolic stability, both critical parameters in drug development.[5]

This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details a representative synthetic protocol, explores its characteristic reactivity, and discusses its applications as a pivotal intermediate for researchers in pharmacology and materials science.

Section 2: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific intermediate is not aggregated in a single source, a robust profile can be constructed from chemical supplier data, predictive modeling, and analysis of analogous structures.

Data Summary Table
PropertyValueSource/Comment
IUPAC Name This compound-
CAS Number 249889-68-7[6][7]
Molecular Formula C₉H₇ClN₂O[6][8]
Molecular Weight 194.62 g/mol [6]
Monoisotopic Mass 194.02469 Da[8]
Physical State White to off-white solidInferred from related compounds
Boiling Point 287.4 ± 35.0 °CPredicted[9]
Density 1.333 ± 0.06 g/cm³Predicted[9]
XlogP 2.1Predicted[8]
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents; poorly soluble in water.Inferred from XlogP and structure[10]

Molecular Structure & Identification: The definitive identifier for this compound is its CAS number, 249889-68-7.[6][7] The molecular formula, C₉H₇ClN₂O, and molecular weight of 194.62 g/mol are foundational for all stoichiometric calculations.[6]

Caption: Chemical structure of this compound.

Solubility Profile: The predicted octanol-water partition coefficient (XlogP) of 2.1 indicates a moderate degree of lipophilicity.[8] This suggests that the compound will exhibit good solubility in common polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. Conversely, its solubility in aqueous media is expected to be low. This profile is typical for aromatic heterocyclic compounds and is a critical consideration for reaction setup, purification (e.g., extraction vs. crystallization), and formulation for biological assays.

Section 3: Spectroscopic and Analytical Characterization

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 195.03.[8] The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent [M+H+2]⁺ peak at m/z 197.03, approximately one-third the intensity of the [M+H]⁺ peak. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Predicted collision cross-section (CCS) values are available, which can aid in identification in ion mobility-mass spectrometry experiments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show five distinct signals:

    • A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.

    • Four signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the naphthyridine core. The protons adjacent to the ring nitrogens will be the most deshielded (highest ppm). The specific shifts and coupling constants (J-values) will follow predictable patterns for a disubstituted pyridine-like system.

  • ¹³C NMR: The spectrum will display nine signals for the nine unique carbon atoms.

    • The methoxy carbon will appear around δ 55-60 ppm.

    • The eight aromatic carbons will resonate in the δ 110-165 ppm range. Carbons directly bonded to heteroatoms (N, O, Cl) will be significantly shifted. For instance, C2 (bonded to O and N) and C8 (bonded to Cl and N) are expected to be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1580-1620 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings.

  • ~1250-1300 cm⁻¹: Aryl-O (C-O) asymmetric stretching from the methoxy group.

  • ~1020-1050 cm⁻¹: Aryl-O (C-O) symmetric stretching.

  • ~750-850 cm⁻¹: C-Cl stretching.

Section 4: Synthesis and Chemical Reactivity

Representative Synthetic Strategy

The synthesis of substituted 1,5-naphthyridines often involves the construction of the heterocyclic core from pyridine precursors.[1][13] A robust and common strategy involves the chlorination of a naphthyridinone (or hydroxy-naphthyridine) intermediate, followed by nucleophilic substitution.[4] The chloro group at C8 can be introduced from a corresponding amino or hydroxyl precursor during the ring formation or subsequent functionalization steps.

G start Substituted 3-Aminopyridine step1 Cyclization (e.g., with malonic ester derivative) start->step1 intermediate1 2,8-Dihydroxy-1,5-naphthyridine step1->intermediate1 step2 Dichlorination (POCl₃, heat) intermediate1->step2 intermediate2 2,8-Dichloro-1,5-naphthyridine step2->intermediate2 step3 Selective Monomethoxylation (NaOMe, controlled temp.) intermediate2->step3 product This compound step3->product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from 2,8-Dichloro-1,5-naphthyridine

This protocol describes the selective nucleophilic substitution on a dichlorinated precursor, a common method for accessing asymmetrically substituted naphthyridines.

Objective: To synthesize this compound via selective methoxylation.

Materials:

  • 2,8-Dichloro-1,5-naphthyridine (1 equivalent)

  • Sodium methoxide (NaOMe), 25% solution in methanol (1.0 - 1.2 equivalents)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2,8-Dichloro-1,5-naphthyridine in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the sodium methoxide solution dropwise over 10-15 minutes. Causality Note: Slow addition at low temperature is crucial to control the exotherm and enhance selectivity for monosubstitution over disubstitution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Validation: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.

Chemical Reactivity Profile

The reactivity is dominated by the chloro substituent, which makes the C8 position highly susceptible to nucleophilic attack.

G Key Reactivity Sites mol snar_label SₙAr (Nu: = R₂NH, RSH, etc.) snar_label->mol sear_label SEAr (difficult) (e.g., Nitration) sear_label->mol n_alk_label N-Alkylation / Protonation n_alk_label->mol

Caption: Reactivity map of this compound.

  • Nucleophilic Aromatic Substitution (SₙAr): This is the most synthetically valuable reaction for this compound. The electron-withdrawing nature of the fused pyridine ring system activates the C8 position for attack by a wide range of nucleophiles (amines, thiols, alkoxides, etc.). This reaction is the cornerstone of creating diverse libraries of C8-substituted 1,5-naphthyridines for biological screening.

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-alkyne bonds, respectively.

  • Electrophilic Aromatic Substitution (SₑAr): Electrophilic substitution on the naphthyridine ring is generally difficult due to the deactivating effect of the ring nitrogens. If forced, substitution would likely occur at positions meta to the nitrogen atoms.

  • Reactions at Ring Nitrogens: The pyridine-like nitrogen atoms are basic and can be protonated in acidic media or alkylated to form quaternary naphthyridinium salts.

Section 5: Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the synthetic versatility endowed by the C8-chloro group.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. This naphthyridine derivative serves as a starting point for synthesizing analogs where the C8 position is functionalized with various amine-containing side chains to probe interactions with the kinase hinge region.

  • Antimalarial Drug Development: Substituted 2-amino-1,5-naphthyridines have been identified as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation.[3] The 8-chloro intermediate is crucial for synthesizing these 8-amino substituted analogs.

  • Materials Science: The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine core makes it an attractive building block for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The chloro group allows for its incorporation into larger polymeric or macromolecular structures.

Section 6: Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its physicochemical properties are well-suited for a range of organic transformations, and its reactivity profile, dominated by the C8-chloro group, provides a reliable and versatile handle for molecular diversification. While detailed experimental data on the standalone compound is sparse, its well-understood role as a precursor in the synthesis of complex, biologically active molecules underscores its importance in the fields of medicinal chemistry, drug discovery, and advanced materials.

References

An In-depth Technical Guide to 8-Chloro-2-methoxy-1,5-naphthyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Chloro-2-methoxy-1,5-naphthyridine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We will delve into its fundamental properties, logical synthetic pathways, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Compound Identification and Physicochemical Profile

This compound is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The specific placement of the chloro and methoxy groups on the 1,5-naphthyridine core imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

  • Chemical Name: this compound

  • CAS Number: 249889-68-7[1][2][3]

  • Molecular Formula: C₉H₇ClN₂O[3][4]

  • Molecular Weight: 194.62 g/mol [3]

  • InChI Key: OPAVZRJSEDSFMQ-UHFFFAOYSA-N[4]

Structure:

this compound Structure

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[3][4]
Molecular Weight 194.62 g/mol [3]
Monoisotopic Mass 194.02469 Da[4]
SMILES COC1=NC2=C(C=CN=C2C=C1)Cl[4]
XlogP (Predicted) 2.1[4]

Strategic Synthesis of the 1,5-Naphthyridine Core

The synthesis of substituted 1,5-naphthyridines can be approached through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. A common and effective strategy involves a modified Skraup synthesis or a Gould-Jacobs reaction followed by subsequent functionalization.

A plausible synthetic pathway to this compound would likely involve the initial construction of a di-substituted naphthyridine ring system, followed by the introduction of the methoxy group. For instance, a di-chloro precursor could be selectively methoxylated.

Illustrative Synthetic Workflow:

The following diagram outlines a conceptual synthetic pathway. The key is the strategic construction of the bicyclic system from a suitably substituted aminopyridine, followed by functional group interconversion.

G cluster_0 Core Naphthyridine Formation cluster_1 Functionalization A 3-Amino-x-chloropyridine C Cyclization & Aromatization A->C Gould-Jacobs Reaction B Malonic Ester Derivative B->C D 2,8-dichloro-1,5-naphthyridine C->D Chlorination (e.g., POCl₃) E Selective Methoxylation D->E Sodium Methoxide F This compound E->F

Caption: Conceptual synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[5][6] The introduction of chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[7]

Role as a Key Intermediate:

This compound is primarily utilized as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The chlorine atom at the 8-position is a key functional handle for introducing further diversity through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

Therapeutic Potential of Derivatives:

Derivatives of substituted naphthyridines have demonstrated a broad range of biological activities, including:

  • Anticancer Agents: Many naphthyridine derivatives function as inhibitors of crucial cellular enzymes like topoisomerases and kinases.[5] For example, structurally related benzo[b][4][8]naphthyridines have shown promise as topoisomerase I inhibitors.[5] The general mechanism involves the stabilization of the enzyme-DNA complex, leading to DNA damage and apoptosis in cancer cells.

  • Antimicrobial Agents: The naphthyridine core is also found in compounds with antibacterial properties, often targeting bacterial DNA gyrase.[9]

  • BET Bromodomain Inhibitors: Fused 1,5-naphthyridines have been identified as potent inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins, which are epigenetic readers involved in transcriptional regulation and are implicated in cancer and inflammation.[5]

Proposed Mechanism of Action for Derivatives:

The following diagram illustrates a generalized mechanism for how a naphthyridine-based compound might act as a topoisomerase inhibitor.

G cluster_0 Topoisomerase Action cluster_1 Inhibition by Naphthyridine Derivative DNA Supercoiled DNA Complex DNA-Topo Complex DNA->Complex Binding Topo Topoisomerase I Topo->Complex Relaxed_DNA Relaxed DNA Complex->Relaxed_DNA Nick, Rotation, Ligation Trapped_Complex Trapped Ternary Complex Complex->Trapped_Complex Intercalation/ Binding Inhibitor Naphthyridine Derivative Inhibitor->Trapped_Complex Apoptosis Apoptosis Trapped_Complex->Apoptosis Replication Fork Collision

Caption: Inhibition of Topoisomerase I by a naphthyridine derivative.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol provides a representative example of how this compound can be used as a substrate in a nucleophilic aromatic substitution reaction to generate a library of derivatives.

Objective: To synthesize a series of 8-substituted-2-methoxy-1,5-naphthyridines via SNAr reaction.

Materials:

  • This compound

  • A selection of primary or secondary amines (e.g., aniline, morpholine, piperidine)

  • A suitable solvent (e.g., DMF, DMSO, or NMP)

  • A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Addition of Amine: Add the desired amine nucleophile (1.1 - 1.5 eq). The slight excess ensures complete consumption of the starting material.

  • Addition of Base and Solvent: Add the base (2.0 - 3.0 eq) and the solvent. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-substituted-2-methoxy-1,5-naphthyridine.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

This protocol serves as a foundational template that can be optimized for different amine nucleophiles to rapidly generate a diverse library of compounds for biological screening.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure and the reactivity of the chloro substituent provide a reliable platform for the synthesis of novel, biologically active molecules. Understanding its synthesis, properties, and reactivity is crucial for medicinal chemists aiming to develop next-generation therapeutics targeting a range of diseases, from cancer to infectious agents.

References

A Technical Guide to the Spectroscopic Characterization of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 8-Chloro-2-methoxy-1,5-naphthyridine, a substituted heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry due to the prevalence of the naphthyridine scaffold in biologically active compounds. Understanding its detailed atomic and molecular structure is paramount for predicting its chemical behavior, designing derivatives, and elucidating its mechanism of action in biological systems.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to present a predicted yet scientifically rigorous analysis. The methodologies and interpretations herein are designed to be a self-validating system, grounded in authoritative principles of organic spectroscopy.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for the interpretation of spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the known chemical shifts of the parent 1,5-naphthyridine and the well-established substituent effects of the chloro and methoxy groups.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region corresponding to the four protons on the naphthyridine core, and one signal in the aliphatic region for the methoxy group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.9 - 7.1dJ ≈ 8.5
H-4~7.9 - 8.1dJ ≈ 8.5
H-6~8.5 - 8.7dJ ≈ 4.5
H-7~7.4 - 7.6dJ ≈ 4.5
-OCH₃~4.0 - 4.2s-

Interpretation and Rationale:

  • -OCH₃ group: The methoxy protons are expected to appear as a singlet in the range of 4.0-4.2 ppm. This downfield shift compared to a typical aliphatic methoxy group is due to the attachment to an electron-deficient aromatic ring.

  • H-3 and H-4: These protons form an AX spin system. H-4 is deshielded by the adjacent nitrogen atom (N-5) and is expected to resonate at a lower field (~7.9-8.1 ppm) compared to H-3 (~6.9-7.1 ppm). The methoxy group at C-2 is electron-donating, which will shield the ortho proton H-3, causing it to appear at a relatively higher field. The coupling between them will result in two doublets with a typical ortho-coupling constant of approximately 8.5 Hz.

  • H-6 and H-7: These protons also form an AX spin system. H-6 is significantly deshielded by the adjacent nitrogen atom (N-5) and will appear at the lowest field in the aromatic region (~8.5-8.7 ppm). The chlorine atom at C-8 will have a deshielding effect on the ortho proton H-7, but this is counteracted by the para-relationship to the electron-donating methoxy group. Thus, H-7 is expected around 7.4-7.6 ppm. The coupling between H-6 and H-7 will result in two doublets with a smaller coupling constant of about 4.5 Hz, which is characteristic of coupling across a pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.

  • Data Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.

    • Integrate the signals to determine the relative number of protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Nine distinct signals are expected, corresponding to the nine carbon atoms in this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~110 - 115
C-4~135 - 140
C-4a~148 - 152
C-6~150 - 155
C-7~120 - 125
C-8~140 - 145
C-8a~145 - 150
-OCH₃~53 - 57

Interpretation and Rationale:

  • -OCH₃ Carbon: The methoxy carbon will appear in the aliphatic region, typically between 53 and 57 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the substituents.

    • C-2 and C-8: These carbons are directly attached to electronegative atoms (oxygen and chlorine, respectively) and are expected to be significantly downfield. C-2, bonded to the methoxy group, will likely be the most downfield signal in the spectrum.

    • C-4a, C-8a, C-6: These carbons are adjacent to nitrogen atoms and will also be deshielded, appearing at a lower field.

    • C-3 and C-7: These carbons are not directly bonded to heteroatoms or electron-withdrawing groups and are expected to be at a relatively higher field in the aromatic region. The electron-donating effect of the methoxy group will further shield C-3.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 125 MHz for ¹³C) is required.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the range of 0-180 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic rings, the C-O ether linkage, and the C-Cl bond.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium-WeakAromatic C-H stretching
~2950 - 2850Medium-WeakAliphatic C-H stretching (-OCH₃)
~1600 - 1450Strong-MediumC=C and C=N stretching in the aromatic rings
~1250 - 1200StrongAsymmetric C-O-C stretching (aryl ether)
~1050 - 1000StrongSymmetric C-O-C stretching (aryl ether)
~850 - 750StrongC-H out-of-plane bending
~750 - 700Medium-StrongC-Cl stretching

Interpretation and Rationale:

The presence of sharp peaks just above 3000 cm⁻¹ is indicative of aromatic C-H bonds, while the peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methoxy group. The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the conjugated π-system of the naphthyridine core. The most diagnostic peaks will be the strong C-O stretching bands of the aryl ether and the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Impact - EI)

m/zPredicted Relative AbundanceAssignment
194/196HighMolecular ion [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern)
179/181Moderate[M - CH₃]⁺
151/153Moderate[M - CH₃ - CO]⁺
159Low[M - Cl]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak is expected at m/z 194. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 196 with an intensity of approximately one-third of the M+ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pathway: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation at m/z 179/181. This can be followed by the loss of carbon monoxide (CO) to give an ion at m/z 151/153. The loss of a chlorine radical (•Cl) is also possible, leading to a peak at m/z 159.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 194/196 M_minus_CH3 [M - CH₃]⁺ m/z 179/181 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 159 M->M_minus_Cl - •Cl M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z 151/153 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (Electron Impact - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By combining the principles of NMR, IR, and MS, a comprehensive structural characterization can be achieved. The provided protocols offer a standardized approach for obtaining high-quality data, while the interpretations, grounded in established spectroscopic theory, serve as a robust framework for the structural elucidation of this and related heterocyclic compounds. For definitive structural confirmation, the acquisition of experimental data and its comparison with the predictions outlined in this guide is the recommended course of action.

An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and scientific principles for evaluating the solubility and stability of 8-Chloro-2-methoxy-1,5-naphthyridine. Tailored for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying rationale, ensuring a robust and scientifically sound approach to characterizing this promising heterocyclic compound.

Introduction: The Significance of Physicochemical Characterization

This compound belongs to the naphthyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a chloro substituent and a methoxy group on the naphthyridine core is anticipated to modulate its physicochemical properties, which in turn will profoundly influence its behavior in biological systems and its viability as a drug candidate.

The chloro group, being electron-withdrawing and lipophilic, can enhance membrane permeability and binding interactions, but may also impact metabolic stability.[1][2] The methoxy group, also lipophilic, can influence solubility and metabolic pathways.[3] A thorough understanding of the solubility and stability of this compound is therefore not merely a routine characterization step but a critical component of its preclinical development, informing formulation strategies, predicting in vivo performance, and ensuring the integrity of biological assay data.

This guide will delineate the experimental framework for a comprehensive assessment of these key parameters.

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and the feasibility of developing parenteral formulations. For this compound, a molecule with a predicted XlogP of 2.1, understanding its aqueous and organic solvent solubility is paramount. Both kinetic and thermodynamic solubility assays are recommended to gain a complete picture.

Theoretical Considerations

The 1,5-naphthyridine core contains nitrogen atoms capable of hydrogen bonding, which may contribute to aqueous solubility. However, the aromatic system and the chloro and methoxy substituents increase the molecule's lipophilicity, likely resulting in poor aqueous solubility. It is hypothesized that the solubility of this compound will be pH-dependent due to the basicity of the naphthyridine nitrogens.

Experimental Protocols

This high-throughput screening method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4][5]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[6][7]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering of the solutions using a nephelometer. An increase in scattering indicates precipitation.[5]

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[5]

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

This method determines the true equilibrium solubility of the solid compound and is crucial for lead optimization and preformulation studies.[8][9][10]

Objective: To determine the saturation concentration of this compound in a given solvent at equilibrium.

Methodology (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, propylene glycol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • HPLC-UV Method Development: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a suitable starting point. The detection wavelength should be set at the λmax of the compound.

  • pH Measurement: For aqueous samples, measure the final pH of the saturated solution.

Data Presentation:

Solvent/Buffer (pH) Temperature (°C) Thermodynamic Solubility (µg/mL) Thermodynamic Solubility (µM)
pH 3.0 Buffer25Experimental ValueExperimental Value
pH 5.0 Buffer25Experimental ValueExperimental Value
pH 7.4 Buffer25Experimental ValueExperimental Value
pH 9.0 Buffer25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Propylene Glycol25Experimental ValueExperimental Value

Visualization of Solubility Workflow

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h) k_add->k_incubate k_detect Detect Precipitation (Nephelometry or UV) k_incubate->k_detect k_end Kinetic Solubility Value k_detect->k_end t_start Excess Solid Compound t_add Add to Solvent/Buffer t_start->t_add t_equilibrate Equilibrate (24-48h) t_add->t_equilibrate t_separate Filter/Centrifuge t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.

Part 2: Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[12]

Forced Degradation (Stress Testing) Studies

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient.[13][14]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

  • Stress Conditions (as per ICH Q1A(R2)): [13]

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 8 hours.[13]

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[13]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal Degradation: The solid compound is exposed to 105°C for 24 hours.

    • Photostability (as per ICH Q1B): Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16][17] A dark control sample should be stored under the same conditions to differentiate between light- and heat-induced degradation.[18]

  • Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products.[19][20][21]

    • Analyze the stressed samples by HPLC-UV, quantifying the parent compound and detecting any degradation products.

    • Calculate the percentage of degradation.

    • For identification of major degradation products, utilize LC-MS to obtain molecular weights and fragmentation patterns.[22][23][24] Further structural elucidation can be achieved by isolating the degradants and performing NMR spectroscopy.[22][23]

Data Presentation:

Stress Condition Duration Temperature % Degradation Number of Degradation Products
0.1 M HCl8 hours60°CExperimental ValueExperimental Value
0.1 M NaOH8 hours60°CExperimental ValueExperimental Value
3% H₂O₂24 hoursRoom TempExperimental ValueExperimental Value
Thermal (Solid)24 hours105°CExperimental ValueExperimental Value
PhotostabilityPer ICH Q1BControlledExperimental ValueExperimental Value
pH-Rate Profile

Objective: To determine the rate of degradation of this compound as a function of pH.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 2 to 10).

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 50°C, 60°C, or 70°C).

  • Time-Point Analysis: At various time points, withdraw aliquots and analyze them using the stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k). A plot of log(k) versus pH will reveal the pH-rate profile and indicate the pH of maximum stability.

Visualization of Stability Testing Workflow

Stability_Workflow cluster_stress Forced Degradation (ICH Guidelines) start This compound (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C, Solid) start->thermal photo Photostability (ICH Q1B) start->photo analysis Stability-Indicating HPLC-UV Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quant Quantify Parent Compound & Detect Degradants analysis->quant id Identify Degradants (LC-MS, NMR) quant->id end Degradation Profile & Pathways id->end

References

Unlocking the Therapeutic Promise of 8-Chloro-2-methoxy-1,5-naphthyridine: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential biological targets of the novel heterocyclic compound, 8-Chloro-2-methoxy-1,5-naphthyridine. In the absence of extensive direct biological data for this specific molecule, this document leverages a robust, analogy-based approach, drawing upon the well-documented activities of the broader 1,5-naphthyridine and benzo[b][1][2]naphthyridine families. Our analysis points towards promising avenues of investigation, primarily in the realms of oncology and infectious diseases, with a focus on topoisomerase inhibition and antiprotozoal activity. This guide is designed to be a foundational resource, offering not just a summary of existing knowledge but a practical roadmap for future research and development.

The 1,5-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,5-naphthyridine core, a nitrogen-containing heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in compounds exhibiting a wide spectrum of biological activities.[3][4] Derivatives of this scaffold have been shown to interact with a variety of biological targets, leading to their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents.[1][5] The specific substitutions on the 1,5-naphthyridine ring, such as the chloro and methoxy groups in this compound, are expected to significantly modulate its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.

Primary Putative Target Class: DNA Topoisomerases

A significant body of evidence points to DNA topoisomerases as a primary target for naphthyridine derivatives.[6][7] These essential enzymes regulate the topological state of DNA, playing a critical role in replication, transcription, and DNA repair. Their inhibition can lead to the accumulation of DNA strand breaks and subsequent induction of apoptosis in rapidly proliferating cells, making them attractive targets for anticancer therapy.

Mechanistic Insights from Analogs

Fused 1,5-naphthyridine derivatives, such as benzo[b][1][2]naphthyridines, have demonstrated notable cytotoxicity against various cancer cell lines.[1] For instance, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][2]naphthyridin-10-amine has been shown to inhibit topoisomerase I (Top1) activity.[1] This inhibition is often achieved by stabilizing the covalent complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand. This mechanism is reminiscent of the action of established Top1 inhibitors like camptothecin.

The proposed mechanism of action for this compound as a topoisomerase I inhibitor is illustrated below.

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavage Single-strand Cleavage Top1->Cleavage Complex Covalent Top1-DNA Complex Cleavage->Complex Rotation Strand Rotation Complex->Rotation Stabilized_Complex Stabilized Ternary Complex Complex->Stabilized_Complex Religation DNA Re-ligation Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor 8-Chloro-2-methoxy- 1,5-naphthyridine Inhibitor->Stabilized_Complex Binding & Stabilization DSB Double-strand Break Stabilized_Complex->DSB Replication_Fork Advancing Replication Fork Replication_Fork->Stabilized_Complex Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition.

Experimental Workflow for Target Validation

To empirically validate whether this compound targets topoisomerases, a structured experimental approach is recommended.

Experimental_Workflow Start Start: In Vitro Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Topoisomerase_Assay Topoisomerase I/II Relaxation Assay Cytotoxicity->Topoisomerase_Assay If cytotoxic Comet_Assay Comet Assay (DNA Damage) Topoisomerase_Assay->Comet_Assay If inhibitory Western_Blot Western Blot for DNA Damage Markers (γ-H2AX, p53) Comet_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Conclusion Conclusion: Target Validated Apoptosis_Assay->Conclusion

Caption: Experimental workflow for validating topoisomerase inhibition.

Detailed Protocol: Topoisomerase I Relaxation Assay

Objective: To determine the in vitro inhibitory effect of this compound on human topoisomerase I.

Materials:

  • Human Topoisomerase I (e.g., from a commercial supplier)

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add components in the following order:

    • Nuclease-free water to final volume

    • 2 µL of 10x Assay Buffer

    • 0.5 µg of supercoiled plasmid DNA

    • Serial dilutions of this compound (e.g., final concentrations of 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (camptothecin).

  • Add 1 unit of human Topoisomerase I to each reaction tube, except for a negative control (no enzyme).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation: In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA, resulting in a series of topoisomers that migrate slower than the supercoiled form. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled state. The concentration-dependent inhibition can be quantified by densitometry.

Secondary Putative Target: Antimalarial Activity

The 1,5-naphthyridine scaffold is a key component of the antimalarial drug Pyronaridine.[1][8][9] Pyronaridine is a benzo[b][1][2]naphthyridine derivative with a 7-chloro and a 2-methoxy substitution pattern, which is structurally analogous to the compound of interest. This strong precedent suggests that this compound could possess antimalarial properties.

Potential Mechanism of Action

The antimalarial activity of compounds like Pyronaridine is often attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Pyronaridine is thought to inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.

Other Potential Target Classes

While topoisomerase inhibition and antimalarial activity represent the most promising avenues, the versatility of the naphthyridine scaffold suggests other potential targets worth considering in a broader screening strategy.

  • Kinases: While less documented for the 1,5-isomer compared to other naphthyridines, the general ability of heterocyclic compounds to act as ATP-competitive inhibitors of protein kinases warrants investigation. A broad kinase panel screening could reveal unexpected activities.

  • DNA Gyrase: Some naphthyridine derivatives, particularly the 1,8-isomers, are known to inhibit bacterial DNA gyrase, a type II topoisomerase.[10] Although structurally distinct, this suggests that this compound could be evaluated for antibacterial activity.

Summary of Analog Activity

To provide a clearer perspective, the following table summarizes the reported biological activities of structurally related 1,5-naphthyridine derivatives.

Compound ClassSpecific ExampleReported Biological ActivityPotential Target(s)Reference(s)
Benzo[b][1][2]naphthyridines7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][2]naphthyridin-10-amineAnticancer, CytotoxicityTopoisomerase I[1]
Phenyl-1,5-naphthyridinesVarious derivativesAntiproliferativeTopoisomerase I[6][7]
Indeno-1,5-naphthyridinesVarious derivativesAntiproliferativeTopoisomerase I[6][7]
Benzo[b][1][2]naphthyridinesPyronaridineAntimalarialHematin polymerization[1][8][9]
Canthinone-type 1,5-NaphthyridinesCanthin-6-oneAnti-inflammatory, Antiparasitic, AnticancerPro-inflammatory mediators (TNF-α, IL-1β, etc.)[3][4]

Conclusion and Future Directions

While direct biological data for this compound is currently limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a therapeutic agent, particularly in oncology and infectious diseases. The most compelling hypothesis is its action as a topoisomerase I inhibitor, a mechanism shared by several other 1,5-naphthyridine derivatives. Furthermore, its structural similarity to a key component of the antimalarial drug Pyronaridine provides a strong rationale for investigating its antiplasmodial activity.

The experimental protocols and workflows outlined in this guide provide a clear and logical path for the initial biological characterization of this compound. A thorough investigation beginning with broad cytotoxicity screening, followed by specific enzymatic and cell-based assays, will be crucial in elucidating its mechanism of action and validating its potential as a lead compound for drug development. The exploration of this and other novel 1,5-naphthyridine derivatives holds significant promise for the discovery of new and effective therapeutics.

References

in silico modeling of "8-Chloro-2-methoxy-1,5-naphthyridine" interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 8-Chloro-2-methoxy-1,5-naphthyridine Interactions

Abstract

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential as anticancer agents through the inhibition of targets like topoisomerases and bromodomains.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of This compound , a representative member of this class. As the specific biological targets of this particular compound are not extensively documented in public literature, we will use the first bromodomain of BRD4 (BRD4(1)), a well-established cancer target inhibited by similar heterocyclic compounds, as a case study to demonstrate a robust and scientifically rigorous computational workflow.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for molecular docking and molecular dynamics simulations.

Introduction: The Rationale for In Silico Investigation

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions at an atomic level.[3] For novel or under-characterized compounds like this compound, computational methods provide a critical first step in hypothesizing potential mechanisms of action, identifying likely biological targets, and guiding further experimental validation.

This guide is structured to provide a self-validating system of protocols. We begin with molecular docking to generate a plausible binding hypothesis, followed by molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex over time. This multi-step approach enhances the confidence in the predicted interaction model.

Workflow Overview

The overall computational workflow is designed to move from a static prediction of binding to a dynamic analysis of the complex's behavior in a simulated physiological environment.

G cluster_0 Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 Analysis PDB Target Selection (e.g., BRD4(1) PDB) DOCK Predict Binding Pose (e.g., AutoDock Vina) PDB->DOCK LIG Ligand Preparation (this compound) LIG->DOCK SCORE Scoring & Ranking DOCK->SCORE SETUP System Setup (GROMACS) SCORE->SETUP EQUIL Equilibration (NVT & NPT) SETUP->EQUIL PROD Production MD EQUIL->PROD ANALYZE Trajectory Analysis (RMSD, RMSF, Interactions) PROD->ANALYZE BFE Binding Free Energy (e.g., MM/PBSA) ANALYZE->BFE

Caption: Overall workflow for in silico interaction modeling.

Part I: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[3][4] This step is crucial for generating an initial, static model of the protein-ligand complex. We will utilize AutoDock Vina, a widely used and validated docking software.[3]

Protocol 2.1: Target and Ligand Preparation

Causality: Proper preparation of both the protein and ligand is paramount for a successful docking simulation. This involves removing extraneous molecules, adding necessary hydrogen atoms, and assigning correct atomic charges, as these factors directly influence the calculation of interaction energies.[5]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the crystal structure of the target protein, for instance, the first bromodomain of human BRD4 (PDB ID: 3MXF), from the RCSB Protein Data Bank.

  • Prepare the Receptor (Using AutoDock Tools):

    • Load the PDB file into AutoDock Tools.[5]

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens, as crystal structures often lack them.

    • Compute Gasteiger charges, which are essential for the scoring function.

    • Save the prepared receptor in the .pdbqt format, which includes charge and atom type information.

  • Prepare the Ligand:

    • The structure of this compound can be obtained from PubChem (CID 22244395) or drawn using chemical sketcher software.[6]

    • Generate a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Load the ligand into AutoDock Tools, assign Gasteiger charges, define the rotatable bonds, and save it in the .pdbqt format.[7]

Protocol 2.2: Docking Simulation with AutoDock Vina

Causality: The docking process requires defining a search space (a "grid box") on the receptor where the algorithm will attempt to place the ligand. The size and location of this box are critical; it should encompass the known or predicted binding site to ensure a comprehensive search of relevant poses.[5]

Step-by-Step Methodology:

  • Define the Search Space:

    • Identify the binding site of BRD4(1). For this target, it is a well-characterized acetyl-lysine binding pocket.

    • In AutoDock Tools, center the grid box on this binding site. A typical size for a small molecule would be 25x25x25 Å to allow for sufficient conformational sampling.[3]

    • Note the coordinates of the center and the size of the box.

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.

  • Run the Simulation: Execute AutoDock Vina from the command line:

  • Analyze Results:

    • Vina will output a .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[3]

    • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, ChimeraX) to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

Data Presentation: Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)Interaction Type
1-8.5Trp81, Pro82, Asn140Hydrophobic, H-Bond
2-8.2Trp81, Tyr97, Asn140Hydrophobic, H-Bond
3-7.9Val87, Leu92, Leu94Hydrophobic

Note: The data in this table is illustrative. Actual results will be generated by the simulation.

Part II: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the system, allowing us to assess the stability of the predicted binding pose in a more realistic, solvated environment.[8][9] We will use GROMACS, a high-performance MD engine.[8][10]

MD_Workflow START Start with Best Docked Pose TOP Generate Topology (Protein & Ligand) START->TOP BOX Define Simulation Box & Solvate TOP->BOX IONS Add Ions to Neutralize System BOX->IONS MIN Energy Minimization IONS->MIN NVT NVT Equilibration (Constant T) MIN->NVT NPT NPT Equilibration (Constant P) NVT->NPT PROD Production MD Run NPT->PROD ANALYZE Trajectory Analysis PROD->ANALYZE

Caption: Step-by-step workflow for a GROMACS MD simulation.

Protocol 3.1: System Preparation for GROMACS

Causality: An MD simulation requires a "topology" file, which describes the bonded and non-bonded parameters for every atom in the system based on a chosen force field. The system must also be placed in a periodic box, solvated with water molecules, and neutralized with ions to mimic physiological conditions.[9][11]

Step-by-Step Methodology:

  • Prepare the Complex: Start with the PDB file of the top-ranked docked pose from Part I.

  • Generate Protein Topology: Use the gmx pdb2gmx command in GROMACS to generate a topology for the protein. You will need to select a force field (e.g., AMBER99SB-ILDN) and a water model (e.g., TIP3P).[9]

  • Generate Ligand Topology: This is a critical step. The ligand's topology is not included in standard force fields. Use a server like the Automated Topology Builder (ATB) or a tool like AmberTools' antechamber to generate parameters compatible with your chosen protein force field.[7]

  • Combine Topologies: Merge the protein and ligand topology files and create a single coordinate file for the complex.

  • Create the Simulation Box: Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

  • Solvation: Use gmx solvate to fill the box with water molecules.

  • Adding Ions: Use gmx grompp and gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

Protocol 3.2: Simulation and Analysis

Causality: The system is not initially at its energetic minimum or thermal equilibrium. Energy minimization removes steric clashes, and a two-stage equilibration process (NVT and NPT ensembles) gradually brings the system to the desired temperature and pressure before the final "production" run where data is collected.[9][12]

Step-by-Step Methodology:

  • Energy Minimization: Run a steep descent energy minimization to relax the system.

  • NVT Equilibration: Perform a short simulation (e.g., 100 ps) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the temperature to stabilize. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.[9]

  • NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density of the system. Position restraints are often maintained but may be relaxed.[9]

  • Production MD: Run the final production simulation (e.g., 50-100 ns) without position restraints. This trajectory will be used for analysis.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD suggests the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Part III: Binding Free Energy Estimation

While MD simulations provide insights into stability, they do not directly yield a binding affinity value. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to post-process MD trajectories to estimate the binding free energy.[13] This provides a more rigorous estimate than docking scores but is still an approximation.[14]

The calculation involves extracting snapshots from the stable portion of the MD trajectory and calculating the free energy of the complex, protein, and ligand individually. The binding free energy is then calculated as:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative protein target. By combining molecular docking and molecular dynamics, researchers can build a robust, dynamic hypothesis of molecular recognition that can effectively guide subsequent experimental work, such as in vitro binding assays and cell-based functional assays. The protocols described herein are built upon established, validated methodologies and provide a solid foundation for computational drug discovery efforts.

References

A Technical Guide to the Speculative Mechanism of Action of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This guide focuses on a specific, under-researched derivative, 8-Chloro-2-methoxy-1,5-naphthyridine . In the absence of direct mechanistic studies for this exact molecule, we present a technical guide based on a comprehensive analysis of its structural features and the established pharmacology of closely related analogues. We speculate on three primary mechanisms of action: Topoisomerase I Inhibition , Kinase Inhibition , and DNA Gyrase Inhibition . For each hypothesis, we provide a scientific rationale grounded in existing literature, propose detailed experimental protocols for validation, and use pathway diagrams to visualize the potential molecular interactions. This document serves as a foundational resource to guide future research and hypothesis-driven drug discovery efforts centered on this promising chemical entity.

Introduction to this compound

Naphthyridines, a family of heterocyclic compounds composed of two fused pyridine rings, are of significant interest in pharmacology due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific isomer, 1,5-naphthyridine, provides a rigid, planar scaffold capable of engaging with various biological targets.

The subject of this guide, this compound, is characterized by key substitutions that are expected to critically influence its pharmacological profile. While this specific molecule is not extensively characterized in public-domain literature, its structural relatives have shown significant promise, making it a compelling candidate for investigation.

Foundational Analysis: Structural and Chemical Properties

The potential biological activity of this compound can be inferred from its core components:

  • 1,5-Naphthyridine Core: This planar aromatic system is a classic DNA intercalator. Its electron-deficient nature allows it to form stable π-π stacking interactions between the base pairs of DNA, a common feature for topoisomerase inhibitors.[4][5]

  • 8-Chloro Substituent: As an electron-withdrawing group, the chlorine atom modulates the electronic properties of the naphthyridine ring system. It can also participate in halogen bonding or other specific interactions within an enzyme's active site, potentially enhancing binding affinity and selectivity.

  • 2-Methoxy Substituent: This electron-donating group can influence the molecule's solubility, metabolic stability, and ability to act as a hydrogen bond acceptor, which is crucial for specific recognition by protein targets like kinases.

These features collectively suggest that the molecule is well-suited to interact with enzymes that process DNA or utilize flat heterocyclic ligands, such as topoisomerases and kinases.

Speculative Mechanisms of Action

Based on the activities of structurally similar compounds, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Topoisomerase I (Top1)

Rationale: This is the most compelling hypothesis. A closely related analogue, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][6]naphthyridin-10-amine, has demonstrated inhibition of Topoisomerase I (Top1) activity.[4][5] Top1 is a critical enzyme that resolves DNA supercoiling during replication and transcription. Inhibitors typically function by intercalating into the DNA and stabilizing the transient "cleavable complex" formed between Top1 and the DNA strand, leading to single-strand breaks and ultimately, apoptotic cell death. The planar 1,5-naphthyridine core of our target compound is ideally suited for this intercalative binding mode.

Proposed Molecular Interaction:

  • The planar 1,5-naphthyridine ring intercalates into the DNA helix at the site of Top1 activity.

  • The compound stabilizes the covalent intermediate between a tyrosine residue in Top1 and the 3'-phosphate of the cleaved DNA strand.

  • This stabilization prevents the re-ligation of the DNA strand.

  • The collision of a replication fork with this stabilized complex results in a double-strand break, triggering cell cycle arrest and apoptosis.

Topoisomerase_Inhibition cluster_0 Cellular Process cluster_1 Drug Intervention DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding & Cleavage Relaxed_DNA Relaxed DNA Top1->Relaxed_DNA Re-ligation Cleavable_Complex Stabilized Ternary (Drug-DNA-Top1) Complex Top1->Cleavable_Complex Compound 8-Chloro-2-methoxy- 1,5-naphthyridine Compound->Cleavable_Complex Intercalation & Stabilization DSB Double-Strand Breaks Cleavable_Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition.

Hypothesis B: Kinase Inhibition

Rationale: The 1,5-naphthyridine scaffold is also present in molecules that function as kinase inhibitors.[6] For instance, derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5) and as dual PI3K/mTOR inhibitors.[5][6] Kinases share a structurally conserved ATP-binding pocket, which can often be targeted by flat, heterocyclic molecules that mimic the adenine ring of ATP. The methoxy and chloro substituents could provide specific interactions within the pocket to confer potency and selectivity.

Proposed Molecular Interaction:

  • The compound enters the ATP-binding pocket of a susceptible kinase (e.g., ALK5, PI3K).

  • The naphthyridine core forms hydrogen bonds with the "hinge region" of the kinase, a classic interaction for Type I kinase inhibitors.

  • The chloro and methoxy groups occupy adjacent hydrophobic or polar pockets, enhancing binding affinity.

  • By competitively blocking ATP binding, the compound prevents the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling cascade.

Kinase_Inhibition cluster_0 Normal Signaling cluster_1 Drug Intervention Kinase Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Response Cellular Response (Growth, Proliferation) Phospho_Substrate->Cell_Response Compound 8-Chloro-2-methoxy- 1,5-naphthyridine Compound->Inactive_Kinase Competitive Binding Blocked_Response Blocked Response Inactive_Kinase->Blocked_Response

Caption: Proposed mechanism of competitive kinase inhibition.

Hypothesis C: Antibacterial Activity via DNA Gyrase Inhibition

Rationale: While the 1,8-naphthyridine isomer is more famously associated with antibacterial action (e.g., nalidixic acid), other isomers have also shown antimicrobial potential.[6][7] Bacterial DNA gyrase, a type II topoisomerase, is a validated target for this class of compounds.[8] Inhibition of this enzyme disrupts DNA replication and repair, leading to bacterial cell death. This represents a potential therapeutic application distinct from anticancer activity.

Proposed Molecular Interaction:

  • The compound targets the A subunit of bacterial DNA gyrase.

  • It stabilizes the complex between the gyrase and cleaved DNA, preventing re-ligation.

  • This leads to the accumulation of double-strand breaks in the bacterial chromosome.

  • The resulting DNA damage is bactericidal.

Proposed Experimental Validation

To systematically test these hypotheses, a tiered approach is recommended. The following protocols outline key experiments to validate each proposed mechanism.

Workflow for Experimental Validation

Workflow cluster_tier1 Tier 1: Broad Biological Screening cluster_tier2 Tier 2: Mechanism-Specific Assays cluster_tier3 Tier 3: Cellular & In-depth Validation start Start: Compound Synthesized & Purified MTT In Vitro Cytotoxicity Assay (NCI-60 Cancer Cell Panel) start->MTT MIC Minimum Inhibitory Concentration (Bacterial Panel: Gram +/-) start->MIC Top1_Assay Topoisomerase I Relaxation Assay MTT->Top1_Assay If cytotoxic Kinase_Scan Kinome-Wide Screening Panel MTT->Kinase_Scan If cytotoxic Gyrase_Assay DNA Gyrase Supercoiling Assay MIC->Gyrase_Assay If antibacterial Western_Blot Western Blot (e.g., γH2AX, p-Akt) Top1_Assay->Western_Blot Check DNA damage marker γH2AX DNA_Intercalation DNA Intercalation Assay Top1_Assay->DNA_Intercalation Kinase_Scan->Western_Blot Check downstream phosphorylation Docking Molecular Docking DNA_Intercalation->Docking

References

Introduction: The Architectural Significance of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-Naphthyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] Its rigid, planar geometry and the specific arrangement of its two nitrogen atoms provide a unique three-dimensional framework for interacting with a multitude of biological targets. This inherent versatility has established 1,5-naphthyridine derivatives as crucial components in the development of novel therapeutics.[3][4] Over the past two decades, interest in this scaffold has surged, evidenced by hundreds of publications and patents.[1] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiparasitic, antiviral, and anti-inflammatory properties.[1][2]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core synthetic strategies for constructing and modifying the 1,5-naphthyridine ring system, provides a detailed overview of its diverse biological functions with quantitative data, explores critical structure-activity relationships, and offers insights into future research directions.

Part 1: Constructing the Core - Synthetic Strategies and Methodologies

The synthesis of the 1,5-naphthyridine skeleton is achieved through several classical and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern of the final molecule.

Foundational Cyclization Reactions

Classical methods remain the bedrock for accessing the 1,5-naphthyridine core, typically involving the cyclization of substituted 3-aminopyridines.

  • Skraup Reaction: This is one of the simplest and most traditional methods, involving the reaction of a 3-aminopyridine with glycerol, often in the presence of an oxidizing agent and a catalyst like iodine or potassium permanganate.[1][5]

  • Friedländer Synthesis: This versatile reaction involves the condensation of a 3-aminoquinoline derivative with a carbonyl compound, and it is a frequently used route for creating benzo[b][1][6]naphthyridines, which are fused carbocyclic derivatives.[7]

  • Gould-Jacobs Reaction: A cornerstone for synthesizing 4-oxo-1,4-dihydro-1,5-naphthyridine structures, which are key precursors for many biologically active derivatives, this reaction proceeds via the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.[4]

Modern Synthetic Approaches

More contemporary methods offer alternative pathways, often providing better control over stereochemistry and enabling the creation of more complex derivatives.

  • Cycloaddition Reactions: Aza-Diels-Alder reactions between imines (derived from 3-aminopyridines) and olefins like styrenes can produce tetrahydro-1,5-naphthyridine intermediates, which can then be aromatized to yield the final product.[1]

  • Cross-Coupling and Cyclization: Modern palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to build a key side chain on a pyridine ring, which is then cyclized in a subsequent step to form the second ring of the naphthyridine system.[1]

Post-Synthesis Functionalization: Diversifying the Scaffold

Once the core is assembled, its properties can be fine-tuned through various functionalization reactions. This is a critical step in medicinal chemistry for optimizing potency and pharmacokinetic properties.

  • Halogenation: Hydroxy-1,5-naphthyridines can be converted to their corresponding chloro or bromo derivatives using reagents like POCl₃.[1] These halogenated intermediates are highly valuable as they can be used in subsequent cross-coupling or nucleophilic aromatic substitution reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Halogenated 1,5-naphthyridines readily undergo SNAr reactions. This allows for the introduction of various amino substituents at positions like C4, a common strategy for developing kinase inhibitors and other targeted agents.[1]

Synthesis_Pathways cluster_classical Classical Cyclizations cluster_modern Modern Approaches cluster_functionalization Scaffold Functionalization 3-Aminopyridine 3-Aminopyridine Skraup Skraup Reaction (+ Glycerol) 3-Aminopyridine->Skraup Gould-Jacobs Gould-Jacobs Reaction (+ Malonic Acid Deriv.) 3-Aminopyridine->Gould-Jacobs Friedlander Friedländer Synthesis (+ Carbonyl) 3-Aminopyridine->Friedlander 1,5-Naphthyridine_Core 1,5-Naphthyridine Core Skraup->1,5-Naphthyridine_Core 4-Oxo-Naphthyridine 4-Oxo Precursor Gould-Jacobs->4-Oxo-Naphthyridine Friedlander->1,5-Naphthyridine_Core Halogenation Halogenation 1,5-Naphthyridine_Core->Halogenation Cycloaddition Aza-Diels-Alder (Imine + Olefin) Tetrahydro-Naphthyridine Tetrahydro Intermediate Cycloaddition->Tetrahydro-Naphthyridine Aromatization Aromatization Tetrahydro-Naphthyridine->Aromatization Aromatization->1,5-Naphthyridine_Core Cross-Coupling Cross-Coupling (e.g., Heck) Post-Coupling_Cyclization Cyclization Cross-Coupling->Post-Coupling_Cyclization Pyridine_Intermediate Substituted Pyridine Pyridine_Intermediate->Cross-Coupling Post-Coupling_Cyclization->1,5-Naphthyridine_Core Halogenated_Naphthyridine Halogenated Core Halogenation->Halogenated_Naphthyridine SNAr S_N_Ar Reaction (+ Amines) Halogenated_Naphthyridine->SNAr Functionalized_Derivatives Diverse Derivatives SNAr->Functionalized_Derivatives

Caption: Key synthetic routes to 1,5-naphthyridine derivatives.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines a foundational synthesis for a key intermediate used in developing many 1,5-naphthyridine-based drugs.[4]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (for potential hydrolysis)

  • Hydrochloric acid (for potential hydrolysis work-up)

Procedure:

  • Condensation: In a round-bottom flask, combine one molar equivalent of 3-aminopyridine with one molar equivalent of diethyl ethoxymethylenemalonate (DEEM). Heat the mixture, typically at 100-120 °C, for 1-2 hours. This step forms the intermediate anilinomethylenemalonate. The reaction can be monitored by TLC to ensure the consumption of the starting materials.

  • Cyclization: In a separate flask suitable for high temperatures, heat diphenyl ether to approximately 250 °C. Add the intermediate from Step 1 to the hot diphenyl ether slowly and carefully. Maintain the temperature for 15-30 minutes to facilitate the thermal cyclization. This step results in the formation of the tricyclic ring system.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. As it cools, the desired product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will precipitate out of the diphenyl ether.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with a non-polar solvent like hexane or ether to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF.

Part 2: Biological Activities and Therapeutic Applications

The 1,5-naphthyridine scaffold is a cornerstone for compounds targeting a wide array of diseases.[1][4] Its derivatives have shown significant promise in oncology, infectious diseases, and inflammation.

Anticancer Activity

The cytotoxic effects of 1,5-naphthyridine derivatives have been extensively evaluated against numerous human cancer cell lines.[4][8]

  • Topoisomerase Inhibition: A primary mechanism of action for many 1,5-naphthyridine anticancer agents is the inhibition of topoisomerase I (Top1) or II, enzymes critical for managing DNA topology during replication and repair.[4][9] Fused derivatives, such as indeno[1][6]naphthyridines, have demonstrated potent Top1 inhibition and significant antiproliferative activity against cancer cell lines.[6][9][10] For instance, certain indeno[1][6]naphthyridine derivatives show high cytotoxic effects against A549 lung cancer cells, with IC₅₀ values as low as 1.7 µM.[6]

  • Kinase Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of cell growth, and its dysregulation is implicated in cancer.[4][5] Novel 1,5-naphthyridine derivatives bearing aminothiazole and pyrazole substituents have been identified as potent and selective inhibitors of the TGF-β type I receptor (ALK5).[5][11] Compounds have been developed that inhibit ALK5 autophosphorylation with IC₅₀ values in the low nanomolar range (4-6 nM).[11]

Antimicrobial and Antiparasitic Activity

While the 1,8-naphthyridine isomer is famous for nalidixic acid, the 1,5-scaffold also yields potent antimicrobial agents.[4][12]

  • Antibacterial Agents: Derivatives of 1,5-naphthyridine have demonstrated broad-spectrum antibacterial activity.[13][14] Some function as novel bacterial topoisomerase inhibitors (NBTIs), which bind to a different site than fluoroquinolones and thus show no cross-resistance.[13] These compounds have shown good potency against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens.[6][13]

  • Antiparasitic Activity: 1,5-naphthyridine derivatives have been evaluated as promising agents against parasitic diseases like malaria and leishmaniasis.[1] They have shown lower toxicity than existing drugs like primaquine while maintaining the desired antimalarial activity.[1] Fused indeno[1][6]naphthyridine compounds have also exhibited potent antileishmanial activity against Leishmania infantum.[6]

Derivative Class Biological Target Therapeutic Area Reported Activity (IC₅₀ / MIC) References
Indeno[1][6]naphthyridinesTopoisomerase IAnticancer1.7 - 2.9 µM (A549 cells)[6]
Phenyl-1,5-naphthyridinesTopoisomerase IAnticancerActive against COLO 205 cells[9][10]
Aminothiazole/Pyrazole DerivativesTGF-β Type I Receptor (ALK5)Anticancer, Anti-fibrosis4 - 6 nM (enzymatic assay)[5][11]
Oxabicyclooctane-linkedBacterial Topoisomerase (Gyrase/ParC)AntibacterialBroad-spectrum activity[13]
Fused Indeno DerivativesLeishmania infantumAntileishmanial0.54 - 0.74 µM[6]
Dioxane-linked DerivativesPlasmodium falciparumAntimalarialActive, lower toxicity than primaquine[1]

Part 3: Field-Proven Insights - Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. SAR studies on 1,5-naphthyridine derivatives have yielded crucial insights for optimizing these compounds.

  • For Anticancer Cytotoxicity: Studies on various naphthyridine derivatives have revealed that the C-1 NH and C-4 carbonyl groups of the core ring, along with substituents at the C-2 position (such as a naphthyl ring), are critical for cytotoxicity against several human cancer cell lines.[8]

  • For Antibacterial NBTIs: In the series of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors, SAR is highly specific. Potent broad-spectrum activity is maintained only with a narrow range of substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring.[13] An alkoxy or cyano group at C-2 and a halogen or hydroxyl at C-7 appear to be preferred, while substitutions at other positions are generally detrimental to activity.[13]

  • For ALK5 Kinase Inhibition: In the development of ALK5 inhibitors, moving from a simple phenyl group to a pyridin-2-yl substituent on the pyrazole ring attached to the 1,5-naphthyridine core led to a significant increase in selectivity against other kinases like p38 MAP kinase.[5]

Caption: Key SAR insights for optimizing 1,5-naphthyridine derivatives.

Part 4: Challenges and Future Perspectives

The 1,5-naphthyridine scaffold continues to be a fertile ground for drug discovery, but challenges remain. Future research will need to focus on overcoming limitations and exploring new frontiers.

  • Expanding Chemical Space: While many derivatives have been synthesized, there is still vast chemical space to explore.[4] The creation of novel fused heterocyclic systems and the use of advanced multicomponent reactions will be key to discovering next-generation compounds with unique biological profiles.[2]

  • Improving Pharmacokinetics: A primary challenge in drug development is optimizing absorption, distribution, metabolism, and excretion (ADME) properties. Future SAR and structure-property relationship (SPR) studies must focus not only on potency but also on identifying derivatives with improved bioavailability and metabolic stability.[4]

  • Overcoming Resistance: In both oncology and infectious disease, drug resistance is a major hurdle. The development of 1,5-naphthyridine derivatives with novel mechanisms of action, like the NBTIs that circumvent fluoroquinolone resistance, is a critical strategy.[13]

References

An In-depth Technical Guide to the Safe Handling of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 8-Chloro-2-methoxy-1,5-naphthyridine, tailored for researchers and professionals in drug development and chemical synthesis. As a substituted naphthyridine, this compound serves as a valuable building block in medicinal chemistry.[1][2] Its heterocyclic structure, incorporating a chlorinated pyridine ring, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe laboratory operations. This document moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of intrinsic safety.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate engineering controls and personal protective equipment.

  • Chemical Name: this compound

  • CAS Number: 249889-68-7[3]

  • Molecular Formula: C₉H₇ClN₂O[3]

  • Molecular Weight: 194.62 g/mol [3]

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSignificance for Handling
Appearance Off-white solid[4]Indicates the material is a powder; potential for dust generation.
Melting Point 81 - 85 °C / 177.8 - 185 °F[4]Stable solid at room temperature.
Boiling Point 135 °C / 275 °F @ 7.8 mbar[4]Low volatility under standard conditions, reducing inhalation risk from vapors.
Flash Point 136 °C / 276.8 °F[4]Not considered highly flammable, but combustible at elevated temperatures.
Vapor Pressure 0.04 hPa @ 20 °C[4]Very low vapor pressure confirms low volatility at ambient temperatures.
Solubility No specific data available, but likely soluble in organic solvents.Informs choice of solvents for reactions and cleaning, and appropriate waste streams.

Hazard Identification and Toxicological Profile

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is considered hazardous.[4] The primary risks are associated with acute toxicity through multiple routes of exposure.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[5]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin (Implied)[4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled (Implied)[4]
Skin Irritation Category 2H315: Causes skin irritation[5]
Eye Irritation Category 2AH319: Causes serious eye irritation[5]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation[5]

Signal Word: Warning [4]

Toxicological Narrative: The toxicological properties of this compound have not been fully investigated.[6] However, the available data clearly indicate that it is harmful if swallowed, inhaled, or absorbed through the skin.[4] The primary hazard during handling is the fine, solid dust, which can be easily aerosolized. Inhalation may cause respiratory tract irritation.[5] Direct contact can lead to skin irritation and serious eye irritation.[5] Given the lack of chronic exposure data, it is prudent to treat this compound with a high degree of caution, assuming potential for cumulative effects and minimizing all routes of exposure.[7]

Proactive Risk Mitigation: Engineering Controls and Work Practices

The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures. Engineering controls are the most effective way to minimize exposure.

  • Primary Engineering Control: Chemical Fume Hood All weighing, transferring, and reaction setup operations involving this compound must be conducted inside a certified chemical fume hood.[8] Although its vapor pressure is low, the risk of inhaling aerosolized dust is significant. A fume hood provides a contained workspace that protects the user from airborne particles and any potential vapors released during reactions.[9]

  • Ventilation: Work areas must be well-ventilated to prevent the accumulation of any dust or vapors that might escape primary containment.[4] Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[10][11]

  • Designated Work Area: Establish a designated area for working with this compound. This practice helps contain potential contamination and simplifies cleanup procedures. Label the area clearly with appropriate hazard warnings.[8]

  • Housekeeping: Maintain a clean and organized workspace. Work surfaces should be decontaminated after each procedure.[9] Spills must be cleaned up immediately using appropriate methods (see Section 6).

Safe Handling Protocol and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Step-by-Step General Handling Workflow

  • Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS).[12] Assemble all necessary equipment and reagents. Don appropriate PPE.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within a chemical fume hood. Use a micro-spatula to minimize dust creation. Tare the receiving vessel on the balance before adding the compound to avoid handling contaminated items outside the hood.

  • Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. Ensure reaction vessels are properly secured.

  • Post-Handling: After use, decontaminate spatulas and any other equipment that came into contact with the chemical. Tightly seal the primary container.

  • Doffing PPE and Hygiene: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and wash your hands thoroughly with soap and water before leaving the laboratory.[7][10]

Personal Protective Equipment (PPE) Specification:

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[7] A face shield should be worn over the goggles during procedures with a high risk of splashing.[8]

  • Hand Protection: Wear nitrile gloves. Given that no specific permeation data is available, it is recommended to double-glove if significant handling is required. Change gloves immediately if they become contaminated.[13]

  • Skin and Body Protection: A long-sleeved laboratory coat is mandatory.[9] Ensure shoes are closed-toed and cover the entire foot.[13]

  • Respiratory Protection: For standard handling within a fume hood, respiratory protection is not typically required. If a situation arises where dust exposure is possible outside of a fume hood (e.g., large spill cleanup), a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[6]

Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_exit 4. Exit Procedure a Review SDS b Don Full PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves a->b c Verify Fume Hood Operation b->c d Weigh Compound Carefully c->d e Transfer to Reaction Vessel d->e f Add Solvents Slowly e->f g Seal Primary Container f->g h Decontaminate Equipment g->h i Dispose of Waste Properly h->i j Clean Work Area i->j k Remove PPE j->k l Wash Hands Thoroughly k->l

Caption: General workflow for handling this compound.

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14] The recommended storage temperature is 4°C for long-term stability.[3] Keep away from direct sunlight and heat sources.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4] Reactions with strong oxidizers can be exothermic and potentially violent, and may generate hazardous byproducts.

Emergency Response Procedures

Immediate and appropriate action is crucial in the event of an emergency.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[4]

  • Spill Response:

    • Evacuate the immediate area and restrict access.[8]

    • If the spill is inside a fume hood, close the sash.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).

    • Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[14] Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the lab and contact your institution's emergency response team.[8]

  • Fire Fighting: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish.[6] Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas, can be generated under fire conditions.[6][14]

Emergency Response Decision Tree

G start Incident Occurs spill Chemical Spill start->spill exposure Personal Exposure start->exposure spill_size Spill Size? spill->spill_size exposure_type Exposure Type? exposure->exposure_type Evacuate &\nCall Emergency Response Evacuate & Call Emergency Response spill_size->Evacuate &\nCall Emergency Response Large Contain with Spill Kit\n(Full PPE) Contain with Spill Kit (Full PPE) spill_size->Contain with Spill Kit\n(Full PPE) Small & Contained Flush with Water (15 min)\nRemove Contaminated Clothing Flush with Water (15 min) Remove Contaminated Clothing exposure_type->Flush with Water (15 min)\nRemove Contaminated Clothing Skin/Eye Move to Fresh Air Move to Fresh Air exposure_type->Move to Fresh Air Inhalation Rinse Mouth\nDo NOT Induce Vomiting Rinse Mouth Do NOT Induce Vomiting exposure_type->Rinse Mouth\nDo NOT Induce Vomiting Ingestion seek_medical Seek Medical Attention Flush with Water (15 min)\nRemove Contaminated Clothing->seek_medical Move to Fresh Air->seek_medical Rinse Mouth\nDo NOT Induce Vomiting->seek_medical

Caption: Decision-making workflow for emergency situations.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be placed in a sealed, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing the compound and waste solvents from cleaning should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[14]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[4]

Example Protocol: Nucleophilic Aromatic Substitution

This hypothetical protocol illustrates the integration of safety measures into a standard laboratory workflow.

Objective: To synthesize an amine derivative via substitution of the 8-chloro group.

Safety Note: This reaction should be performed entirely within a chemical fume hood. Full PPE is required.

Materials:

  • This compound (194.62 g/mol )

  • Benzylamine (107.15 g/mol )

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature controller

Procedure:

  • Preparation: Set up the reaction apparatus in the fume hood. Ensure the glassware is dry and free of defects.[11]

  • Reagent Addition: a. In the fume hood, weigh 1.0 g (5.14 mmol) of this compound into the round-bottom flask. b. Add 1.42 g (10.28 mmol) of potassium carbonate. c. Add 15 mL of DMF to the flask. d. With stirring, add 0.66 g (0.61 mL, 6.17 mmol) of benzylamine dropwise using a syringe.

  • Reaction: a. Attach the condenser and ensure cooling water is flowing. b. Heat the reaction mixture to 80°C using the heating mantle. c. Monitor the reaction by TLC.

  • Workup (Illustrative): a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Quench the reaction by slowly pouring the mixture into a beaker of water. c. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). d. Collect all aqueous and organic waste in a properly labeled hazardous waste container.

  • Cleanup: a. Decontaminate all glassware with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. b. Wipe down the fume hood surfaces. c. Dispose of all contaminated consumables in the solid hazardous waste stream.

References

Methodological & Application

Application Notes and Protocols: Characterization of 8-Chloro-2-methoxy-1,5-naphthyridine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Scaffold in Kinase Inhibition

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various protein kinases.[1] The dysregulation of protein kinase activity is a fundamental mechanism in the progression of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3] The structural rigidity of the naphthyridine ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of potency and selectivity against specific kinase targets.[4][5]

This document provides a comprehensive guide for the initial characterization of 8-Chloro-2-methoxy-1,5-naphthyridine , a novel compound with the potential to act as a kinase inhibitor. We present a logical, field-proven workflow for researchers who have synthesized or acquired this molecule and wish to evaluate its biological activity. The protocols outlined below are designed to establish a foundational understanding of the compound's inhibitory potential, selectivity, and cellular effects.

Compound Profile: this compound

PropertyValueSource
CAS Number 249889-68-7[6]
Molecular Formula C₉H₇ClN₂O[7]
Molecular Weight 194.62 g/mol [6]
IUPAC Name This compound[7]
Canonical SMILES COC1=NC2=C(C=CN=C2C=C1)Cl[7]

The substituents on the 1,5-naphthyridine core—a chloro group at position 8 and a methoxy group at position 2—are hypothesized to modulate the compound's electronic and steric properties, potentially influencing its binding affinity and selectivity for the ATP pockets of target kinases.[8]

Experimental Workflow for Kinase Inhibitor Characterization

A systematic approach is crucial to defining the activity of a novel compound. The following workflow outlines the key stages, from initial broad screening to more detailed cellular characterization.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Mechanism cluster_2 Phase 3: Selectivity & Downstream Effects A Biochemical Kinase Assay (e.g., ADP-Glo™) B Determine IC50 Values Against a Kinase Panel A->B Quantify Inhibition C Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) B->C Validate in Cellular Context D Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) C->D Confirm Cellular Effect F Broad Kinase Panel Screening (e.g., KinomeScan®) D->F Assess Selectivity E Target Engagement Assay (e.g., NanoBRET™) G Downstream Pathway Analysis F->G Identify Off-Targets

Caption: A logical workflow for the characterization of a novel kinase inhibitor.

Part 1: In Vitro Biochemical Assays for Potency Determination

The first step is to determine if this compound directly inhibits the enzymatic activity of one or more kinases in a cell-free system. This provides a direct measure of the compound's potency (typically as an IC50 value).[9] Luminescence-based assays that quantify ATP consumption are widely used for their high sensitivity and throughput.[9]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard methodologies, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selected panel of kinases.

Materials:

  • This compound: 10 mM stock solution in 100% DMSO.

  • Kinase Panel: Purified, active recombinant kinases (e.g., members of the Src, Abl, or TGF-beta families, which are known to be targeted by naphthyridine derivatives).[10]

  • Kinase-Specific Substrates: Peptides or proteins recognized by the selected kinases.

  • ATP: High-purity solution.

  • Kinase Assay Buffer: Typically contains Tris, MgCl₂, and BSA (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[9]

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Positive Control: A known broad-spectrum or specific kinase inhibitor (e.g., Staurosporine).

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence.

  • Instrumentation: Multichannel pipettes, plate reader with luminescence detection.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the 10 mM stock of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Prepare a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. The concentration of ATP should ideally be at or near its Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to calculate the IC50 value.

Part 2: Cell-Based Assays for Cellular Efficacy and Target Engagement

While biochemical assays are essential for determining direct potency, they do not account for cellular factors like membrane permeability, intracellular target engagement, and off-target effects.[11] Cell-based assays are therefore a critical next step to validate the compound's activity in a more physiologically relevant context.[12]

Protocol 2: Cellular Phosphorylation Assay via Western Blot

This protocol assesses the ability of this compound to inhibit a specific kinase signaling pathway within intact cells by measuring the phosphorylation of a known downstream substrate.

Objective: To determine if the compound inhibits the target kinase in a cellular environment, leading to a decrease in substrate phosphorylation.

Materials:

  • Cell Line: A human cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation).

  • Cell Culture Medium, FBS, and Antibiotics.

  • This compound: Prepared at various concentrations in culture medium.

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary antibody specific to the phosphorylated form of the substrate protein (e.g., anti-phospho-STAT3).

    • Primary antibody for the total form of the substrate protein (e.g., anti-total-STAT3).

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western Blotting Equipment.

  • Chemiluminescent Substrate (ECL).

  • Imaging System.

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

    • If the pathway requires stimulation, add the appropriate growth factor or cytokine for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for the total substrate protein and a loading control (e.g., GAPDH).

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each compound concentration.

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting cluster_2 Analysis A Seed & Treat Cells with Compound B Lyse Cells & Quantify Protein A->B C SDS-PAGE & Transfer D Block & Incubate with Primary Antibody (p-Substrate) C->D E Incubate with Secondary Antibody D->E F Detect Signal (ECL) E->F G Strip & Re-probe (Total Substrate, Loading Control) F->G H Densitometry Analysis & Normalization G->H

Caption: Workflow for a cell-based phosphorylation assay via Western Blot.

Protocol 3: Cell Viability Assay

This assay determines the effect of the compound on cell survival and proliferation. For many kinase inhibitors developed for oncology, a reduction in the viability of cancer cells is the desired downstream functional outcome.[13]

Objective: To measure the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cell Line: As used in Protocol 2.

  • 96-well clear-bottom plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit or MTT reagent.

  • Instrumentation: Plate reader (luminescence or absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay:

    • For CellTiter-Glo®: Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure luminescence.

    • For MTT: Add MTT reagent, incubate until formazan crystals form, solubilize the crystals with a solvent (e.g., DMSO), and measure absorbance.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays—specifically, potent in vitro inhibition, confirmation of on-target activity in cells, and a corresponding effect on cell viability—would provide a strong rationale for more advanced studies.

Further investigations should include:

  • Broad Kinome Profiling: To comprehensively assess the compound's selectivity across the human kinome.

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models.

  • ADME/Tox Profiling: To assess the compound's drug-like properties.

By following this structured approach, researchers can efficiently and rigorously evaluate the potential of novel chemical matter like this compound in the field of kinase-targeted drug discovery.

References

Application Notes & Protocols for the Investigation of 8-Chloro-2-methoxy-1,5-naphthyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Chloro-2-methoxy-1,5-naphthyridine for in vitro cancer cell line investigations. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for evaluating the potential of this compound as an anticancer agent.

Introduction: The Therapeutic Potential of the Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] Notably, various substituted naphthyridines have demonstrated significant potential as anticancer agents, with some advancing into clinical trials.[2][3] The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as DNA replication and cell division.[4][5] Mechanisms of action for related compounds include the inhibition of topoisomerase I and II, enzymes vital for resolving DNA topological challenges during cellular processes.[2][6][7]

This compound is a specific derivative whose anticancer properties are yet to be fully elucidated. The presence of a halogen atom (chloro) and a methoxy group on the naphthyridine scaffold suggests the potential for potent and selective biological activity. Halogenation, in particular, has been correlated with enhanced anticancer effects in other naphthyridine series.[8][9]

This guide provides a foundational framework for the initial investigation of this compound, from basic cytotoxicity screening to preliminary mechanistic studies.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.

Compound Information:

Compound Name This compound
Molecular Formula C₉H₇ClN₂O[10]
Molecular Weight 194.62 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in DMSO, ethanol, and other organic solvents. Aqueous solubility is expected to be low.

Protocol 1: Preparation of Stock Solutions

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Initial Cytotoxicity Screening: Cell Viability Assays

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][9]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

dot

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation_48_72h Incubate for 48-72h Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT cell viability assay.

Preliminary Mechanistic Insights: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is important to determine the mode of cell death induced by the compound. Apoptosis (programmed cell death) and necrosis are two distinct mechanisms. Some naphthyridine derivatives have been shown to induce apoptosis, while others can trigger necroptosis.[11]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

  • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

dot

Apoptosis_Pathway_General cluster_pathways Potential Mechanisms cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_dna DNA Damage Compound 8-Chloro-2-methoxy- 1,5-naphthyridine Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Death_Receptors Death Receptor Upregulation Topoisomerase_Inhibition Topoisomerase Inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_Inhibition->DNA_Strand_Breaks DNA_Strand_Breaks->Mitochondria

Caption: Potential apoptotic pathways induced by the compound.

Exploring the Mechanism of Action: Target-Based Assays

Based on the known activities of related naphthyridine compounds, potential molecular targets for this compound include DNA topoisomerases.[6][7]

Protocol 4: Topoisomerase I Inhibition Assay (General Principle)

  • Assay Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Reaction Setup:

    • In a reaction tube, combine supercoiled plasmid DNA, Topoisomerase I enzyme, and the assay buffer.

    • Add varying concentrations of this compound. Include a known Topoisomerase I inhibitor (e.g., camptothecin) as a positive control and a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band.

Expected Outcomes and Data Interpretation

The following table summarizes potential outcomes and their interpretations:

Experiment Potential Outcome Interpretation
MTT Assay Dose-dependent decrease in cell viability; low IC₅₀ values.The compound exhibits cytotoxic activity against the tested cancer cell lines.
Annexin V/PI Staining Increase in Annexin V-positive, PI-negative cell population.The compound induces apoptosis.
Topoisomerase I Assay Inhibition of supercoiled DNA relaxation.The compound may act as a Topoisomerase I inhibitor.

Conclusion and Future Directions

These application notes provide a starting point for the investigation of this compound as a potential anticancer agent. The outlined protocols will enable researchers to assess its cytotoxicity, determine its mode of action, and gain initial insights into its molecular targets. Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to fully characterize its therapeutic potential.

References

Protocol for Suzuki-Miyaura Cross-Coupling: Synthesis of 8-Aryl-2-methoxy-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its functionalization is key to modulating biological activity and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering broad functional group tolerance and reliable outcomes.[1][2] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 8-Chloro-2-methoxy-1,5-naphthyridine with various aryl and heteroaryl boronic acids. We delve into the mechanistic rationale behind reagent selection, offer a step-by-step experimental workflow, and provide guidance on reaction optimization and troubleshooting, specifically addressing the challenges associated with using an electron-deficient heteroaromatic chloride as the electrophilic partner.

Introduction and Scientific Rationale

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its power lies in the stability and low toxicity of the boronic acid reagents and the relatively mild reaction conditions, which preserve complex molecular architectures.[5]

The target substrate, this compound, presents a specific challenge. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[6][7] This is due to the high bond dissociation energy of the C-Cl bond. Consequently, successful coupling requires a highly active catalyst system. Modern systems overcome this barrier by employing electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs).[8][9] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species, which is essential for cleaving the inert C-Cl bond.[1] Furthermore, the 1,5-naphthyridine ring is electron-deficient, which can influence the electronic properties of the palladium center throughout the catalytic cycle.

This protocol is designed around these considerations, utilizing a modern, highly active palladium precatalyst system to ensure efficient and reproducible coupling.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][10] The base plays a critical role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[11][12]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl + Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both + [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Base_Activation Base Activation Boronate [Ar'-B(OH)₃]⁻ Base_Activation->Boronate Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Base_Activation + Base (OH⁻) Boronate->Transmetal Transmetalation Partner ArX 8-Chloro-2-methoxy- 1,5-naphthyridine (Ar-X)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale. Reagents should be handled in accordance with standard laboratory safety procedures.

Reagent and Equipment Preparation

Reagents:

  • This compound (Substrate)

  • Arylboronic Acid (Coupling Partner, 1.2 - 1.5 equiv.)

  • Palladium Catalyst: XPhos Pd G3 (0.01 - 0.02 equiv., 1-2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Rationale for Reagent Selection:

  • Catalyst (XPhos Pd G3): This is a highly active, air- and moisture-stable precatalyst. It contains the bulky and electron-rich XPhos ligand, which is ideal for activating aryl chlorides.[8] Using a precatalyst ensures reliable generation of the active Pd(0) species.

  • Base (K₃PO₄): Potassium phosphate is an effective base for Suzuki couplings, strong enough to facilitate boronate formation without promoting significant side reactions like protodeboronation of sensitive boronic acids.[13]

  • Solvent (Dioxane/Water): The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species, while the organic phase solubilizes the substrate and catalyst.[3]

Quantitative Reagent Summary (1.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmount (mg)Moles (mmol)
This compound194.611.0194.61.0
Phenylboronic Acid121.931.2146.31.2
XPhos Pd G3869.280.0217.40.02
Potassium Phosphate (K₃PO₄)212.272.5530.72.5
1,4-Dioxane--4 mL-
Degassed Water--1 mL-

Note: The amount of boronic acid should be adjusted based on its specific molecular weight.

Step-by-Step Reaction Procedure

Workflow Figure 2: Experimental Workflow start Start reagents 1. Add Solids to Flask (Naphthyridine, Boronic Acid, K₃PO₄, Catalyst) start->reagents atmosphere 2. Seal & Purge (Evacuate and backfill with Ar/N₂ 3 times) reagents->atmosphere solvents 3. Add Degassed Solvents (Dioxane and Water) atmosphere->solvents reaction 4. Heat Reaction (Stir at 80-100 °C) solvents->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete cooldown 6. Cool to RT monitor->cooldown Complete workup 7. Aqueous Workup (Dilute, Extract with EtOAc, Wash, Dry) cooldown->workup purify 8. Purify Product (Silica Gel Chromatography) workup->purify end End purify->end

Caption: A flowchart of the Suzuki coupling protocol.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (194.6 mg, 1.0 mmol), the arylboronic acid (1.2 equiv.), potassium phosphate (530.7 mg, 2.5 mmol), and the XPhos Pd G3 catalyst (17.4 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling of the boronic acid.[14]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe. Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.

  • Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the starting naphthyridine.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-2-methoxy-1,5-naphthyridine product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient heat; Poor degassingUse a fresh bottle of precatalyst. Increase temperature to 110 °C. Ensure thorough degassing of solvents and reaction vessel.
Protodeboronation Base is too strong; Extended reaction time; Water contentUse a milder base (e.g., K₂CO₃, Cs₂CO₃).[11] Use boronic esters (e.g., pinacol esters) which are more stable.[7] Monitor reaction closely and stop once complete.
Dehalogenation of SM Catalyst decomposition; Presence of a hydrogen sourceEnsure an inert atmosphere. Use a different ligand/catalyst system.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loadingImprove degassing technique. Reduce catalyst loading to 0.5-1 mol%.

Conclusion

This application note provides a robust and reproducible protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and selecting a highly active palladium catalyst system, researchers can efficiently synthesize a diverse library of 8-substituted 1,5-naphthyridine derivatives. This methodology is a valuable tool for professionals in drug discovery and materials science, enabling the rapid generation of novel chemical entities for further investigation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an excellent scaffold for designing molecules that can interact with biological targets with high affinity and specificity. The functionalization of this core is paramount for modulating the physicochemical and pharmacological properties of potential drug candidates. 8-Chloro-2-methoxy-1,5-naphthyridine is a key building block in this endeavor, offering a reactive "handle" at the 8-position for introducing diverse molecular fragments via nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the principles and detailed protocols for leveraging this versatile substrate in the synthesis of novel 1,5-naphthyridine derivatives.

Mechanistic Insights into SNAr Reactions of this compound

Nucleophilic aromatic substitution on the 1,5-naphthyridine ring system is a powerful tool for forging new carbon-heteroatom bonds. The reactivity of this compound in SNAr reactions is governed by the electronic properties of the bicyclic system. The two nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, which reduces the electron density of the aromatic system and makes it susceptible to attack by nucleophiles. This effect is particularly pronounced at the positions α and γ to the nitrogen atoms.

The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by the electron-withdrawing nitrogen atoms. In the second, faster step, the chloride leaving group is expelled, and the aromaticity of the ring is restored.

The methoxy group at the 2-position, being an electron-donating group, might be perceived as a deactivating group for nucleophilic attack. However, its influence is less pronounced compared to the strong activating effect of the ring nitrogens. The substitution at the 8-position is favored due to the effective resonance stabilization of the Meisenheimer intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu- (slow) Nucleophile Nucleophile (Nu-) Product 8-Substituted-2-methoxy-1,5-naphthyridine Meisenheimer->Product - Cl- (fast) Leaving_Group Chloride (Cl-)

Caption: Generalized SNAr mechanism for this compound.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. A common route to 2,8-disubstituted-1,5-naphthyridines begins with the synthesis of a dihydroxy-1,5-naphthyridine precursor, followed by chlorination and subsequent functionalization.[2]

Protocol 1: Synthesis of 2,8-Dichloro-1,5-naphthyridine

This protocol outlines the synthesis of the key dichlorinated intermediate.

Materials:

  • 2,8-Dihydroxy-1,5-naphthyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a suspension of 2,8-dihydroxy-1,5-naphthyridine in toluene, add a catalytic amount of DMF.

  • Carefully add phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2,8-dichloro-1,5-naphthyridine.

Protocol 2: Selective Methoxylation to this compound

The regioselective substitution of one of the chlorine atoms is a key step. The 2-position is generally more susceptible to nucleophilic attack than the 8-position in dihalo-1,5-naphthyridines.

Materials:

  • 2,8-Dichloro-1,5-naphthyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2,8-dichloro-1,5-naphthyridine in methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Protocols for Nucleophilic Aromatic Substitution Reactions

The following protocols provide detailed procedures for the reaction of this compound with various classes of nucleophiles.

Protocol 3: Amination Reactions

The introduction of amine functionalities is a common strategy in drug design to introduce basic centers for improved solubility and to form key hydrogen bond interactions with biological targets.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., Dioxane, DMF, NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound, the desired amine (1.1-1.5 equivalents), and cesium carbonate (2-3 equivalents).

  • Add the chosen solvent (e.g., Dioxane).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 8-amino-2-methoxy-1,5-naphthyridine derivative.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Nucleophile - Base - Solvent Start->Setup Reaction Heating and Stirring (e.g., 80-120 °C) Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Quenching - Extraction - Washing Monitoring->Workup Complete Purification Purification: (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for SNAr reactions.

Protocol 4: Thiolation Reactions

The introduction of sulfur-containing moieties can modulate the lipophilicity and metabolic stability of a molecule.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • If using a base like potassium carbonate, combine this compound, the thiol (1.1-1.5 equivalents), and potassium carbonate (2-3 equivalents) in DMF.

  • If using sodium hydride, first add the thiol to a suspension of NaH in DMF at 0 °C to form the thiolate in situ, then add the this compound.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 8-thioether-2-methoxy-1,5-naphthyridine.

Protocol 5: Alkoxylation and Aryloxylation Reactions

Introducing new ether linkages can significantly impact the solubility and pharmacokinetic properties of a compound.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., benzyl alcohol, phenol)

  • Sodium hydride (NaH) or another strong base (e.g., potassium tert-butoxide)

  • Solvent (e.g., THF, Dioxane)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol or phenol (1.2-2.0 equivalents) in a dry solvent like THF, add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.

  • Add a solution of this compound in the same solvent to the alkoxide/phenoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to afford the desired 8-alkoxy- or 8-aryloxy-2-methoxy-1,5-naphthyridine.

Data Presentation: A Survey of SNAr Reactions on the 1,5-Naphthyridine Core

While specific data for this compound is not extensively compiled in a single source, the following table presents representative examples of nucleophilic aromatic substitution on various halo-substituted 1,5-naphthyridines to provide an expected scope and yield range.[1]

EntrySubstrateNucleophileBaseSolventTemp (°C)Yield (%)
14-Chloro-1,5-naphthyridine3-(2-nitro-1-imidazolyl)-propylamine-EtOHRefluxGood
22,6-Dichloro-1,5-naphthyridine2-tert-butylaniline---Good
38-Bromo-1,5-naphthyridine derivativeVarious aminesCs₂CO₃Dioxane110-
42-Chloro-1,5-naphthyridineNH₄OH-Sealed tube140-

Troubleshooting and Key Considerations

  • Reaction Rate: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO, NMP), or employing a stronger base. For less nucleophilic amines, microwave irradiation can significantly reduce reaction times.

  • Side Reactions: In the presence of strong bases and high temperatures, side reactions such as hydrolysis of the methoxy group or decomposition of the starting material can occur. Careful monitoring of the reaction is essential.

  • Purification: The basic nature of many of the aminated products can lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

  • Alternative Methods: For challenging nucleophiles or substrates prone to decomposition under thermal SNAr conditions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be a powerful alternative.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, highly functionalized 1,5-naphthyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this substrate in their synthetic endeavors. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions will enable the efficient generation of diverse compound libraries for the discovery of new therapeutic agents.

References

Application Note & Protocols: Strategic Derivatization of 8-Chloro-2-methoxy-1,5-naphthyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of 8-Chloro-2-methoxy-1,5-naphthyridine, a versatile starting material for building compound libraries for Structure-Activity Relationship (SAR) studies. We will explore the orthogonal reactivity of the C8-chloro and C2-methoxy positions, offering validated, step-by-step protocols for key chemical transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and functional group interconversion. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The 1,5-Naphthyridine Core in Drug Discovery

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, has garnered immense interest from medicinal chemists.[3][4] Its rigid, planar structure and the presence of two hydrogen bond-accepting nitrogen atoms allow it to effectively mimic purine bases and engage in specific, high-affinity interactions with biological targets. Derivatives have shown promise as TGF-β type I receptor inhibitors, antileishmanial agents, and dual inhibitors of Plasmodium falciparum.[2][5][6]

The starting material, This compound (1) , is an ideal scaffold for SAR exploration due to its two distinct and chemically addressable functional groups.

  • The C8-Chloro Group: This position is activated towards nucleophilic substitution by the electron-withdrawing effects of the adjacent ring nitrogen (N1) and the distal nitrogen (N5). This makes it a prime handle for introducing a wide array of substituents.

  • The C2-Methoxy Group: While less reactive, this group can be converted to a versatile 2-naphthyridinone, opening a secondary avenue for derivatization.

This document outlines a strategic approach to leverage this differential reactivity to rapidly generate a diverse library of analogues.

Strategic Overview of Derivatization Pathways

The core strategy involves a systematic exploration of chemical space around the 1,5-naphthyridine nucleus by modifying the C8 and C2 positions. The choice of reaction depends on the desired substituent and the overall synthetic plan.

G cluster_main Derivatization Strategy scaffold This compound c8_path C8-Position Derivatization scaffold->c8_path c2_path C2-Position Derivatization scaffold->c2_path snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, Alkoxides) c8_path->snar coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) c8_path->coupling demethyl O-Demethylation c2_path->demethyl naphthyridinone 8-Chloro-1,5-naphthyridin-2(1H)-one demethyl->naphthyridinone alkylation N-Alkylation / O-Alkylation naphthyridinone->alkylation G start Combine Scaffold (1), Amine (R-NH2), & Base in NMP or DMSO heat Heat Reaction (120-150 °C) Monitor by TLC/LC-MS start->heat Inert Atmosphere workup Cool, Dilute with Water & Extract with EtOAc/DCM heat->workup Reaction Complete purify Dry Organic Layer, Concentrate, & Purify (Flash Chromatography) workup->purify product Characterized Product (NMR, MS) purify->product

References

Application Notes and Protocols: 8-Chloro-2-methoxy-1,5-naphthyridine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Antimalarial Research

The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, necessitates a continuous pipeline of novel therapeutic agents.[1] The 1,5-naphthyridine core, a heterocyclic scaffold, has emerged as a significant pharmacophore in medicinal chemistry due to the diverse biological activities of its derivatives.[2][3] In the realm of antimalarial drug discovery, 1,5-naphthyridine analogs have demonstrated potent activity against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum.[4][5] These compounds often exhibit a dual mechanism of action, a highly desirable trait in combating drug resistance. This guide provides a comprehensive overview of the application of a key intermediate, 8-Chloro-2-methoxy-1,5-naphthyridine , in the discovery of novel antimalarial candidates, complete with detailed synthetic and biological evaluation protocols.

Chemical Synthesis of this compound

The synthesis of substituted 1,5-naphthyridines can be achieved through various cyclization strategies.[5][6] A common and effective approach involves a modified Skraup reaction or a Gould-Jacobs reaction, followed by functional group manipulations.[3][5][7] The following protocol outlines a plausible synthetic route to this compound, based on established methodologies for similar analogs.[4]

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Aminopyridine-2-carboxylic acid ethyl ester C [1,5]-Naphthyridine-2,4-diol A->C Condensation & Cyclization B Diethyl malonate B->C E 2,4-Dichloro-[1,5]-naphthyridine C->E Chlorination D Phosphorus oxychloride D->E G This compound E->G Selective Methoxylation F Acidic Methanolysis F->G

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of[4]-Naphthyridine-2,4-diol

  • In a round-bottom flask equipped with a reflux condenser, combine 3-amino-pyridine-2-carboxylic acid ethyl ester (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Heat the mixture at 150-160 °C for 2 hours.

  • Increase the temperature to 240-250 °C and continue heating for an additional 1 hour to effect cyclization and decarboxylation.

  • Cool the reaction mixture to room temperature. The resulting solid is[4]-naphthyridine-2,4-diol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of 2,4-Dichloro-[4]-naphthyridine

  • To the[4]-naphthyridine-2,4-diol (1 equivalent) from the previous step, add phosphorus oxychloride (5 equivalents) in a flask fitted with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-[4]-naphthyridine.

Step 3: Synthesis of this compound

  • Dissolve the 2,4-dichloro-[4]-naphthyridine (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux the mixture for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). This step results in the selective methanolysis at the more reactive C2 position.

  • After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Evaluation: Protocols for Antimalarial Activity Assessment

The evaluation of novel compounds for antimalarial activity requires a systematic approach, starting with in vitro assays against P. falciparum blood stages, followed by cytotoxicity assessments and, for promising candidates, in vivo efficacy studies in murine models.[1][8]

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.[7]

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1 or Dd2 strains)

  • Human O+ erythrocytes

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II or human serum.

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Test compound (this compound derivatives) dissolved in DMSO.

  • Standard antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls.

Protocol:

  • Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in culture medium.[9]

  • Add the parasite suspension to each well of the plate containing the test compounds. Include parasite-only (negative control) and uninfected erythrocyte (background) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.

Mechanism of Action: Hemozoin Inhibition Assay

Many quinoline-containing antimalarials, and likely 1,5-naphthyridine analogs, function by inhibiting the detoxification of heme into hemozoin in the parasite's food vacuole.[10]

Materials:

  • Hematin (dissolved in 0.1 M NaOH)

  • Sodium acetate buffer (pH 4.8)

  • Test compound dissolved in DMSO

  • Chloroquine (positive control)

  • 96-well microplate

Protocol:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add a solution of hematin to each well.

  • Initiate the polymerization by adding sodium acetate buffer (pH 4.8) to each well.[11]

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin (synthetic hemozoin) formation.

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted heme.

  • Dissolve the β-hematin pellet in 0.1 M NaOH.

  • Quantify the amount of β-hematin by measuring the absorbance at 405 nm using a microplate reader.

  • Calculate the IC₅₀ for hemozoin formation inhibition.

Mechanism of Action: Plasmodium Phosphatidylinositol 4-kinase (PI4K) Inhibition Assay

Recent studies have identified PI4K as a key target for novel antimalarial compounds, including some 1,5-naphthyridine derivatives.[12][13][14] Inhibition of PI4K disrupts essential cellular processes in the parasite.

Protocol Outline:

A biochemical assay using recombinant P. vivax PI4K (a close homolog of P. falciparum PI4K) can be employed.[15][16]

  • Express and purify recombinant PvPI4K.

  • Perform the kinase assay in the presence of the test compound, ATP, and the lipid substrate L-α-phosphatidylinositol.

  • The kinase activity can be measured using an ADP-Glo™ Kinase Assay or a similar method that quantifies ADP production.

  • Determine the IC₅₀ value by measuring the inhibition of kinase activity at various compound concentrations.

Dual-Target Mechanism of 1,5-Naphthyridine Derivatives

MOA cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_signaling Intracellular Signaling Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Degradation Hemozoin Non-toxic Hemozoin Heme->Hemozoin Biocrystallization PI4K PfPI4K PI4P PI4P PI4K->PI4P Phosphorylation Trafficking Vesicular Trafficking & Merozoite Development PI4P->Trafficking Regulates Naphthyridine 8-Chloro-2-methoxy- 1,5-naphthyridine Derivative Naphthyridine->Hemozoin Inhibits Naphthyridine->PI4K Inhibits

Caption: Dual inhibitory mechanism of 1,5-naphthyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay on HepG2 Cells)

To assess the selectivity of the antimalarial compounds, their cytotoxicity against a human cell line, such as the liver cell line HepG2, is evaluated.[17]

Materials:

  • HepG2 cells (human liver carcinoma cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO

  • Test compound

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[17]

  • Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀).

  • The selectivity index (SI) is then calculated as the ratio of CC₅₀ to the antimalarial IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test in Mice)

Promising compounds are advanced to in vivo testing using a murine malaria model, such as Plasmodium berghei in mice.[1][2]

Materials:

  • Plasmodium berghei (ANKA strain)

  • Swiss albino or BALB/c mice

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Chloroquine (positive control)

Protocol:

  • Infect mice intraperitoneally or intravenously with 1 x 10⁷ P. berghei-parasitized red blood cells.[18]

  • Two to four hours post-infection, administer the first dose of the test compound orally or subcutaneously.[1]

  • Administer subsequent doses daily for a total of four consecutive days.

  • On day 5, collect blood from the tail vein of each mouse and prepare a thin blood smear.

  • Stain the smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.

  • Calculate the average percentage of parasite suppression compared to the untreated control group.

  • The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be determined by testing a range of doses.

Data Presentation and Interpretation

The following tables present hypothetical data for a series of 1,5-naphthyridine analogs to illustrate the expected outcomes of the described assays.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity

Compound IDR-Group ModificationIC₅₀ (nM) vs. P. falciparum 3D7IC₅₀ (nM) vs. P. falciparum K1CC₅₀ (nM) on HepG2 cellsSelectivity Index (SI) (K1)
8-Cl-2-OMe-1,5-Naph (Parent Scaffold)150250>50,000>200
Analog-1C4-Amine2540>50,000>1250
Analog-2C4-Alkylamine152845,0001607
Chloroquine-20300>100,000>333

Table 2: In Vivo Efficacy of a Lead 1,5-Naphthyridine Analog

Treatment GroupDose (mg/kg/day, p.o.)Mean Parasitemia (%) on Day 5% Suppression
Vehicle Control-35.20
Analog-2 108.875
Analog-2 301.496
Analog-2 500100
Chloroquine100.598.6

Conclusion and Future Directions

This compound serves as a valuable starting point for the development of potent antimalarial agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of its derivatives. The dual-targeting mechanism of action against hemozoin formation and Plasmodium PI4K is a particularly attractive feature that may circumvent existing resistance mechanisms. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on comprehensive pharmacokinetic and toxicological profiling of lead candidates to advance them toward clinical development.

References

Application Note: A Strategic Workflow for the In Vitro Evaluation of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antileishmanial, and potent enzyme inhibition.[1][2][3][4] Specifically, various substituted naphthyridines have been identified as inhibitors of critical cellular targets such as topoisomerases and protein kinases.[5][6] The compound of interest, 8-Chloro-2-methoxy-1,5-naphthyridine, possesses the core structure that warrants a thorough investigation into its potential as a therapeutic agent.

This document provides a comprehensive, multi-stage experimental framework for the in vitro screening of this compound. The proposed workflow is designed to first identify its biological activity through broad, parallel screening and then progressively narrow the focus to confirm activity, determine potency, and elucidate its mechanism of action. This strategic cascade ensures an efficient use of resources, moving from high-throughput primary assays to more complex, hypothesis-driven secondary and tertiary evaluations.

The Screening Cascade: A Rationale-Driven Approach

The fundamental challenge in early-stage drug discovery is to efficiently identify compounds that not only interact with a purified molecular target but also exert a functional effect within a complex cellular environment.[7] Therefore, our proposed workflow initiates with a dual-pronged primary screen: a target-based biochemical assay and a target-agnostic phenotypic cell-based assay. This parallel approach maximizes the chances of detecting activity, whether the compound acts on a well-defined enzyme or through a more complex cellular mechanism.

A positive result, or "hit," from either primary screen triggers a cascade of secondary and tertiary assays designed for confirmation, quantification, and characterization.

Screening_Cascade P_Biochem Biochemical Screen (Broad Kinase Panel @ 10 µM) S_Biochem_IC50 Biochemical IC50 Determination (Dose-Response) P_Biochem->S_Biochem_IC50 Biochemical Hit P_Cellular Phenotypic Screen (Cancer Cell Line Panel) S_Cellular_GI50 Cellular GI50 Determination (Dose-Response) P_Cellular->S_Cellular_GI50 Cellular Hit T_Selectivity Kinase Selectivity Profiling S_Biochem_IC50->T_Selectivity Confirmed Potent Hit T_MoA Cellular Target Engagement (e.g., Phosphorylation Assay) S_Biochem_IC50->T_MoA S_Cellular_GI50->T_MoA

Figure 1: Proposed in vitro screening cascade for this compound.

PART 1: Primary Screening Protocols

The objective of primary screening is to cast a wide net to determine if the compound has any biological activity at a single, relatively high concentration.

Protocol 1A: Broad Spectrum Kinase Inhibition Screen (Biochemical)

Rationale: The 1,5-naphthyridine scaffold is present in known kinase inhibitors, making the kinome a logical target class to investigate.[6] A radiometric assay format is chosen as the gold standard for its direct measurement of enzymatic activity, which minimizes false positives and negatives that can arise from indirect detection methods like fluorescence or luminescence.[8]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 100 µM intermediate dilution in the appropriate kinase assay buffer.

  • Assay Plate Preparation: Utilize a 96-well or 384-well plate format. Add the test compound to the designated wells to achieve a final concentration of 10 µM. Include positive control wells (e.g., Staurosporine, a broad-spectrum kinase inhibitor) and negative control wells (DMSO vehicle).

  • Kinase Reaction:

    • Dispense a panel of purified, active human kinases (e.g., a diverse panel covering major branches of the kinome) into the wells.

    • Add the specific peptide or protein substrate for each kinase.

    • Initiate the phosphorylation reaction by adding an ATP mixture containing [γ-³³P]-ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a high concentration of unlabeled ATP or a suitable stop buffer.

    • Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

    • Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Protocol 1B: Cancer Cell Viability Screen (Phenotypic)

Rationale: A cell-based assay provides crucial information on whether the compound has a functional effect, such as cytotoxicity or growth inhibition, in a more physiologically relevant context.[9] The XTT assay is selected over the traditional MTT assay because its resulting formazan product is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol and reducing potential errors.[10][11]

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT116 [colon]) in their recommended complete media.

  • Cell Seeding: Harvest cells during the logarithmic growth phase. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM compound stock in complete culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound (final concentration 10 µM).

    • Include wells for a positive control (e.g., Doxorubicin) and a negative vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.[12]

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow XTT to an orange formazan product.[13]

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control: % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)

PART 2: Secondary Screening Protocols

If a compound shows significant activity in a primary screen (e.g., >50% inhibition), it is advanced to secondary screening to confirm the activity and determine its potency by generating a dose-response curve.

Protocol 2A: Biochemical IC₅₀ Determination

Rationale: This step quantifies the potency of the compound against the specific kinase "hit(s)" identified in the primary screen. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for comparing the potency of inhibitors.

Methodology:

  • Follow the procedure outlined in Protocol 1A , with the key modification being the compound concentration.

  • Dose-Response Preparation: Prepare a series of compound dilutions (typically an 8- to 12-point curve) using a 3-fold or 4-fold dilution series, starting from a high concentration (e.g., 100 µM) down to the picomolar or low nanomolar range.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

Protocol 2B: Cellular GI₅₀ Determination

Rationale: This protocol quantifies the compound's effect on cell proliferation. The half-maximal growth inhibition (GI₅₀) is a more accurate descriptor than IC₅₀ for cytostatic compounds.

Methodology:

  • Follow the procedure outlined in Protocol 1B , using the cell line(s) that showed sensitivity in the primary screen.

  • Dose-Response Treatment: Treat the cells with a multi-point dilution series of the compound, similar to the biochemical IC₅₀ protocol.

  • Data Analysis:

    • Plot percent viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the GI₅₀ value.

Hypothetical Data Summary
Assay TypeTarget/Cell LineParameterResult
Primary Screen Kinase X% Inhibition @ 10 µM95%
Kinase Y% Inhibition @ 10 µM12%
A549 Cell Line% Viability @ 10 µM8%
Secondary Screen Kinase XIC₅₀50 nM
A549 Cell LineGI₅₀250 nM

PART 3: Tertiary Screening Protocols

With a confirmed, potent hit, the focus shifts to understanding its selectivity and confirming its mechanism of action within the cellular context.

Protocol 3A: Kinase Selectivity Profiling

Rationale: Achieving inhibitor selectivity is a major challenge and a critical step in drug development to minimize off-target effects.[14][15] Profiling the compound against a larger, more focused panel of kinases (including those closely related to the primary hit) provides a clear picture of its selectivity window.[16]

Methodology:

  • Using the confirmed potent hit, perform IC₅₀ determinations (as in Protocol 2A ) against an expanded panel of kinases. This panel should include kinases from the same family as the primary hit to assess intra-family selectivity.

  • Data Analysis:

    • Generate IC₅₀ values for all kinases tested.

    • A selectivity score can be calculated, or data can be visualized using a dendrogram to map potency across the kinome. A highly selective compound will show potent inhibition of one or a few kinases with significantly weaker inhibition of others.

Protocol 3B: Cellular Target Engagement & Phosphorylation Assay

Rationale: A potent biochemical IC₅₀ does not guarantee that a compound will engage its target inside a cell due to factors like cell permeability and efflux.[7] This assay validates that the compound inhibits the target kinase's activity within a cellular environment by measuring the phosphorylation of its downstream substrate.

Signaling_Pathway Receptor Growth Factor Receptor Kinase_X Kinase X (Target) Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Drives Inhibitor 8-Chloro-2-methoxy- 1,5-naphthyridine Inhibitor->Kinase_X

Figure 2: Generic kinase signaling pathway illustrating the point of inhibition.

Methodology (Example using Western Blot):

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., A549, if it expresses the target Kinase X) in 6-well plates.

  • Once the cells are ~80% confluent, starve them of serum for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound (centered around the GI₅₀ value) for 1-2 hours.

  • Stimulate the cells with an appropriate growth factor or ligand known to activate Kinase X for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (p-Substrate).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate to serve as a loading control.

    • Use an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. A successful target engagement will show a dose-dependent decrease in the p-Substrate/Total Substrate ratio upon treatment with the compound.

References

Application Note: High-Throughput Quantification of 8-Chloro-2-methoxy-1,5-naphthyridine using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 8-Chloro-2-methoxy-1,5-naphthyridine, a key intermediate in pharmaceutical synthesis. We present two robust and validated analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity and content analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound. All protocols are grounded in established scientific principles and include comprehensive validation steps to ensure data integrity, aligning with international regulatory standards.

Introduction

This compound serves as a critical building block in the synthesis of various biologically active molecules, including potential therapeutic agents.[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The analytical methods detailed in this guide are developed to provide high precision, accuracy, and throughput for in-process control, release testing, and stability studies.

The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This note outlines a primary HPLC-UV method, suitable for most quality control applications, and a secondary LC-MS/MS method for applications demanding lower detection limits.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O[2]
Monoisotopic Mass194.0247 g/mol [2]
AppearanceWhite to off-white solid[3]
Boiling Point287.4±35.0 °C (Predicted)[3]
pKa1.39±0.10 (Predicted)[3]
XlogP2.1 (Predicted)[2]

The compound's moderate lipophilicity (XlogP 2.1) and predicted pKa suggest that reversed-phase chromatography with an acidic mobile phase would be an effective separation strategy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the accurate quantification of this compound in bulk material or simple formulations. The principles of this method are based on the separation of the analyte from impurities on a reversed-phase column followed by detection using UV absorbance.

Rationale for Method Parameters
  • Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining moderately polar to nonpolar compounds. The 3 µm particle size offers a good balance between efficiency and backpressure.[4][5]

  • Mobile Phase: A gradient elution using water and acetonitrile allows for the effective separation of the target analyte from potential impurities with varying polarities. The addition of trifluoroacetic acid (TFA) to the mobile phase serves two purposes: it protonates the analyte, leading to sharper peaks and improved retention on the C18 column, and it provides a source of protons for ionization in LC-MS applications.[4][5]

  • Detection: The UV detector is set to a wavelength that provides maximum absorbance for the analyte, ensuring high sensitivity. The specific wavelength should be determined by running a UV scan of a standard solution.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System (e.g., Agilent 1290 Infinity series or equivalent) with a gradient pump, autosampler, and UV detector.[4][5]

  • Reversed-phase C18 column (e.g., Phenomenex Luna C18, 3 µm, 3.0 x 75 mm).[4][5]

  • HPLC grade acetonitrile, water, and trifluoroacetic acid.

  • This compound reference standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.05% TFA in Water
Mobile Phase B 0.05% TFA in Acetonitrile
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection To be determined (typically 254 nm or λmax)
Run Time 5 minutes

Gradient Program:

Time (min)% Mobile Phase B
0.05
3.095
4.095
4.15
5.05

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and prepare a solution in the 50:50 acetonitrile/water mixture to achieve a final concentration within the calibration range.

Data Analysis and System Suitability
  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity profiling, an LC-MS/MS method is recommended. This technique couples the separation power of HPLC with the specific and sensitive detection of a tandem mass spectrometer.

Rationale for Method Parameters
  • Ionization: Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of nitrogen atoms in the naphthyridine ring, which are readily protonated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides exceptional selectivity and reduces background noise. Predicted m/z values for the [M+H]⁺ adduct are around 195.03.[2]

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS System (e.g., Agilent HPLC interfaced to a Sciex API4000 mass spectrometer or equivalent).[4]

  • The same LC column and mobile phases as the HPLC-UV method can be used.

  • High-purity nitrogen for nebulizer and curtain gas.

  • Argon for collision-induced dissociation.

LC Conditions:

The same LC conditions as the HPLC-UV method can be used as a starting point. The run time may be optimized for faster throughput if necessary.

MS/MS Conditions (Hypothetical - to be optimized):

ParameterSetting
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 195.03
Product Ion (Q3) To be determined by infusion
Collision Energy To be optimized
Dwell Time 100 ms
IonSpray Voltage 5500 V
Temperature 500 °C

Sample Preparation:

Sample preparation will be matrix-dependent. For bioanalytical samples (e.g., plasma), protein precipitation followed by solid-phase extraction (SPE) may be required to remove interferences. For trace analysis in bulk material, simple dilution may suffice.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC ESI ESI Source (Positive Ion Mode) HPLC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at three concentration levels, with acceptance criteria of 98-102% recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): RSD ≤ 2.0%

    • Intermediate Precision (Inter-day precision): RSD ≤ 2.0%

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Validation Summary Table (Example)
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 2.0%
Robustness No significant impact on results

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide comprehensive solutions for the quantitative analysis of this compound. The HPLC method is well-suited for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications. Proper method validation is essential to ensure the generation of reliable and accurate data in a regulated environment.

References

Application Notes and Protocols for Library Synthesis Utilizing the 8-Chloro-2-methoxy-1,5-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine core is a privileged heterocyclic motif, frequently incorporated into molecules exhibiting a wide array of biological activities, including kinase inhibition and anticancer properties.[1][2] This guide provides a comprehensive technical overview of 8-Chloro-2-methoxy-1,5-naphthyridine , a versatile chemical scaffold designed for the efficient construction of compound libraries. We present a validated, multi-step synthesis of the scaffold itself, followed by detailed, field-tested protocols for its diversification through three cornerstone reactions in medicinal chemistry: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each protocol is designed to be a self-validating system, with explanations of the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The 1,5-Naphthyridine Core: A Privileged Scaffold in Drug Discovery

The strategic importance of the 1,5-naphthyridine framework lies in its structural resemblance to purine, rendering it an effective bioisostere capable of interacting with a multitude of biological targets.[2] Its rigid, planar structure, combined with a defined hydrogen bond donor-acceptor pattern, makes it an ideal anchor for positioning functional groups within protein binding pockets. Derivatives have shown potent activity as inhibitors of TGF-β type I receptor (ALK5), topoisomerase I, and various microbial enzymes.[1]

The subject of this guide, this compound, is an exceptionally useful building block for library synthesis. The two positions, C8 and C2, are electronically and sterically distinct. The chlorine atom at the C8 position serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The methoxy group at the C2 position modulates the electronic properties of the ring system and can also be a site for later-stage functionalization if desired. This differential reactivity allows for controlled, sequential elaboration of the scaffold.

Synthesis of the this compound Scaffold

The synthesis of the target scaffold is a multi-step process that begins with the construction of the core naphthyridine ring system, followed by tailored functionalization. The presented route is an amalgamation of established heterocyclic chemistry principles, such as the Gould-Jacobs reaction for ring formation and standard chlorination/methoxylation procedures.[2]

Overall Synthetic Workflow

cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Dichlorination cluster_3 Step 4: Selective Monomethoxylation A 3-Aminopyridine C Intermediate A A->C B Diethyl Ethoxymethylenemalonate B->C D 1,5-Naphthyridine-2,8-diol C->D High-boiling solvent (e.g., Dowtherm A), ~250 °C E 2,8-Dichloro-1,5-naphthyridine D->E POCl₃, heat F This compound E->F NaOMe (1 equiv), MeOH, rt

Caption: Proposed synthetic workflow for the scaffold.

Protocol 2.1: Synthesis of 1,5-Naphthyridine-2,8-diol

This initial step constructs the core heterocyclic system using a modified Conrad-Limpach reaction, which involves the condensation of an aminopyridine with a malonic acid derivative followed by thermal cyclization.[2]

  • Materials: 3-Aminopyridin-2-ol, Meldrum's acid, Triethyl orthoformate, Diphenyl ether (Dowtherm A).

  • Procedure:

    • In a round-bottom flask, combine 3-aminopyridin-2-ol (1.0 equiv), Meldrum's acid (1.1 equiv), and triethyl orthoformate (3.0 equiv).

    • Heat the mixture at 100 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting amine.

    • Carefully add the resulting intermediate mixture portion-wise to a separate flask containing diphenyl ether pre-heated to 250 °C.

    • Maintain the temperature at 250 °C for 30-45 minutes, during which time the cyclization and decarboxylation occur, leading to product precipitation.

    • Allow the mixture to cool to room temperature, then add hexane to dilute the diphenyl ether and facilitate filtration.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with hexane, then ethanol to remove residual solvent.

    • Dry the solid under vacuum to yield 1,5-Naphthyridine-2,8-diol.

Protocol 2.2: Synthesis of 2,8-Dichloro-1,5-naphthyridine

The diol is converted to the dichloro derivative using a standard chlorinating agent. This step activates both positions for subsequent substitution.

  • Materials: 1,5-Naphthyridine-2,8-diol, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas scrubber, suspend 1,5-Naphthyridine-2,8-diol (1.0 equiv) in phosphorus oxychloride (5.0-10.0 equiv).

    • Add a catalytic amount of N,N-dimethylaniline (0.1 equiv).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, until TLC or LC-MS analysis indicates complete conversion.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.

    • The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from ethanol or purification by column chromatography (silica gel, hexane/ethyl acetate gradient) may be required to obtain pure 2,8-Dichloro-1,5-naphthyridine.

Protocol 2.3: Selective Synthesis of this compound

This crucial step relies on the differential reactivity of the two chlorine atoms. The C2 position is generally more activated towards nucleophilic substitution than the C8 position in this scaffold. By using a controlled amount of sodium methoxide at room temperature, selective substitution at C2 can be achieved.[2]

  • Materials: 2,8-Dichloro-1,5-naphthyridine, Sodium methoxide (NaOMe), Anhydrous Methanol (MeOH).

  • Procedure:

    • Dissolve 2,8-Dichloro-1,5-naphthyridine (1.0 equiv) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • In a separate flask, prepare a solution of sodium methoxide (1.0-1.1 equiv) in anhydrous methanol.

    • Add the sodium methoxide solution dropwise to the solution of the dichloro-naphthyridine at room temperature over 30 minutes.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-substituted product and minimize the di-substituted byproduct.

    • Once the starting material is consumed, quench the reaction by adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the target scaffold, This compound .

CompoundMolecular FormulaMol. Weight ( g/mol )Physical State
1,5-Naphthyridine-2,8-diolC₈H₆N₂O₂162.15Solid
2,8-Dichloro-1,5-naphthyridineC₈H₄Cl₂N₂199.04Solid
This compoundC₉H₇ClN₂O194.62Solid
Table 1: Physicochemical properties of key synthetic intermediates and the final scaffold.

Library Synthesis Protocols

The C8-chloro position of the scaffold is the primary handle for diversification. The following protocols are optimized for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties. The key to successfully coupling an aryl chloride is the use of a palladium catalyst system with bulky, electron-rich phosphine ligands, which facilitate the rate-limiting oxidative addition step.[3][4]

cluster_0 Reagents cluster_1 Process A Scaffold (this compound) F Reaction Setup (Inert Atmosphere) A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) C->F D Base (e.g., K₃PO₄) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heating (80-110 °C, 12-24h) F->G H Workup & Purification (Extraction, Chromatography) G->H I Coupled Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, Potassium phosphate (K₃PO₄), Toluene, Water.

  • Procedure:

    • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.015 equiv, 1.5 mol%) and XPhos (0.03 equiv, 3 mol%) in anhydrous, degassed toluene.

    • Add the catalyst solution to the reaction vial containing the solids.

    • Add a small amount of degassed water (e.g., Toluene/H₂O 10:1 v/v).

    • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-methoxy-1,5-naphthyridine.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldNotes
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O110Good-ExcellentHighly active system for challenging C-Cl bond activation.
Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O100Moderate-GoodA reliable alternative, SPhos is also effective for heteroaryl chlorides.
Pd(PPh₃)₄(none)Na₂CO₃DME/H₂O85Poor-Moderate"Classical" conditions, may require longer reaction times or fail.
Table 2: Recommended conditions for Suzuki-Miyaura coupling optimization.[3][4]
Buchwald-Hartwig Amination

This reaction is a premier method for forging C-N bonds, allowing the introduction of a diverse range of primary and secondary amines. Similar to the Suzuki coupling, activating the C8-Cl bond requires a robust palladium/ligand system.[5][6] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[7]

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound, Primary or secondary amine, Pd₂(dba)₃, RuPhos, Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.

  • Procedure:

    • In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 equiv).

    • Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%).

    • Add the this compound (1.0 equiv) and the amine (1.2 equiv).

    • Add anhydrous, degassed toluene.

    • Seal the vial, remove it from the glovebox, and heat to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired 8-amino-2-methoxy-1,5-naphthyridine derivative.

Nucleophilic Aromatic Substitution (SNAr)

For strongly nucleophilic amines or alkoxides, a metal catalyst may not be necessary. The electron-deficient nature of the 1,5-naphthyridine ring system can facilitate direct nucleophilic aromatic substitution at the C8 position, particularly at elevated temperatures.[2]

Protocol 3.3: General Procedure for SNAr with Amines

  • Materials: this compound, High-boiling amine (e.g., morpholine, piperidine), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., DMSO or NMP).

  • Procedure:

    • Combine this compound (1.0 equiv), the amine nucleophile (2.0-3.0 equiv), and cesium carbonate (2.0 equiv) in a microwave vial or sealed tube.

    • Add anhydrous DMSO or NMP as the solvent.

    • Seal the vessel and heat the mixture to 120-150 °C for 4-12 hours. Microwave irradiation can significantly accelerate the reaction.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and stir. The product may precipitate or can be extracted.

    • Extract with ethyl acetate (3x).

    • Wash the combined organic layers with water (to remove DMSO/NMP) and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 8-substituted-2-methoxy-1,5-naphthyridine.

Conclusion

The This compound scaffold represents a high-value starting point for the generation of diverse chemical libraries. Its synthesis is achievable through established, scalable chemical transformations. The differential reactivity of its substituted positions allows for selective functionalization, and the C8-chloro handle is amenable to a wide range of modern synthetic methodologies. The protocols provided herein offer robust, well-reasoned starting points for researchers in drug discovery and medicinal chemistry to rapidly generate novel analogs for biological screening, ultimately accelerating the discovery of new therapeutic agents.

References

Application Notes & Protocols: Characterizing the Cellular Activity of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for Profiling a Novel 1,5-Naphthyridine Derivative

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] These diverse functions often stem from interactions with fundamental cellular machinery, such as protein kinases, topoisomerases, and G-protein coupled receptors (GPCRs).[2][4][5][6]

This guide addresses the compound 8-Chloro-2-methoxy-1,5-naphthyridine , a molecule with a defined structure but limited publicly available biological data.[7][8] As such, this document serves not to confirm a known mechanism but to provide a robust, multi-phase experimental strategy for researchers to systematically discover and characterize its cellular activities. We will proceed from broad phenotypic screening to hypothesis-driven mechanistic assays, equipping drug development professionals with the tools to build a comprehensive biological profile of this compound.

Phase 1: Foundational Viability and Cytotoxicity Screening

A critical first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational data establishes the therapeutic window and effective concentration range for subsequent mechanistic studies. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.

Core Concept: The MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, living cells.[9] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10]

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p1 Seed Cells in 96-well Plates (e.g., 5,000 cells/well) p2 Allow Cells to Adhere (24 hours) p1->p2 t2 Treat Cells with Compound (Include Vehicle Control, e.g., DMSO) p2->t2 t1 Prepare Serial Dilutions of This compound t1->t2 t3 Incubate for Desired Period (e.g., 48-72 hours) t2->t3 a1 Add MTT Reagent to each well (Final conc. ~0.5 mg/mL) t3->a1 a2 Incubate for 3-4 hours at 37°C a1->a2 a3 Solubilize Formazan Crystals (e.g., with DMSO or SDS solution) a2->a3 d1 Read Absorbance (570 nm) a3->d1 d2 Calculate % Cell Viability vs. Control d1->d2 d3 Determine IC50 Value d2->d3 G cluster_pathway Generic Kinase Cascade cluster_reporter Luciferase Reporter System GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor (e.g., AP-1) ERK->TF TF_DNA TF binds to Response Element (RE) TF->TF_DNA Translocates to Nucleus Promoter Promoter TF_DNA->Promoter Luc Firefly Luciferase Gene Promoter->Luc Light Light Production Luc->Light Compound 8-Chloro-2-methoxy- 1,5-naphthyridine Compound->MEK Potential Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-methoxy-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. The following information is curated to provide in-depth, experience-based insights into potential byproducts and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step sequence, often starting from a substituted aminopyridine. The core of the 1,5-naphthyridine ring system is commonly constructed using classic cyclization reactions such as the Skraup or Conrad-Limpach synthesis.[1][2] A plausible modern approach involves the cyclization of a suitably substituted aminopyridine with a three-carbon synthon, followed by chlorination and methoxylation steps.

Q2: I am observing a byproduct with the same mass as my starting material (e.g., 3-amino-6-methoxypyridine) but with different retention time in LC-MS. What could it be?

A2: This is a common observation and often points to the formation of an isomer of your starting material under the reaction conditions. For instance, acidic conditions can sometimes catalyze the migration of substituents on the pyridine ring, although this is less common. A more likely scenario is the presence of a pre-existing isomeric impurity in your starting material that is carried through the reaction. Always ensure the purity of your starting materials through rigorous analytical characterization.

Q3: My final product shows two distinct spots on TLC with very similar Rf values, and the mass spectrum indicates they are isomers. What are the likely structures?

A3: In the synthesis of this compound, the formation of regioisomeric byproducts during the chlorination step is a significant possibility. Depending on the directing effects of the substituents and the reaction conditions, you could be seeing isomers where the chlorine atom is at a different position on the naphthyridine ring. For instance, you might have a mixture of 8-chloro and 5-chloro or 7-chloro isomers. Careful optimization of the chlorination step is crucial to control regioselectivity.

Q4: I have a persistent impurity that I am unable to remove by standard column chromatography. What are my options?

A4: Persistent impurities with similar polarity to the desired product can be challenging. Consider alternative purification techniques such as preparative thin-layer chromatography (prep-TLC), recrystallization from a carefully chosen solvent system, or derivatization of the impurity to alter its polarity, followed by chromatographic separation. In some cases, converting the product to a salt and recrystallizing it can be an effective purification strategy.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section details the most common byproducts encountered during the synthesis of this compound, their likely mechanisms of formation, and strategies for their prevention and removal.

Incomplete Cyclization Products
  • Observed Problem: Your reaction mixture contains a significant amount of unreacted starting materials or partially cyclized intermediates. This is often observed as a complex mixture on TLC or LC-MS.

  • Plausible Cause: The cyclization step, which forms the second ring of the naphthyridine core, is often the most challenging step. Insufficient reaction temperature, incorrect stoichiometry of reagents, or a deactivated substrate can lead to incomplete conversion.

  • Mechanism of Formation: In a Skraup-type reaction, the Michael addition of the aminopyridine to an α,β-unsaturated carbonyl compound might occur, but the subsequent intramolecular electrophilic substitution required for ring closure may be sluggish.[2][3]

  • Troubleshooting and Prevention:

    • Reaction Conditions: Ensure the reaction is carried out at the recommended temperature and for a sufficient duration. In many cyclization reactions, particularly those requiring high temperatures, careful monitoring of the internal reaction temperature is critical.

    • Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) are crucial. Ensure the catalyst is fresh and used in the correct amount.

    • Starting Material Purity: Impurities in the starting aminopyridine can inhibit the cyclization. Ensure the starting material is of high purity.

Regioisomers of Chlorination
  • Observed Problem: You observe one or more isomers of the desired 8-chloro product in your crude reaction mixture.

  • Plausible Cause: The chlorination of the 2-methoxy-1,5-naphthyridine precursor can lead to the formation of different regioisomers depending on the chlorinating agent and reaction conditions. The directing effects of the methoxy group and the nitrogen atoms in the rings influence the position of chlorination.

  • Mechanism of Formation: Electrophilic chlorination of the naphthyridine ring can occur at multiple positions. The methoxy group at the 2-position is an activating group and will direct ortho and para to itself. The nitrogen atoms can also influence the electron density of the rings. This can lead to a mixture of chloro-isomers.

  • Troubleshooting and Prevention:

    • Chlorinating Agent: The choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride, phosphorus oxychloride) can significantly impact the regioselectivity.[4] Experiment with different reagents to optimize for the desired isomer.

    • Temperature Control: Chlorination reactions are often exothermic. Maintaining a low and controlled temperature can improve regioselectivity.

    • Solvent Effects: The solvent can influence the reactivity and selectivity of the chlorinating agent. Explore different solvents to find the optimal conditions.

Over-chlorinated Byproducts
  • Observed Problem: You detect byproducts with masses corresponding to the addition of two or more chlorine atoms to your naphthyridine core.

  • Plausible Cause: Using an excess of the chlorinating agent or running the reaction for too long can lead to multiple chlorinations on the aromatic ring.

  • Mechanism of Formation: Once the first chlorine atom is introduced, the ring is deactivated towards further electrophilic substitution. However, under forcing conditions, a second chlorination can occur.

  • Troubleshooting and Prevention:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is often a good starting point.

    • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of over-chlorinated products.

Demethylated Byproducts
  • Observed Problem: You observe a byproduct with a mass 14 units less than your desired product, corresponding to the loss of a methyl group.

  • Plausible Cause: The 2-methoxy group can be susceptible to demethylation under acidic or high-temperature conditions, particularly in the presence of certain reagents like phosphorus oxychloride if used for chlorination.[5]

  • Mechanism of Formation: Lewis acidic reagents or strong protic acids can coordinate to the oxygen of the methoxy group, making the methyl group susceptible to nucleophilic attack, leading to its cleavage.

  • Troubleshooting and Prevention:

    • Reagent Choice: If demethylation is a significant issue, consider using milder chlorinating agents that do not require strongly acidic conditions.

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up steps.

    • Protecting Groups: In some cases, it may be necessary to use a more robust protecting group for the hydroxyl functionality that can withstand the reaction conditions and be removed selectively later.

N-Oxide Formation
  • Observed Problem: A byproduct with a mass 16 units higher than the starting naphthyridine or the final product is detected.

  • Plausible Cause: The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to oxidation, leading to the formation of N-oxides, especially if oxidizing agents are used or if the reaction is exposed to air at high temperatures.

  • Mechanism of Formation: The lone pair of electrons on the pyridine-type nitrogen can be oxidized by various oxidants to form the corresponding N-oxide.[6]

  • Troubleshooting and Prevention:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Choice of Oxidant: If an oxidizing agent is required in a preceding step, ensure it is completely removed before subsequent steps.

    • Purification: N-oxides are generally more polar than their parent heterocycles and can often be separated by column chromatography.

Data Summary and Visualization

Table 1: Common Byproducts in this compound Synthesis

Byproduct TypePlausible StructureΔ Mass from ProductCommon CausePrevention/Mitigation
Incomplete CyclizationOpen-chain intermediateVariesInsufficient reaction time/tempOptimize cyclization conditions
Chlorination Regioisomer5-Chloro-2-methoxy-1,5-naphthyridine0Non-selective chlorinationScreen chlorinating agents/conditions
Over-chlorinationDichloro-2-methoxy-1,5-naphthyridine+34.5Excess chlorinating agentControl stoichiometry, monitor reaction
Demethylation8-Chloro-1,5-naphthyridin-2-ol-14Acidic/high-temp conditionsUse milder reagents, control temp
N-OxidationThis compound-1-oxide+16OxidationInert atmosphere, avoid excess oxidants

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Formation cluster_start Starting Materials cluster_core Core Synthesis cluster_byproducts Common Byproducts 3-Amino-6-methoxypyridine 3-Amino-6-methoxypyridine 2-Methoxy-1,5-naphthyridin-8-one 2-Methoxy-1,5-naphthyridin-8-one 3-Amino-6-methoxypyridine->2-Methoxy-1,5-naphthyridin-8-one Cyclization Incomplete_Cyclization Incomplete Cyclization (Open-chain intermediate) 3-Amino-6-methoxypyridine->Incomplete_Cyclization Side Reaction Cyclizing_Agent Cyclizing Agent Cyclizing_Agent->2-Methoxy-1,5-naphthyridin-8-one This compound Desired Product This compound 2-Methoxy-1,5-naphthyridin-8-one->this compound Chlorination (e.g., POCl3) Regioisomer Regioisomer (e.g., 5-Chloro isomer) 2-Methoxy-1,5-naphthyridin-8-one->Regioisomer Side Reaction N-Oxide N-Oxide 2-Methoxy-1,5-naphthyridin-8-one->N-Oxide Oxidation Over-chlorination Over-chlorination (Dichloro species) This compound->Over-chlorination Excess Reagent Demethylation Demethylation (8-Chloro-1,5-naphthyridin-2-ol) This compound->Demethylation Harsh Conditions

References

Technical Support Center: Purification of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 8-Chloro-2-methoxy-1,5-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key intermediate in high purity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing detailed explanations and actionable solutions.

Problem 1: Persistent Impurity with Similar Polarity Co-eluting During Column Chromatography

Question: I am performing silica gel column chromatography to purify this compound, but a persistent impurity is co-eluting with my product. How can I resolve this?

Answer:

This is a frequent challenge, often due to impurities with very similar polarities to the target compound, such as isomers or starting materials.

Causality and Identification:

  • Isomeric Impurities: The synthesis of the naphthyridine ring can sometimes lead to the formation of positional isomers which have very similar polarities.

  • Unreacted Starting Material: If the starting material has a polarity close to that of the product, it may be difficult to separate. For example, residual 2,8-dichloro-1,5-naphthyridine can be a common impurity.

  • Side-Products: Minor side reactions can produce structurally similar byproducts that are difficult to remove.

Step-by-Step Resolution Protocol:

  • Optimize Your Mobile Phase:

    • Solvent System Modification: Instead of a standard ethyl acetate/hexane system, try incorporating a different solvent to alter the selectivity. For instance, using a dichloromethane/methanol gradient can change the elution profile.

    • Additive Introduction: Adding a small amount of a modifier like triethylamine (0.1-1%) can help to sharpen peaks and improve the separation of basic compounds like naphthyridines by deactivating acidic sites on the silica gel.

  • Alternative Chromatographic Techniques:

    • Reverse-Phase Chromatography: If the impurity is less polar than your product, reverse-phase chromatography (C18 silica) with a mobile phase such as acetonitrile/water or methanol/water can be highly effective.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to standard flash chromatography.

  • Chemical Treatment:

    • Acid Wash: If the impurity is neutral and your product is basic, you can dissolve the mixture in an organic solvent like dichloromethane and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous phase, leaving non-basic impurities behind. You can then neutralize the aqueous layer and extract your product.

Workflow for Chromatographic Optimization:

Chromatography_Optimization start Impurity Co-elution Detected TLC_analysis Analyze by TLC with Multiple Solvent Systems start->TLC_analysis Initial Step solvent_mod Modify Mobile Phase (e.g., add DCM or MeOH) TLC_analysis->solvent_mod If separation is poor additive Add Triethylamine (0.1-1%) TLC_analysis->additive For peak tailing reverse_phase Switch to Reverse-Phase Chromatography (C18) TLC_analysis->reverse_phase If normal phase fails resolved Separation Achieved solvent_mod->resolved additive->resolved prep_HPLC Utilize Preparative HPLC reverse_phase->prep_HPLC For higher purity reverse_phase->resolved prep_HPLC->resolved

Caption: Decision workflow for optimizing chromatographic separation.

Problem 2: Poor Yield and Product Loss During Recrystallization

Question: I am trying to recrystallize this compound, but I am experiencing either very low recovery or the product is oiling out. What should I do?

Answer:

Recrystallization issues often stem from the choice of solvent, cooling rate, or the presence of impurities that inhibit crystal growth.

Causality and Troubleshooting:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Supersaturation Issues: If the solution is too concentrated or cooled too quickly, the product may precipitate as an oil rather than forming crystals.

  • Presence of Soluble Impurities: High levels of impurities can interfere with the crystal lattice formation, leading to poor crystal quality or complete inhibition of crystallization.

Step-by-Step Recrystallization Protocol:

  • Systematic Solvent Screening:

    • Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Common solvents to try include ethanol, isopropanol, acetonitrile, toluene, and ethyl acetate.

    • A good solvent will show a significant difference in solubility between hot and cold conditions.

SolventSolubility at 25°CSolubility at Boiling Point
EthanolSparingly SolubleSoluble
IsopropanolSparingly SolubleSoluble
AcetonitrileSolubleVery Soluble
TolueneSparingly SolubleSoluble
HexaneInsolubleSparingly Soluble
  • Controlled Cooling:

    • After dissolving the compound in the minimum amount of boiling solvent, allow the solution to cool slowly to room temperature. Do not immediately place it in an ice bath.

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Once crystals begin to form at room temperature, you can then cool the flask further in an ice bath to maximize recovery.

  • Using a Solvent/Anti-Solvent System:

    • Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

    • Slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., hexane or pentane) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to stand undisturbed. This will often yield high-quality crystals.

Logical Flow for Recrystallization Troubleshooting:

Recrystallization_Troubleshooting start Recrystallization Issue (Low Yield / Oiling Out) solvent_screen Perform Solvent Screen start->solvent_screen slow_cool Ensure Slow Cooling solvent_screen->slow_cool Good solvent found anti_solvent Try Solvent/Anti-Solvent Method solvent_screen->anti_solvent No single solvent works success High Purity Crystals Obtained slow_cool->success anti_solvent->success

Caption: Troubleshooting steps for recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

While specific shifts can vary slightly based on the solvent and instrument, typical ¹H NMR data in CDCl₃ would show characteristic peaks for the aromatic protons on the naphthyridine core and a singlet for the methoxy group. The number of aromatic signals and their coupling patterns are key to confirming the structure.

Q2: Is this compound stable under acidic or basic conditions?

Naphthyridines are generally stable under mild acidic and basic conditions. However, strong acidic conditions could potentially lead to hydrolysis of the methoxy group, while strong basic conditions at elevated temperatures might result in nucleophilic aromatic substitution of the chloro group. It is advisable to perform any aqueous washes under neutral or mildly acidic/basic conditions and to avoid prolonged exposure to harsh reagents.

Q3: What is the best way to store purified this compound?

For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, at a cool temperature (refrigerator or freezer). Naphthyridine compounds can be sensitive to light and air over extended periods.

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful implementation of palladium-catalyzed cross-coupling reactions with 8-Chloro-2-methoxy-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic building block. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 1,5-naphthyridine scaffold is a significant pharmacophore found in numerous biologically active molecules.[1][2] The ability to functionalize the 8-position of 2-methoxy-1,5-naphthyridine via cross-coupling opens a direct path to novel analogues. However, the electronic properties of the naphthyridine ring system and the relative inertness of the C-Cl bond present unique challenges that require a carefully considered approach.[3] This guide will walk you through common issues and provide a systematic framework for achieving high-yield, reproducible results.

Core Principles: Understanding the Key Players in Your Reaction

Success in cross-coupling this heteroaryl chloride hinges on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. A failure in one component can compromise the entire catalytic cycle.

cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle A LₙPd(0) (Active Catalyst) B LₙPd(II)(Ar)(X) (Oxidative Addition Complex) A->B Oxidative Addition (Ar-X) C LₙPd(II)(Ar)(Nu) (Transmetalation or Amine Coordination) B->C Transmetalation (e.g., Suzuki) or Base-mediated Amine Coordination (e.g., Buchwald-Hartwig) D Ar-Nu (Product) C->D Reductive Elimination D->A Catalyst Regeneration

Caption: General Palladium-Catalyzed Cross-Coupling Cycle.[4][5][6]

  • Palladium Precatalyst : The source of the active Pd(0) catalyst. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require an in situ reduction step that can sometimes be inefficient.[7] For challenging substrates like 8-chloro-1,5-naphthyridine, modern, well-defined "precatalysts" (e.g., G3/G4 Palladacycles) are often more reliable as they provide a clean, rapid initiation of the catalytic cycle.[8]

  • Ligand : Arguably the most critical parameter for coupling aryl chlorides. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[9] For heteroaryl chlorides, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential to promote the difficult oxidative addition of the C-Cl bond.[3][10]

  • Base : The role of the base is multifaceted and depends on the specific reaction. In Suzuki-Miyaura couplings, it facilitates the transmetalation step.[11] In Buchwald-Hartwig aminations, it is required to deprotonate the amine nucleophile.[6][12] The strength, solubility, and nature of the base can dramatically affect reaction outcomes.

  • Solvent : The solvent must solubilize all components of the reaction and can influence the nature of the active catalytic species.[13][14] Aprotic, non-coordinating solvents like toluene, dioxane, or 2-MeTHF are standard. Highly polar solvents can sometimes alter reaction selectivity or promote catalyst decomposition.[15]

Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

Issue 1: My reaction shows low or no conversion to the desired product.

Q: I've set up my Suzuki/Buchwald-Hartwig reaction with this compound, but after several hours (or overnight), LC-MS analysis shows only starting material. What should I check first?

A: Low or no conversion is the most common issue. Before embarking on a complex re-optimization, it's crucial to perform a systematic check of the fundamentals. The cause is often a simple experimental oversight rather than a fundamental flaw in the chosen conditions.

start Problem: Low or No Conversion check_inert Is the inert atmosphere (N₂ or Ar) rigorous? (Proper degassing, positive pressure) start->check_inert check_reagents Are all reagents pure & anhydrous? (Solvent, Base, Coupling Partner) check_inert->check_reagents Yes fix_inert Action: Re-run with careful degassing (e.g., freeze-pump-thaw) and maintain inert atmosphere. check_inert->fix_inert No check_catalyst Is the catalyst system active? (Precatalyst quality, Ligand integrity) check_reagents->check_catalyst Yes fix_reagents Action: Use freshly dried solvent, a new bottle of base, and check purity of coupling partners. check_reagents->fix_reagents No check_temp Is the reaction temperature optimal? Too low? check_catalyst->check_temp Yes fix_catalyst Action: Switch to a more robust precatalyst (e.g., XPhos Pd G3). Screen different ligands. check_catalyst->fix_catalyst No fix_temp Action: Increase temperature in 10-20 °C increments. (e.g., from 80 °C to 100-110 °C) check_temp->fix_temp No success Problem Solved check_temp->success Yes

Caption: Troubleshooting Workflow for Low Reaction Conversion.

Initial Troubleshooting Steps:

  • Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[7] Ensure your solvent was properly degassed (e.g., via sparging with argon for 15-30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.

  • Check Reagent Quality:

    • Solvent and Base: Moisture can kill the catalyst and, in Suzuki couplings, lead to protodeboronation of the boronic acid.[11] Use anhydrous solvents and ensure your base is dry. Carbonate and phosphate bases can be hygroscopic.

  • Assess Reaction Temperature: The activation of a C-Cl bond is often the rate-limiting step and typically requires elevated temperatures (80-120 °C). If you are running the reaction at a lower temperature, a simple increase may be all that is needed.

Q: I've confirmed my setup is sound, but the reaction still fails. How do I rationally optimize the catalyst system?

A: This is where systematic screening becomes necessary. The naphthyridine nitrogen can coordinate to the palladium, potentially interfering with the catalytic cycle. This makes the choice of a bulky ligand even more critical to shield the metal center and promote the desired reaction pathway.

Optimization Strategy: Catalyst System Screening

ParameterInitial Condition (Example)Recommended Screening VariablesRationale
Pd Precatalyst Pd₂(dba)₃XPhos Pd G3, SPhos Pd G3, [Pd(allyl)Cl]₂G3/G4 precatalysts are highly active and air-stable, ensuring reliable initiation for C-Cl bond activation.[8]
Ligand PPh₃XPhos , RuPhos , BrettPhos , P(t-Bu)₃Bulky, electron-rich biarylphosphine ligands are the state-of-the-art for coupling challenging (hetero)aryl chlorides.[3][10] They accelerate both oxidative addition and reductive elimination.
Base (Suzuki) K₂CO₃ (aq.)K₃PO₄ (anhydrous), Cs₂CO₃K₃PO₄ is often superior for heteroaryl substrates. Using anhydrous conditions can prevent side reactions.[11]
Base (B-H Amination) K₂CO₃NaOt-Bu , LiHMDS, K₃PO₄C-N coupling requires a stronger, non-nucleophilic base to deprotonate the amine effectively.[6][16]
Solvent TolueneDioxane, 2-MeTHF, CPMESolvent can impact catalyst stability and solubility. Screening a few common, non-coordinating aprotic solvents is worthwhile.[17][14]
Issue 2: My reaction works, but I see significant side products.

Q: My Suzuki reaction produces a lot of the de-chlorinated starting material (2-methoxy-1,5-naphthyridine) and homocoupled boronic acid. What is causing this and how can I fix it?

A: These are two classic side reactions in Suzuki couplings.

  • Hydrodehalogenation (Loss of Chlorine): This occurs when the organopalladium intermediate reacts with a hydrogen source instead of the boronic acid partner. The primary culprit is often trace water interacting with the base.

    • Solution: Switch to strictly anhydrous conditions. Use an anhydrous base like K₃PO₄ and ensure your solvent is freshly dried.[11]

  • Homocoupling (Boronic Acid Dimer): This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.

    • Solution: Improve your degassing procedure. Ensure a robust inert atmosphere is maintained throughout the reaction.[7] Sometimes, slowing the reaction by slightly lowering the temperature can also disfavor this bimolecular side reaction relative to the desired cross-coupling.

Q: In my Buchwald-Hartwig amination, I'm getting low yields and observing arene reduction. What's going wrong?

A: For C-N couplings, a common failure mode competing with reductive elimination is β-hydride elimination, especially if the amine has β-hydrogens.[6] However, with aromatic amines this is not possible. A more likely cause is catalyst deactivation or a poor choice of base.

  • Inefficient Base: The pKa of the amine and the strength of the base must be well-matched. If the amine is not deprotonated efficiently, it cannot coordinate effectively to the palladium center, stalling the cycle.[12]

    • Solution: Switch to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). These are the standard bases for most Buchwald-Hartwig aminations.[16][18]

  • Ligand Choice: The ligand must be bulky enough to promote the C-N reductive elimination, which can be a difficult step.

    • Solution: Use ligands specifically developed for C-N coupling, such as RuPhos or BrettPhos, which have demonstrated high efficacy for these transformations.[10]

Recommended Starting Protocol for Optimization

This protocol provides a robust starting point for screening conditions for a Suzuki-Miyaura coupling. It can be adapted for other coupling reactions by changing the nucleophile and base accordingly.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.5 M)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting the Reactivity of 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for challenges associated with the low reactivity of the chloro group in 8-chloro-2-methoxy-1,5-naphthyridine. Here, we address common experimental issues in a direct question-and-answer format, offering explanations grounded in mechanistic principles and providing actionable, field-proven solutions.

Understanding the Reactivity of this compound

The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry.[1] However, the reactivity of substituted naphthyridines can be nuanced. The chloro group at the 8-position of 2-methoxy-1,5-naphthyridine presents specific challenges in common synthetic transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The primary factor influencing the reactivity of the C8-chloro group is the electronic nature of the 1,5-naphthyridine ring system and its substituents. The two nitrogen atoms in the naphthyridine ring are electron-withdrawing, which generally activates the ring towards nucleophilic attack. However, the 2-methoxy group is an electron-donating group by resonance, which can counteract this activation, particularly at positions para to it (like the C8 position). This electron-donating effect can decrease the electrophilicity of the carbon bearing the chloro group, thus reducing its reactivity in SNAr and making oxidative addition in palladium-catalyzed cycles more challenging.

This guide will walk you through troubleshooting common issues in three key reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

FAQ 1: My SNAr reaction with an amine nucleophile is sluggish or shows no product formation. What are the likely causes and how can I fix it?

Answer:

Low reactivity in SNAr reactions with this compound is a common issue. The primary reasons are often related to insufficient activation of the chloro leaving group and suboptimal reaction conditions.

Root Cause Analysis:

  • Insufficient Electrophilicity: The electron-donating 2-methoxy group can reduce the electrophilicity of the C8 position, making it less susceptible to nucleophilic attack.

  • Weak Nucleophile: The amine you are using may not be nucleophilic enough to attack the electron-rich naphthyridine ring.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reactants and stabilizing the charged intermediate (Meisenheimer complex).

  • Inadequate Base: An unsuitable or weak base may not effectively deprotonate the amine nucleophile or neutralize the HCl generated during the reaction.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Detailed Protocols & Recommendations:

ParameterRecommendationRationale
Temperature Increase temperature incrementally to 120-180 °C. Microwave heating can also be effective for accelerating the reaction.SNAr reactions on heteroaromatic systems often have a high activation energy.
Base Use a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or cesium carbonate (Cs₂CO₃).A stronger base will more effectively deprotonate the amine, increasing its nucleophilicity.
Solvent Switch to a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).These solvents can help to solubilize the reactants and stabilize the charged Meisenheimer intermediate.
Catalysis Consider the addition of a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃).A Lewis acid can coordinate to the nitrogen of the naphthyridine ring, increasing its electron-withdrawing nature and activating the C-Cl bond towards nucleophilic attack.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

FAQ 2: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. What should I investigate?

Answer:

Failure in Suzuki-Miyaura couplings with this compound often points to issues with the palladium catalyst's activity, specifically the oxidative addition step, which is known to be challenging for electron-rich aryl chlorides.

Root Cause Analysis:

  • Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be active enough to promote the oxidative addition of the C-Cl bond.

  • Base Incompatibility: The base may be too weak to facilitate the transmetalation step or may be incompatible with other functional groups in your substrates.

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation) under the reaction conditions, especially at elevated temperatures.

  • Solvent Effects: The solvent system plays a crucial role in catalyst solubility and activity.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Detailed Protocols & Recommendations:

ParameterRecommendationRationale
Catalyst/Ligand Use a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. Pre-formed palladium catalysts incorporating these ligands are also excellent choices.These ligands promote the challenging oxidative addition of aryl chlorides and stabilize the active palladium(0) species.
Base Screen different bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).The choice of base can significantly influence the reaction outcome, and the optimal base can be substrate-dependent.
Boron Source If protodeboronation is an issue, consider using the corresponding boronic acid pinacol ester.Boronic esters are often more stable than their corresponding acids under coupling conditions.
Solvent A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water) is often effective.The aqueous phase is crucial for the activity of the base and the transmetalation step.
Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.Oxygen can oxidize and deactivate the Pd(0) catalyst.

Section 3: Troubleshooting Buchwald-Hartwig Amination

FAQ 3: I am having difficulty with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

Answer:

Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of electron-rich aryl chlorides like this compound can be challenging due to the difficult oxidative addition step. The choice of ligand and base is critical for success.[2]

Root Cause Analysis:

  • Ligand Inefficiency: The phosphine ligand may not be suitable for activating the C-Cl bond.

  • Inappropriate Base: The base may be too weak or may cause side reactions with your amine or other functional groups.

  • Catalyst Poisoning: The amine substrate or impurities could be coordinating too strongly to the palladium center, inhibiting catalysis.

  • Steric Hindrance: A bulky amine nucleophile may have difficulty accessing the palladium center.

Troubleshooting Workflow:

References

Technical Support Center: Methoxylation of Chloronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the methoxylation of chloronaphthyridines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the complexities of this crucial synthetic transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you overcome common challenges and optimize your experimental outcomes.

Introduction to Methoxylation of Chloronaphthyridines

The conversion of a chloro-substituted naphthyridine to its methoxy analog is a fundamental reaction in medicinal chemistry. The introduction of a methoxy group can significantly modulate a molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. The most common method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction, typically employing sodium methoxide in methanol.[1]

The naphthyridine core, being electron-deficient due to the presence of two nitrogen atoms, is generally activated towards nucleophilic attack. However, the success of the methoxylation reaction is highly dependent on the specific naphthyridine isomer, the position of the chloro substituent, and the reaction conditions. A number of side reactions can occur, leading to reduced yields, impure products, and challenging purifications. This guide will address these potential pitfalls in a practical question-and-answer format.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Chloronaphthyridine

Question: I am observing a low yield or no formation of my desired methoxynaphthyridine. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Reagent Quality and Handling:

  • Sodium Methoxide Quality: Solid sodium methoxide can degrade upon exposure to air and moisture, leading to the formation of sodium hydroxide and sodium carbonate.[2] This reduces the concentration of the active nucleophile. It is crucial to use freshly opened, high-purity sodium methoxide or a freshly prepared solution. To prepare a fresh solution, carefully react clean sodium metal with anhydrous methanol under an inert atmosphere.

  • Anhydrous Conditions: The presence of water in the reaction mixture can lead to the formation of the corresponding hydroxynaphthyridine as a byproduct, consuming both the starting material and the base. Ensure that your methanol is anhydrous and that the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

2. Reaction Conditions:

  • Temperature: While some activated chloronaphthyridines react at room temperature, many require heating to proceed at a reasonable rate. The reaction temperature should be optimized for your specific substrate. Start with gentle heating (e.g., 40-50 °C) and gradually increase if necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to track the consumption of the starting material and the formation of the product.

  • Reaction Time: SNAr reactions on heteroaromatic systems can be slower than on other activated aromatic rings.[3] Ensure that the reaction has been allowed to proceed for a sufficient duration. Again, reaction monitoring is key.

  • Concentration: The concentration of the reactants can influence the reaction rate. If the reaction is sluggish, increasing the concentration of sodium methoxide may be beneficial. However, excessively high concentrations can sometimes lead to an increase in side reactions.

3. Substrate Reactivity:

  • Position of the Chloro Substituent: The position of the chlorine atom on the naphthyridine ring significantly impacts its reactivity. Positions that are ortho or para to a ring nitrogen are generally more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[4] If your chloro substituent is in a less activated position, more forcing conditions (higher temperature, longer reaction time) may be required.

Issue 2: Formation of an Unexpected Byproduct with a Mass Corresponding to the Hydroxynaphthyridine

Question: My mass spectrometry analysis shows a significant peak corresponding to the replacement of the chlorine with a hydroxyl group. What is the source of this impurity and how can I prevent it?

Answer: The formation of the hydroxynaphthyridine is a classic side reaction in methoxylation procedures and is almost always due to the presence of water.

Mechanism of Hydroxide Formation:

Sodium methoxide is a strong base and will readily react with any water present in the reaction mixture to form sodium hydroxide and methanol. The resulting hydroxide ion is also a potent nucleophile and can compete with the methoxide ion in the SNAr reaction, leading to the formation of the undesired hydroxynaphthyridine.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Use freshly distilled, anhydrous methanol.

    • Dry all glassware thoroughly in an oven before use.

    • Handle solid sodium methoxide in a glovebox or under a stream of inert gas. If using a commercial solution of sodium methoxide in methanol, ensure it is from a fresh, unopened bottle.

  • Freshly Prepared Sodium Methoxide: As mentioned previously, preparing a solution of sodium methoxide in situ from sodium metal and anhydrous methanol is the most reliable way to ensure a water-free reagent.

Issue 3: Observation of Multiple Methoxy-Substituted Products with Dichloronaphthyridine Substrates

Question: I am starting with a dichloronaphthyridine and am obtaining a mixture of mono- and di-methoxylated products. How can I control the selectivity of the reaction?

Answer: Achieving selective mono-methoxylation of a dichloronaphthyridine can be challenging and depends on the relative reactivity of the two chlorine atoms.

Factors Influencing Regioselectivity:

  • Electronic Effects: The position of the chlorine atoms relative to the ring nitrogens will determine their relative reactivity. A chlorine atom at a position that is more activated (i.e., better able to stabilize the Meisenheimer intermediate) will react faster. For example, in 2,4-dichloropyrimidines, substitution generally favors the C4 position.[5] Similar principles apply to dichloronaphthyridines.

  • Steric Hindrance: A chlorine atom in a more sterically hindered environment will react more slowly.

Strategies for Controlling Selectivity:

  • Stoichiometry: Carefully control the stoichiometry of the sodium methoxide. Using one equivalent or slightly less of the nucleophile will favor mono-substitution.

  • Temperature: Lowering the reaction temperature can often improve selectivity. The more reactive position will still react, but the rate of the second substitution will be significantly reduced.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-methoxy product is maximized and before significant formation of the di-methoxy product occurs.

Parameter To Favor Mono-methoxylation To Favor Di-methoxylation
Sodium Methoxide (equivalents) 1.0 - 1.1> 2.0
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., Reflux)
Reaction Time Shorter (monitor closely)Longer

Table 1: General conditions for controlling the extent of methoxylation in dichloronaphthyridines.

Issue 4: The Product Appears to be Decomposing or Forming a New, Unidentified Impurity Over Time

Question: I have successfully formed my methoxynaphthyridine product, but upon prolonged reaction time or during work-up, I am observing the formation of new impurities. What could be happening?

Answer: While methoxy groups on heteroaromatic rings are generally stable, they can be susceptible to certain side reactions under specific conditions.

Potential Side Reactions:

  • Demethylation: Although less common under basic methoxylation conditions, demethylation of the product to form the corresponding hydroxynaphthyridine can occur, especially if the reaction is heated for extended periods or if certain impurities are present.

  • Ring Opening: Highly electron-deficient heterocyclic rings can be susceptible to ring-opening reactions in the presence of strong nucleophiles, although this is a less common side reaction for naphthyridines under standard methoxylation conditions.

Troubleshooting and Prevention:

  • Minimize Reaction Time: Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the work-up promptly.

  • Moderate Reaction Temperature: Avoid excessive heating, as this can promote decomposition pathways.

  • Careful Work-up: Neutralize the reaction mixture carefully during the aqueous work-up. A slightly acidic quench (e.g., with ammonium chloride solution) is often preferable to a strongly acidic one.

Frequently Asked Questions (FAQs)

Q1: Can I use other bases for the methoxylation of chloronaphthyridines?

A1: While sodium methoxide is the most common and cost-effective choice, other bases can be used. Potassium tert-butoxide in methanol can also be effective, though it is a stronger, more sterically hindered base. The use of non-alkoxide bases like sodium hydride with methanol is also possible but requires careful handling due to the generation of hydrogen gas.

Q2: How can I purify my methoxynaphthyridine product from unreacted starting material and byproducts?

A2: Silica gel column chromatography is the most common method for purifying methoxynaphthyridine products. The choice of eluent will depend on the polarity of your specific compound, but mixtures of hexanes and ethyl acetate or dichloromethane and methanol are common starting points. If the polarity of the product and a byproduct (e.g., the hydroxynaphthyridine) are very similar, reverse-phase HPLC may be necessary for separation.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products and byproducts?

A3: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting material and the formation of products and byproducts, and to confirm their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated byproducts. 1H and 13C NMR will confirm the successful installation of the methoxy group and the overall structure of the molecule.

Q4: Does the specific naphthyridine isomer (e.g., 1,5-, 1,6-, 1,8-, 2,6-) significantly affect the reaction?

A4: Yes, the isomer has a profound effect. The position of the nitrogen atoms influences the electron density at each carbon atom in the rings. This, in turn, affects the reactivity of the chloro-substituent and the stability of the Meisenheimer intermediate. For example, in 1,8-naphthyridine, a chloro group at the 2- or 7-position is highly activated due to the proximity of the nitrogen atoms. In contrast, a chloro group at the 4-position of 1,5-naphthyridine is also activated. The specific electronic properties of each isomer must be considered when designing the reaction conditions.

Experimental Protocols

General Procedure for the Methoxylation of a Chloronaphthyridine

This is a general protocol and may require optimization for your specific substrate.

Materials:

  • Chloronaphthyridine derivative

  • Anhydrous methanol

  • Sodium methoxide (solid or a commercial solution in methanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloronaphthyridine (1.0 eq.).

  • Add anhydrous methanol to dissolve or suspend the starting material.

  • Add sodium methoxide (1.1 - 2.0 eq., depending on the desired outcome with di- or poly-chloro substrates). If using solid sodium methoxide, add it portion-wise to control any exotherm.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Troubleshooting Process

Caption: A troubleshooting flowchart for the methoxylation of chloronaphthyridines.

Caption: The addition-elimination mechanism for the methoxylation of chloronaphthyridines.

References

purification of "8-Chloro-2-methoxy-1,5-naphthyridine" using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 8-Chloro-2-methoxy-1,5-naphthyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the column chromatography process for this specific heterocyclic compound. Naphthyridine derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1][2][3][4] Therefore, achieving high purity of intermediates like this compound is paramount for the integrity of subsequent synthetic steps and biological assays.

This guide moves beyond a simple protocol, delving into the causality behind experimental choices and offering robust troubleshooting solutions to common challenges encountered in the lab.

Experimental Protocol: Column Chromatography

This protocol details a standard normal-phase column chromatography procedure for the purification of this compound.

Method Development via Thin-Layer Chromatography (TLC)

Before proceeding with large-scale column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[5]

ParameterRecommendationRationale
Stationary Phase Silica gel 60 F254 TLC platesStandard, cost-effective, and widely used for separating moderately polar organic compounds.[5][6]
Mobile Phase (Eluent) Start with Hexane:Ethyl Acetate (EtOAc) mixtures.A common solvent system with a tunable polarity range suitable for many N-heterocycles.[1][5]
Screening Process Test ratios like 9:1, 4:1, 7:3, and 1:1 (Hexane:EtOAc).This systematic approach allows for rapid identification of the optimal polarity to achieve the target Rf.
Visualization UV lamp (254 nm)Naphthyridine rings are typically UV-active, allowing for easy visualization.
Column Preparation (Slurry Method)

Proper column packing is critical to achieving good separation. The wet, or slurry, method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[7]

StepAction
1. Column Setup Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.
2. Slurry Preparation In a beaker, mix silica gel (70-230 mesh is standard) with the initial, least polar eluent determined by TLC (e.g., 9:1 Hexane:EtOAc) to form a free-flowing slurry.
3. Packing Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing. Add more slurry until the desired bed height is reached.
4. Equilibration Once packed, add a protective layer of sand on top of the silica and flush the column with 2-3 column volumes of the eluent. Never let the solvent level drop below the top of the sand layer.[8]
Sample Loading

The method of sample application depends on its solubility in the mobile phase. For optimal results, the sample should be loaded in a concentrated, narrow band.[8]

  • Wet Loading: If the crude product is readily soluble in the mobile phase, dissolve it in the minimum amount of eluent.[8] Carefully pipette this solution directly onto the top layer of sand.

  • Dry Loading: This is the preferred method if the sample has poor solubility in the eluent.[8][9]

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to this solution.[8]

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components.

StepAction
1. Elution Carefully add the mobile phase to the top of the column. Use gentle air pressure (flash chromatography) to maintain a steady flow rate.[5]
2. Gradient (Optional) If separation between the product and impurities is difficult, a gradient elution can be used. Start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent (e.g., move from 9:1 to 4:1 Hexane:EtOAc).
3. Collection Collect the eluate in a series of numbered test tubes or flasks.
4. Monitoring Systematically spot fractions onto a TLC plate and develop it to identify which fractions contain the pure compound.
5. Isolation Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow for Purification

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Optimal Eluent, Rf ~0.25) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions via TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.

Question / IssueProbable Cause(s)Recommended Solution(s)
My compound is streaking on the TLC plate and I'm seeing peak tailing in my fractions. Why? The basic nitrogen atoms in the 1,5-naphthyridine ring are interacting strongly with acidic silanol groups on the surface of the silica gel.[10] This causes a secondary, stronger retention mechanism that leads to tailing.Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a competing base, such as triethylamine (TEA), into your mobile phase.[9] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[9][10]
The compound won't come off the column, even after I increase the eluent polarity significantly. 1. Irreversible Adsorption: The compound may be too basic and has strongly chelated to the acidic silica.[9]2. Decomposition: The compound might be unstable on silica gel and is degrading on the column.[11]1. Test Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, then elute it. If you see a new spot at the baseline or streaking that wasn't there initially, your compound is likely unstable on silica.[11]2. Switch Stationary Phase: Consider using a more inert stationary phase like neutral alumina.[11]3. Deactivate Silica: If you must use silica, pre-treat it by flushing the packed column with an eluent containing 1% triethylamine before loading your sample.[9]
My compound eluted immediately with the solvent front, mixed with non-polar impurities. The mobile phase is too polar for the compound.Decrease Eluent Polarity: Significantly increase the proportion of the non-polar solvent (e.g., switch from 7:3 Hexane:EtOAc to 95:5). Re-optimize using TLC to find the correct solvent strength.[2]
I have very poor separation between my product and an impurity with a very similar Rf value. 1. Insufficient Selectivity: The chosen solvent system does not differentiate well between the two compounds.2. Column Overloading: Too much sample was loaded, exceeding the separation capacity of the column.[10]1. Change Solvent System: Try a different combination of solvents. For example, switch from Hexane/EtOAc to Dichloromethane/Methanol. This can alter the specific interactions and improve selectivity.2. Use a Shallow Gradient: Instead of a large step-change in polarity, use a very slow, shallow gradient to better resolve closely eluting compounds.3. Reduce Sample Load: Run the column again with less crude material.
My crude sample won't dissolve in the Hexane/EtOAc mobile phase for loading. There is a significant mismatch between the polarity of your crude sample and the mobile phase.Use the Dry Loading Method: This is the ideal solution. Dissolve your compound in a minimal amount of a strong solvent (like DCM or Chloroform), adsorb it onto silica, evaporate the solvent, and load the resulting powder.[8][9] This ensures your compound is introduced to the column in a concentrated band without disrupting the packing.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A: Silica gel is the most common, versatile, and cost-effective stationary phase for normal-phase chromatography and is the recommended starting point.[5] However, because naphthyridines are basic, they can exhibit strong interactions with the acidic surface of silica, leading to tailing or degradation. If these issues cannot be resolved by adding a basic modifier like triethylamine to the eluent, switching to neutral alumina is a viable alternative.[9][11]

Q2: My synthesis often leaves behind unreacted 2-aminopyridine precursors. Is column chromatography the best way to remove them? A: While chromatography can separate these impurities, a more efficient initial purification step is an acidic wash during the reaction workup.[7] By dissolving your crude product in an organic solvent (like ethyl acetate or DCM) and washing it with a dilute aqueous acid (e.g., 1M HCl), the more basic 2-aminopyridine precursor will be protonated and partition into the aqueous layer as its salt.[7] This can remove the bulk of this impurity, simplifying the subsequent chromatographic step.

Q3: What causes the silica gel bed in my column to crack or channel? A: This is typically caused by one of two things: the column running dry or a sudden, drastic change in solvent polarity.[2] If the solvent level drops below the top of the stationary phase, air enters the bed and causes cracking. A large, abrupt change in the mobile phase composition (e.g., switching directly from hexane to methanol) can generate heat and cause solvent channeling, which ruins separation. Always keep the column head full of solvent and change solvent polarity gradually.[8]

Q4: Can I use reversed-phase chromatography for this compound? A: Yes, reversed-phase chromatography (RP-HPLC) is a powerful alternative.[6] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12] The elution order is inverted: polar compounds elute first. RP-HPLC can be particularly useful for separating polar impurities that are difficult to resolve using normal-phase chromatography.

Troubleshooting Decision Tree

G start Problem with Purification? p1 p1 start->p1 Poor Separation p2 p2 start->p2 No Elution p3 p3 start->p3 Peak Tailing p4 p4 start->p4 Low Recovery c1 c1 p1->c1 Are Rfs too close? c2 c2 p2->c2 Is eluent polar enough? s3 Add 0.5-1% Triethylamine (TEA) to mobile phase p3->s3 Basic compound interacting with acidic silica c4 c4 p4->c4 Streaking/baseline spot on TLC? s1_yes Optimize Eluent: - Try different solvent system - Use shallow gradient c1->s1_yes Yes s1_no Check for Overloading: - Reduce sample amount c1->s1_no No s2_yes s2_yes c2->s2_yes Yes s2_no Increase eluent polarity c2->s2_no No c2_1 c2_1 s2_yes->c2_1 Check for decomposition s2_1_yes Switch to Alumina or Deactivate Silica (TEA) c2_1->s2_1_yes Yes s2_1_no Compound is too polar. Consider Reversed-Phase. c2_1->s2_1_no No s4_yes Irreversible Adsorption or Decomposition. Deactivate silica with TEA or use Alumina. c4->s4_yes Yes s4_no Check for mechanical loss: - Incomplete extraction - Leaky column c4->s4_no No

References

Technical Support Center: Identifying Impurities in 8-Chloro-2-methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 8-Chloro-2-methoxy-1,5-naphthyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities. Our focus is on the causality behind experimental choices to ensure robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries.

Q1: What are the most common types of impurities I might encounter in my crude this compound product?

You will typically encounter four main categories of impurities:

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis. The synthesis of 1,5-naphthyridine cores often involves methods like the Skraup or Friedländer reactions, which utilize aminopyridine derivatives.[1][2]

  • By-products: Compounds formed from side reactions or subsequent unwanted reactions of the product. This can include isomers, over-alkylated, or hydrolyzed species.

  • Degradation Products: Impurities formed during storage or processing, often through hydrolysis, oxidation, or photolysis.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[3][4]

Q2: My ¹H NMR spectrum shows several unexpected small peaks. What is my first diagnostic step?

Your first step is to differentiate between residual solvents and structurally related impurities.

  • Check Solvent Peaks: Compare the chemical shifts of the unknown signals against a standard table of residual solvent peaks in your NMR solvent (e.g., DMSO-d₆, CDCl₃).

  • Analyze Peak Multiplicity and Integration: Assess if the coupling patterns and relative integrations are consistent with potential starting materials or simple derivatives of your target molecule.

  • Acquire a ¹³C NMR: This can help confirm the presence of different carbon skeletons and functional groups, aiding in the identification of by-products versus simple solvent contaminants. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure and identifying such impurities.[5]

Q3: My HPLC-UV chromatogram shows a new peak that wasn't there in a previous batch. How do I determine if it's a degradation product?

The most direct way is to conduct a forced degradation study. Expose your pure material to a set of stressed conditions (e.g., acid, base, heat, 3% hydrogen peroxide, UV light). If the peak area of the unknown impurity increases significantly under any of these conditions, it is confirmed as a degradation product. This is a standard practice in pharmaceutical development to understand the stability of a drug substance.

Q4: I need to develop a general HPLC purity method. What is a good starting point?

A robust starting point for many naphthyridine derivatives is a reversed-phase HPLC method.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a versatile first choice.

  • Mobile Phase: A gradient elution using acetonitrile and water is common. Adding a modifier like 0.1% formic acid to both phases helps to produce sharp, symmetrical peaks by controlling the ionization state of the analyte.

  • Detection: UV detection at a wavelength where the naphthyridine core has strong absorbance (e.g., ~240 nm).

Section 2: In-Depth Troubleshooting Guides

This section addresses more complex analytical challenges in a Q&A format, explaining the logic behind each step.

Problem 1: My LC-MS analysis shows an unknown peak. How do I proceed with structural elucidation?

Identifying an unknown requires a systematic approach combining mass spectrometry and chromatographic data.

  • Step 1: Obtain High-Resolution Mass Spectrometry (HRMS) Data.

    • Why: HRMS provides a highly accurate mass measurement (typically <5 ppm mass accuracy), which is critical for determining the most probable elemental composition.[6] A standard quadrupole MS gives only nominal mass, which is insufficient for this task.

    • Action: Infuse the sample or use an LC-HRMS system (like a TOF or Orbitrap) to get the accurate mass of the impurity's molecular ion. Use software to generate a list of possible chemical formulas that fit this mass.

  • Step 2: Analyze the Isotope Pattern.

    • Why: The presence of chlorine in your parent molecule (8-Chloro -2-methoxy-1,5-naphthyridine) means you should look for a characteristic M/M+2 isotope pattern with a ~3:1 ratio for any chlorine-containing impurity. This is a powerful diagnostic tool.

    • Action: Examine the mass spectrum for this isotopic signature. If it's absent, the impurity may have lost the chlorine atom.

  • Step 3: Perform Tandem Mass Spectrometry (MS/MS).

    • Why: Fragmenting the impurity's molecular ion provides clues about its structure. The fragmentation pattern can reveal the loss of functional groups (e.g., a loss of 15 Da for a methyl group, 35 Da for chlorine).

    • Action: Isolate the impurity's parent ion in the mass spectrometer and subject it to collision-induced dissociation (CID). Compare the resulting fragments to the fragmentation pattern of your main compound to identify common structural motifs.

  • Step 4: Isolate and Analyze by NMR.

    • Why: While MS provides the formula and fragments, only NMR can definitively establish connectivity and stereochemistry.[7]

    • Action: If the impurity is present at a sufficient level (>0.1% as per ICH guidelines may require identification), use preparative HPLC to isolate a few milligrams. Acquire a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the complete structure.

Problem 2: I suspect a positional isomer is co-eluting with my main peak in HPLC. How can I achieve separation?

Co-elution of isomers is a common challenge because they often have very similar polarities. Your goal is to exploit subtle differences in their structure.

  • Strategy 1: Modify the Stationary Phase.

    • Why: A standard C18 column separates primarily based on hydrophobicity. Isomers may have nearly identical hydrophobicity. Switching to a column with different retention mechanisms can resolve them.

    • Action:

      • Phenyl-Hexyl Column: Try a column that offers π-π interactions. The aromatic rings in your naphthyridine core can interact differently with the phenyl groups of the stationary phase, potentially resolving isomers.

      • PFP (Pentafluorophenyl) Column: This phase provides dipole-dipole, π-π, and shape-selective interactions, which are highly effective for separating halogenated aromatic isomers.

  • Strategy 2: Adjust the Mobile Phase.

    • Why: Changing the organic solvent or pH can alter the analyte-stationary phase interaction.

    • Action:

      • Change Organic Modifier: If you are using acetonitrile, try methanol. Methanol is a hydrogen-bond donor and acceptor, creating different interactions compared to the dipole interactions of acetonitrile.

      • Adjust pH: The naphthyridine core is basic. Adjusting the mobile phase pH (if using a pH-stable column) can change the degree of protonation, which may be slightly different between isomers, leading to separation.

  • Strategy 3: Employ an Orthogonal Separation Technique.

    • Why: If HPLC method development fails, a technique with a completely different separation principle is needed.

    • Action:

      • Gas Chromatography (GC): If the isomeric impurity is thermally stable and sufficiently volatile, GC can provide excellent resolution. GC separates based on boiling point and interactions with the stationary phase, which are often very different from HPLC retention mechanisms.[8]

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that often provides unique selectivity for isomers and is compatible with both normal- and reversed-phase columns.

Section 3: Standardized Analytical Protocols

These protocols provide a validated starting point for your experiments. Method optimization will be required for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed for the quantitative analysis of impurities.

ParameterSpecificationCausality/Reasoning
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and controls pH for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring good sensitivity.
UV Detection 240 nmWavelength of high absorbance for the naphthyridine chromophore.
Column Temp 30 °CControlled temperature ensures reproducible retention times.
Gradient Program See Table 1 belowA gradient is necessary to elute impurities with a wide range of polarities.

Table 1: HPLC Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Protocol 2: GC-MS Method for Volatile Impurities

This method is ideal for identifying residual solvents and volatile by-products.

ParameterSpecificationCausality/Reasoning
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Injector Splitless mode, 250 °CSplitless mode is used for trace analysis to ensure all of the sample enters the column.
MS Ion Source Electron Impact (EI), 70 eVStandard ionization energy that produces reproducible, library-searchable fragmentation patterns.
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the mass spectrometer.
Oven Program See Table 2 belowA temperature ramp is required to separate compounds with different boiling points.

Table 2: GC Oven Temperature Program

Ramp Rate (°C/min) Final Temperature (°C) Hold Time (min)
Initial - 40 2.0

| 1 | 10 | 280 | 5.0 |

General Analytical Workflow Diagram

G cluster_start Start cluster_analysis Analysis cluster_elucidation Identification cluster_end Result Sample Naphthyridine Sample with Unknown Peak HPLC_UV 1. HPLC-UV Purity Screen Sample->HPLC_UV Initial Check LC_MS 2. LC-MS (Accurate Mass & Isotope Pattern) HPLC_UV->LC_MS If non-volatile GC_MS 3. GC-MS (Volatile Impurities) HPLC_UV->GC_MS If potentially volatile MS_MS 4. MS/MS Fragmentation LC_MS->MS_MS Obtain fragments Isolation 5. Preparative HPLC Isolation MS_MS->Isolation If concentration >0.1% NMR 6. NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Definitive Structure Report Structure Confirmed & Impurity Identified NMR->Report

Caption: A logical workflow for the identification of an unknown impurity.

Section 4: Understanding the Chemistry of Impurity Formation

Knowledge of the synthetic route is paramount for predicting potential impurities. While the exact synthesis of your material may be proprietary, 1,5-naphthyridines are commonly synthesized via reactions like the Skraup or Friedländer syntheses.[1][2]

Table 3: Common Potential Impurities in this compound and Their Origin

Impurity Type Potential Structure/Class Likely Origin Recommended Analytical Technique
Starting Material Substituted 3-aminopyridine Incomplete reaction HPLC-UV, LC-MS
By-product 2-Hydroxy-8-chloro-1,5-naphthyridine Hydrolysis of the methoxy group during synthesis or workup HPLC-UV, LC-MS
By-product Isomeric chloro-methoxy-naphthyridine Non-regioselective cyclization HPLC-UV (with method development), LC-MS
By-product Dichloro-2-methoxy-1,5-naphthyridine Over-chlorination reaction LC-MS (check for M+4 isotope pattern)
Degradation N-Oxide derivative Oxidation during storage LC-MS

| Reagent/Solvent | Toluene, DMF, Dichloromethane | Residual from synthesis/purification | GC-MS (Headspace) |

Potential Impurity Formation Pathways

G cluster_reactants Reactants cluster_synthesis Synthesis SM1 Aminopyridine Derivative Product Target Molecule: This compound SM1->Product Desired Cyclization Impurity1 Unreacted Starting Material (SM1) SM1->Impurity1 Incomplete Reaction Impurity2 Isomeric By-product SM1->Impurity2 Side Reaction SM2 Carbonyl Compound SM2->Product Desired Cyclization SM2->Impurity2 Side Reaction Impurity3 Hydrolyzed Impurity (2-Hydroxy derivative) Product->Impurity3 Degradation (H₂O)

Caption: Potential impurity pathways during a typical naphthyridine synthesis.

Section 5: Regulatory Context and Impurity Thresholds

For professionals in drug development, understanding the regulatory landscape is crucial. The International Council for Harmonisation (ICH) provides guidelines for impurity control. The key document is ICH Q3A (R2): Impurities in New Drug Substances .[9]

This guideline establishes thresholds that dictate the level of analytical work required for an impurity.[3][10]

Table 4: ICH Q3A Thresholds for Reporting, Identification, and Qualification [10][11]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI*, whichever is lower 0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

*TDI = Total Daily Intake

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[10]

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.[10]

This framework underscores the importance of developing sensitive and accurate analytical methods capable of detecting and quantifying impurities at these low levels.

References

Validation & Comparative

A Comparative Guide to Topoisomerase Inhibition: Evaluating 8-Chloro-2-methoxy-1,5-naphthyridine Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential and established topoisomerase inhibitors, designed for researchers, scientists, and drug development professionals. While extensive data exists for clinical agents like Camptothecin and Etoposide, the specific compound 8-Chloro-2-methoxy-1,5-naphthyridine represents a novel chemical entity within a promising scaffold. Publicly available data on its direct topoisomerase inhibitory activity is limited. Therefore, this guide will take a two-pronged approach:

  • Detailed Analysis of Established Inhibitors: We will dissect the mechanisms, strengths, and weaknesses of the gold-standard Topoisomerase I and II inhibitors, Camptothecin and Etoposide, respectively.

  • A Framework for Novel Compound Evaluation: We will use this compound as a case study to present a rigorous, field-proven experimental workflow for characterizing a novel compound's potential as a topoisomerase inhibitor. This serves as a practical guide for researchers investigating new chemical entities.

The rationale for investigating the 1,5-naphthyridine scaffold stems from the demonstrated activity of related heterocyclic structures as topoisomerase inhibitors. For instance, dibenzo[c,h][1][2]naphthyridinediones have been designed and evaluated as Topoisomerase I (Top1) inhibitors, showing that this core structure is a viable starting point for drug discovery in this class.[3]

The Gatekeepers of DNA Topology: An Introduction to Topoisomerases

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and chromosome segregation.[4] They function by introducing transient breaks in the DNA backbone, allowing strands to pass through one another, before resealing the break. Humans possess two main types:

  • Topoisomerase I (Top1): Creates transient single-strand breaks to relieve supercoiling.[5]

  • Topoisomerase II (Top2): Creates transient double-strand breaks to resolve tangled and knotted DNA.[2][4]

Because cancer cells are characterized by rapid proliferation, they are exceptionally dependent on topoisomerase activity to manage the constant DNA replication. This dependency makes topoisomerases a prime target for anticancer therapeutics.

Section 1: The Established Players - Mechanisms and Clinical Realities

Camptothecin: The Archetypal Topoisomerase I Poison

Camptothecin (CPT), a natural alkaloid isolated from Camptotheca acuminata, is the parent compound for clinically approved drugs like Topotecan and Irinotecan.[][7][8]

Mechanism of Action: CPT's cytotoxicity arises not from simple enzyme inhibition, but from its function as a "poison." It specifically binds to the Top1-DNA covalent complex, an intermediate in the enzyme's catalytic cycle.[1][] This binding prevents the re-ligation of the single-strand break, thus trapping the enzyme on the DNA.[5][9] The collision of a DNA replication fork with this stabilized "cleavage complex" converts the single-strand break into a permanent, lethal double-strand break, triggering cell cycle arrest and apoptosis.[1][7]

Topo1_Mechanism cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by Camptothecin Supercoiled_DNA Supercoiled DNA Top1_Cleavage Top1 introduces single-strand break Supercoiled_DNA->Top1_Cleavage Cleavage_Complex Covalent Top1-DNA Cleavage Complex Top1_Cleavage->Cleavage_Complex Re-ligation Top1 reseals break Cleavage_Complex->Re-ligation CPT Camptothecin Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA Stabilized_Complex Stabilized (Trapped) Cleavage Complex CPT->Stabilized_Complex Binds & Prevents Re-ligation Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork DSB Irreversible Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Topo2_Mechanism cluster_0 Normal Top2 Catalytic Cycle cluster_1 Inhibition by Etoposide Catenated_DNA Catenated/Tangled DNA Top2_Cleavage Top2 introduces double-strand break Catenated_DNA->Top2_Cleavage Cleavage_Complex_II Covalent Top2-DNA Cleavage Complex Top2_Cleavage->Cleavage_Complex_II Strand_Passage Strand Passage Cleavage_Complex_II->Strand_Passage Etoposide Etoposide Re-ligation_II Top2 reseals break Strand_Passage->Re-ligation_II Decatenated_DNA Resolved DNA Re-ligation_II->Decatenated_DNA Stabilized_Complex_II Stabilized (Trapped) Cleavage Complex Etoposide->Stabilized_Complex_II Binds & Prevents Re-ligation Accumulated_DSBs Accumulation of Double-Strand Breaks Stabilized_Complex_II->Accumulated_DSBs Apoptosis_II Apoptosis Accumulated_DSBs->Apoptosis_II Workflow Start Novel Compound (e.g., this compound) Step1 Step 1: In Vitro Activity Screen (DNA Relaxation/Decatenation Assay) Start->Step1 Decision1 Inhibitory Activity? Step1->Decision1 Step2 Step 2: Potency Determination (IC50 Calculation) Decision1->Step2 Yes Stop No Activity (Discard or Modify) Decision1->Stop No Step3 Step 3: Mechanism Elucidation (In Vivo Complex of Enzyme - ICE Assay) Step2->Step3 Decision2 Cleavage Complex Stabilization? Step3->Decision2 Poison Conclusion: Topo Poison (e.g., Camptothecin, Etoposide) Decision2->Poison Yes Catalytic Conclusion: Catalytic Inhibitor (Different Mechanism, Potentially Safer Profile) Decision2->Catalytic No Step4 Step 4: Cellular Effect Confirmation (Cytotoxicity Assay - e.g., MTT) Poison->Step4 Catalytic->Step4 End Proceed to Advanced Studies (SAR, In Vivo Models) Step4->End

References

comparing the cytotoxicity of "8-Chloro-2-methoxy-1,5-naphthyridine" to doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Discovery

In the landscape of cancer chemotherapy, the anthracycline antibiotic doxorubicin has long been a cornerstone, valued for its broad-spectrum efficacy. However, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance. This has spurred the search for novel cytotoxic agents with improved therapeutic indices. Among the promising heterocyclic compounds under investigation are naphthyridine derivatives, a class of compounds that has demonstrated significant potential as anticancer agents. This guide provides a comparative analysis of the cytotoxicity of doxorubicin and the emerging class of naphthyridine derivatives, with a focus on the potential of "8-Chloro-2-methoxy-1,5-naphthyridine" as a representative of this class.

Doxorubicin: The Established Benchmark

Doxorubicin is a potent and widely used chemotherapeutic agent for a variety of cancers, including breast, lung, and ovarian cancers, as well as leukemias and lymphomas.[1] Its primary mechanism of action involves the intercalation of DNA, leading to the inhibition of macromolecular biosynthesis.[1] Furthermore, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair. This inhibition results in DNA strand breaks and ultimately, cell death.[2][3] Another significant aspect of doxorubicin's cytotoxicity is the generation of reactive oxygen species (ROS), which induces oxidative stress and contributes to its anticancer effects, but also to its cardiotoxicity.[4]

The cytotoxic potency of doxorubicin varies significantly across different cancer cell lines, with reported half-maximal inhibitory concentration (IC50) values ranging from the nanomolar to the micromolar range.[5][6] This variability can be attributed to differences in drug uptake, efflux, and the intrinsic sensitivity of the cancer cells to DNA damage and oxidative stress.[5]

The Naphthyridine Scaffold: A Promising Alternative

Naphthyridines are a class of heterocyclic compounds containing two fused pyridine rings.[7] This scaffold is present in numerous natural products and has been the basis for the synthesis of a wide range of biologically active molecules, including those with anticancer properties.[3][8] The anticancer activity of naphthyridine derivatives is often attributed to their ability to inhibit key enzymes involved in DNA replication and cell division, such as topoisomerase I and II.[6][9]

While direct cytotoxic data for "this compound" is not extensively available in the public domain, studies on structurally related 1,5- and 1,8-naphthyridine derivatives have demonstrated potent in vitro cytotoxicity against various cancer cell lines.[5][10] For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown IC50 values in the sub-micromolar range against pancreatic and leukemia cancer cell lines.[5][11]

The proposed mechanism of action for many anticancer naphthyridines involves the inhibition of topoisomerase, similar to doxorubicin. However, the specific interactions with the enzyme and DNA may differ, potentially leading to a different spectrum of activity and side effects.

Comparative Cytotoxicity: A Head-to-Head Overview

To provide a clear comparison, the following table summarizes the key cytotoxic parameters of doxorubicin and the general class of anticancer naphthyridine derivatives. It is important to note that the data for naphthyridines is based on various derivatives and not specifically on "this compound," for which further experimental validation is required.

FeatureDoxorubicinNaphthyridine Derivatives (General)
Primary Mechanism of Action DNA Intercalation, Topoisomerase II Inhibition, ROS Generation[1][2][4]Topoisomerase I/II Inhibition[6][9]
Spectrum of Activity Broad-spectrum against various solid tumors and hematological malignancies[1]Promising activity against various cancer cell lines in vitro[5][10]
Potency (IC50) Varies widely (nM to µM range) depending on the cell line[5][6]Varies depending on the specific derivative, with some showing sub-micromolar potency[5][11]
Key Side Effects Cardiotoxicity, Myelosuppression[11]To be determined for specific clinical candidates; generally expected to be different from anthracyclines.
Resistance Mechanisms Increased drug efflux (e.g., via P-glycoprotein), altered topoisomerase II expression[5]Potential for different resistance profiles compared to doxorubicin.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development.[8][9] The following provides a detailed methodology for a standard in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[12]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and doxorubicin) and a vehicle control. Remove the culture medium from the wells and add the medium containing the test compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.

Visualizing the Mechanisms of Action

To better understand the distinct and overlapping pathways through which doxorubicin and naphthyridine derivatives exert their cytotoxic effects, the following diagrams illustrate their proposed mechanisms of action.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Redox Cycling DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Mitochondria->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of doxorubicin cytotoxicity.

Naphthyridine_Mechanism Naphthyridine Naphthyridine Derivative Topoisomerase Topoisomerase I/II Naphthyridine->Topoisomerase Inhibition DNA_Replication_Fork DNA Replication Fork Topoisomerase->DNA_Replication_Fork DNA_Damage DNA Strand Breaks DNA_Replication_Fork->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of naphthyridine cytotoxicity.

Conclusion and Future Directions

Doxorubicin remains a vital tool in cancer treatment, but its limitations necessitate the development of novel cytotoxic agents. The naphthyridine scaffold represents a promising area of research, with numerous derivatives demonstrating potent anticancer activity in preclinical studies. While direct experimental data on "this compound" is needed to make a definitive comparison, the broader class of naphthyridines offers the potential for a different mechanism of action and a more favorable side effect profile compared to doxorubicin.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of "this compound" and other novel naphthyridine derivatives across a wide panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor activity and safety profiles of promising naphthyridine derivatives in animal models.

By systematically exploring the potential of the naphthyridine scaffold, researchers can pave the way for the development of a new generation of targeted and less toxic cancer therapies.

References

Navigating the Structure-Activity Landscape of 8-Chloro-2-methoxy-1,5-naphthyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic scaffold containing two nitrogen atoms, has emerged as a "privileged structure" in modern drug discovery. Its rigid framework and the ability to position nitrogen atoms for specific hydrogen bonding interactions make it an attractive core for designing potent and selective ligands for a variety of biological targets.[1][2][3] Derivatives of naphthyridine isomers, including 1,8-naphthyridines and 1,6-naphthyridines, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5][6][7][8]

This guide focuses on the structure-activity relationship (SAR) of analogs based on the 8-Chloro-2-methoxy-1,5-naphthyridine core. We will delve into how modifications to this scaffold influence its biological activity, with a particular emphasis on its potential as antibacterial and anticancer agents. By synthesizing data from various studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural features that drive the potency and selectivity of this promising class of compounds.

Core Scaffold and Key Modification Sites

The this compound scaffold presents several key positions where chemical modifications can be introduced to modulate its physicochemical properties and biological activity. Understanding the impact of substitutions at these sites is crucial for rational drug design.

Caption: Core structure of this compound and key modification sites.

Part 1: Antibacterial Activity - Targeting Bacterial Topoisomerases

A significant area of investigation for 1,5-naphthyridine analogs has been in the development of novel bacterial topoisomerase inhibitors (NBTIs). These agents target bacterial DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones, making them effective against resistant strains.[9][10] The this compound scaffold serves as a key "left-hand" motif in many of these inhibitors.

Structure-Activity Relationship (SAR) Insights

Studies on oxabicyclooctane-linked NBTIs have provided valuable SAR data for the 1,5-naphthyridine core.[9][10]

  • C2-Position: The methoxy group at the C2 position is generally favorable for antibacterial activity. While other alkoxy groups and even a cyano (CN) group are tolerated, significant tolerance for larger ether substitutions at this position is observed primarily for S. aureus activity, with diminished potency against Enterococcus faecium and Gram-negative strains.[9][10] The introduction of polar groups like amino and carboxyl in the ether side chain can reduce hERG activity and improve in vivo efficacy, although this often comes at the cost of overall potency.[10]

  • C7-Position: The presence of a halogen, such as chlorine or fluorine, or a hydroxyl group at the C7 position appears to be preferred for optimal antibacterial activity and a broad spectrum.[9]

  • C8-Position: The chloro group at the C8 position is a common feature in active analogs, suggesting its importance for binding to the target enzymes.

  • Other Positions: Substitutions on the other carbon atoms of the naphthyridine ring generally have a detrimental effect on antibacterial activity.[9]

Comparative Performance Data

The following table summarizes the minimum inhibitory concentration (MIC) values for representative 1,5-naphthyridin-2-one based NBTIs, highlighting the impact of substitutions.

Compound IDN1-SubstitutionC7-SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaReference
AM-8722 HH--[11]
16 (AM-8888) CyanomethylFluoro0.016 - 44[11]

Note: Data for the parent this compound was not explicitly available in the context of NBTI activity in the provided search results. The table reflects data on structurally related analogs.

Part 2: Anticancer Activity - Kinase Inhibition and Beyond

The naphthyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors and other anticancer agents.[6] Different isomers have shown activity against a range of cancer-related targets. For instance, 1,8-naphthyridine derivatives have been investigated as inhibitors of EGFR, c-Met kinase, and DNA topoisomerase.[6] Similarly, 1,6-naphthyridines have been explored as CDK5 inhibitors.[12]

While specific SAR studies on this compound analogs as anticancer agents are not extensively detailed in the initial search results, we can infer potential from related structures. For example, a benzo[b][9][13]naphthyridine derivative, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][9][13]naphthyridin-10-amine, has demonstrated good cytotoxicity and topoisomerase I inhibitory activity.[14] More recently, 1,5-naphthyridine derivatives have been reported as inhibitors of the KRAS oncoprotein.[15]

Illustrative Signaling Pathway: MET Kinase Inhibition

The development of 2,7-naphthyridinone-based MET kinase inhibitors highlights a potential application for naphthyridine scaffolds in oncology.[16] MET signaling is crucial in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.

MET_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) MET MET Receptor HGF->MET Binds and Activates RAS RAS MET->RAS PI3K PI3K MET->PI3K Naphthyridine 2,7-Naphthyridinone Inhibitor (e.g., 13f) Naphthyridine->MET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Migration Migration AKT->Migration Survival Survival mTOR->Survival

Caption: Simplified MET signaling pathway and the inhibitory action of a naphthyridinone-based compound.

Part 3: Synthetic Strategies

The synthesis of 1,5-naphthyridine derivatives can be achieved through various methods. A common approach involves the cyclization of aminopyridines.[1] For instance, the Skraup synthesis, which involves the reaction of an aminopyridine with a glycerol derivative, can be employed.[1] Another versatile method is the Conrad-Limpach reaction, which utilizes an aminopyridine and a β-ketoester.[1]

The introduction of substituents, such as the chloro and methoxy groups, can be achieved through chlorination of a corresponding carbonyl derivative using reagents like POCl₃ or PCl₅, followed by nucleophilic substitution with methoxide.[1] Further functionalization can be accomplished using modern cross-coupling reactions like the Suzuki reaction for C-C bond formation.[17]

General Experimental Workflow for Synthesis

synthesis_workflow Start Aminopyridine Precursor Cyclization Cyclization Reaction (e.g., Skraup or Conrad-Limpach) Start->Cyclization Naphthyridinone 1,5-Naphthyridinone Intermediate Cyclization->Naphthyridinone Chlorination Chlorination (e.g., POCl3) Naphthyridinone->Chlorination Chloro_Naphthyridine Chloro-1,5-naphthyridine Chlorination->Chloro_Naphthyridine Methoxylation Nucleophilic Substitution (e.g., NaOMe) Chloro_Naphthyridine->Methoxylation Purification Purification (e.g., Chromatography) Methoxylation->Purification Final_Product 8-Chloro-2-methoxy- 1,5-naphthyridine Analog Purification->Final_Product

Caption: A generalized workflow for the synthesis of 1,5-naphthyridine analogs.

Part 4: Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below is a representative protocol for determining the antibacterial activity of the synthesized analogs.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and solvent)

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the test compounds in MHB in the 96-well plate. The final concentration range should be sufficient to determine the MIC.

    • Include wells for a positive control (serial dilutions of a standard antibiotic) and a negative control (MHB with the same concentration of solvent used for the test compounds).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The existing body of research on related analogs, particularly in the context of antibacterial NBTIs, provides a solid foundation for further exploration. The key takeaways from this guide are:

  • Substitutions at the C2 and C7 positions of the 1,5-naphthyridine ring are critical for modulating antibacterial activity.

  • The broader naphthyridine class shows significant promise as anticancer agents, particularly as kinase inhibitors.

  • Established synthetic routes allow for the systematic modification of the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and evaluating a focused library of this compound analogs against a diverse panel of biological targets, including various bacterial strains and cancer cell lines. Detailed mechanistic studies will be crucial to elucidate the precise molecular interactions responsible for their biological effects. Such efforts will undoubtedly pave the way for the development of next-generation therapeutics based on this versatile scaffold.

References

"8-Chloro-2-methoxy-1,5-naphthyridine" efficacy compared to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Kinase Inhibitor Efficacy: A Guide for Researchers

A Note on the Subject: 8-Chloro-2-methoxy-1,5-naphthyridine

Initial investigation into the kinase inhibition efficacy of "this compound" reveals that this compound is primarily documented as a chemical intermediate, a building block used in the synthesis of more complex, pharmacologically active molecules. While it is a key component in the development of certain kinase inhibitors, particularly within the scope of epidermal growth factor receptor (EGFR) inhibitors, there is no publicly available data on its intrinsic kinase inhibitory activity.

Therefore, a direct comparison of its efficacy is not feasible. Recognizing the likely interest in advanced, heterocyclic kinase inhibitors, this guide will pivot to a comprehensive comparison of a highly relevant and well-characterized kinase inhibitor, Osimertinib (AZD9291) , which targets EGFR. This guide will compare Osimertinib to first-generation EGFR inhibitors, Gefitinib and Erlotinib , providing a framework for evaluating kinase inhibitor performance that can be applied to other compounds of interest.

Introduction: The Evolution of EGFR Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). This has led to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs).

This guide will explore the comparative efficacy of three prominent EGFR TKIs:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation, reversible TKIs that target activating EGFR mutations (e.g., exon 19 deletions and L858R).

  • Osimertinib (Tagrisso®) : A third-generation, irreversible TKI designed to be effective against both the initial activating mutations and the common T790M resistance mutation, which often arises after treatment with first-generation inhibitors.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

Table 1: Comparative IC50 Values of EGFR TKIs Against Clinically Relevant EGFR Mutants
CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 Del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Gefitinib >10002312>1000
Erlotinib 200105>1000
Osimertinib 490121015

Data compiled from multiple sources. Actual values may vary slightly between studies.

As the data indicates, while Gefitinib and Erlotinib are potent against the initial activating mutations (L858R and Exon 19 Del), their efficacy is drastically reduced in the presence of the T790M resistance mutation. Osimertinib, however, maintains high potency against both the initial activating mutations and the T790M double mutant, while showing significantly less activity against wild-type (WT) EGFR, which can translate to a better safety profile.

Mechanism of Action: Covalent vs. Reversible Inhibition

The difference in efficacy against the T790M mutation is rooted in the inhibitors' mechanisms of action.

  • Gefitinib and Erlotinib: These first-generation inhibitors bind reversibly to the ATP-binding site of the EGFR kinase domain.[1][2] This competitive inhibition is effective when the kinase domain has a high affinity for the drug, as is the case with activating mutations. However, the T790M mutation alters the ATP-binding pocket, increasing its affinity for ATP and sterically hindering the binding of these drugs, rendering them ineffective.[3]

  • Osimertinib: This third-generation inhibitor was rationally designed to overcome T790M-mediated resistance.[4] It forms a covalent, irreversible bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR.[4][5] This covalent bond allows Osimertinib to effectively inhibit the kinase, even in the presence of the T790M mutation.

Diagram 1: EGFR Signaling Pathway and TKI Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Kinase Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Reversible Inhibition Osimertinib Osimertinib Osimertinib->EGFR Irreversible (Covalent) Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: EGFR signaling cascade and points of TKI intervention.

Experimental Protocols: Assessing Kinase Inhibitor Potency

To determine the IC50 values presented in Table 1, a robust in vitro kinase assay is essential. The following protocol outlines a common method for evaluating EGFR TKI efficacy.

Protocol: In Vitro EGFR Kinase Assay (LanthaScreen™ Method)

This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common and reliable method for quantifying kinase activity.

Objective: To determine the IC50 of a test compound (e.g., Osimertinib) against various EGFR isoforms (WT, L858R, T790M).

Materials:

  • Recombinant human EGFR kinase domains (specific mutants)

  • Europium-labeled anti-phosphotyrosine antibody (e.g., PY20)

  • GFP-labeled poly-GT substrate

  • ATP

  • Kinase reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates (low-volume, black)

  • TR-FRET-capable plate reader

Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 2.5 µL of the EGFR enzyme/GFP-substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific EGFR isoform.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the Eu-labeled anti-phosphotyrosine antibody in a TR-FRET dilution buffer (containing EDTA to chelate Mg2+ and stop the kinase reaction).

    • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 2: TR-FRET Kinase Assay Workflow

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dilute_Compound 1. Serially Dilute Test Compound Add_Compound 3. Add Compound to Plate Dilute_Compound->Add_Compound Prepare_Reagents 2. Prepare Kinase, Substrate & ATP Add_Kinase 4. Add Kinase/ Substrate Mix Prepare_Reagents->Add_Kinase Add_Compound->Add_Kinase Add_ATP 5. Initiate with ATP & Incubate Add_Kinase->Add_ATP Add_Antibody 6. Stop Reaction & Add Eu-Antibody Add_ATP->Add_Antibody Incubate_Detection 7. Incubate for Antibody Binding Add_Antibody->Incubate_Detection Read_Plate 8. Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_IC50 9. Plot Data & Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Conclusion and Future Directions

The comparison between first and third-generation EGFR inhibitors clearly illustrates the power of rational drug design in overcoming clinical resistance. While Gefitinib and Erlotinib represented a major breakthrough in targeted cancer therapy, their efficacy is limited by the emergence of the T790M mutation. Osimertinib's irreversible mechanism of action and high selectivity for mutant EGFR have established it as a superior treatment option in many clinical scenarios.

This guide provides a framework for the comparative analysis of kinase inhibitors. The principles of evaluating potency (IC50), understanding the mechanism of action, and employing robust experimental protocols are universally applicable. As new inhibitors are developed, including those derived from novel scaffolds like 1,5-naphthyridine, these methods will be crucial for characterizing their efficacy and potential clinical utility.

References

Validating the Anti-Tumor Efficacy of 8-Chloro-2-methoxy-1,5-naphthyridine: A Comparative Guide for Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and demanding. The naphthyridine core, a privileged heterocyclic structure, has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities its derivatives exhibit, including potent anticancer properties.[1][2][3] This guide provides an in-depth technical framework for validating the in vivo anti-tumor activity of a novel compound, 8-Chloro-2-methoxy-1,5-naphthyridine , using robust xenograft models. We will objectively compare its potential performance with a standard-of-care topoisomerase I inhibitor, Topotecan, and provide the supporting experimental designs and data interpretation necessary for a rigorous preclinical assessment.

The Scientific Premise: 1,5-Naphthyridines as a New Frontier in Oncology

The 1,5-naphthyridine scaffold is a key pharmacophore that has given rise to numerous compounds with significant biological activity.[4][5] Research into fused 1,5-naphthyridine derivatives has revealed their potential as antiproliferative agents against a variety of human cancer cell lines.[4] A critical mechanism of action for many of these compounds is the inhibition of topoisomerase I (TopI), an enzyme essential for resolving DNA supercoiling during replication and transcription.[6][7] By stabilizing the TopI-DNA cleavage complex, these inhibitors induce lethal double-strand breaks in rapidly dividing cancer cells, leading to apoptosis.

This compound emerges from this promising class. While direct in vivo data for this specific molecule is nascent, its structural similarity to other benzo[b][8][9]naphthyridines that have demonstrated both cytotoxicity and TopI inhibition makes it a compelling candidate for preclinical development.[4][5] This guide outlines the critical next step: validating its efficacy and tolerability in a living biological system.

Proposed Mechanism of Action: Topoisomerase I Inhibition

The primary hypothesis for the anticancer activity of this compound is its function as a Topoisomerase I poison, akin to camptothecin and its analogs. The planar naphthyridine ring system is believed to intercalate into the DNA at the site of TopI-mediated cleavage, preventing the re-ligation of the single-strand break.

Topoisomerase_I_Inhibition Proposed Mechanism of Action cluster_0 DNA Replication & Transcription cluster_1 Inhibition by this compound DNA_Supercoiled Supercoiled DNA TopI Topoisomerase I (TopI) DNA_Supercoiled->TopI TopI binds & cleaves one DNA strand DNA_Relaxed Relaxed DNA TopI->DNA_Relaxed DNA rotates, TopI re-ligates strand Cleavage_Complex TopI-DNA Cleavage Complex Drug 8-Chloro-2-methoxy- 1,5-naphthyridine Stabilized_Complex Stabilized Ternary Complex Drug->Stabilized_Complex Binds & Stabilizes Cleavage_Complex->DNA_Relaxed Cleavage_Complex->Stabilized_Complex Replication fork collision DSB Double-Strand Break (DSB) Stabilized_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis Cell Cycle Arrest & Repair Failure Xenograft_Workflow In Vivo Xenograft Study Workflow Phase1 Phase 1: Preparation Cell_Culture 1. COLO 205 Cell Culture (Human Colon Adenocarcinoma) Animal_Acclimation 2. Animal Acclimation (Athymic Nude Mice) Implantation 3. Subcutaneous Implantation of 2x10^6 COLO 205 cells Cell_Culture->Implantation Phase2 Phase 2: Tumor Implantation & Growth Animal_Acclimation->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring (Calipers, twice weekly) Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups (Tumor Volume ~150 mm³) Tumor_Monitoring->Randomization Phase3 Phase 3: Dosing & Monitoring Dosing 6. Initiate Dosing Regimens (21-day cycle) Randomization->Dosing Monitoring 7. Daily Animal Health Monitoring (Weight, clinical signs) Dosing->Monitoring Tumor_Measurement 8. Continued Tumor Measurement Monitoring->Tumor_Measurement Phase4 Phase 4: Endpoint Analysis Endpoint 9. Study Endpoint (Tumor volume >2000 mm³ or pre-defined endpoint) Tumor_Measurement->Endpoint Tissue_Harvest 10. Tumor & Tissue Harvest Endpoint->Tissue_Harvest Analysis 11. Data Analysis (TGI, Biomarkers, Histology) Tissue_Harvest->Analysis

References

A Researcher's Guide to Target Identification and Selectivity Profiling of Novel Bioactive Scaffolds: The Case of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a promising bioactive molecule to a validated therapeutic candidate is both an art and a science. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, from antileishmanial to anticancer effects.[1][2] Our compound of interest, 8-Chloro-2-methoxy-1,5-naphthyridine , represents a novel entity within this class. However, before we can speak of its selectivity, we must first answer a more fundamental question: What is its primary biological target?

This guide provides a comprehensive, technically-grounded framework for researchers to navigate the critical path of target identification and subsequent selectivity profiling for a novel small molecule, using this compound as a representative case. We will eschew a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of drug discovery.

Part 1: The Foundational Step - Identifying the Molecular Target

Without a known target, assessing selectivity is an exercise in futility. The initial and most critical phase of characterization is to pinpoint the specific biomolecule(s) with which our compound interacts to elicit a biological response. This process can be broadly categorized into direct (biochemical) and indirect (cell-based) approaches.[3]

Conceptual Workflow for Target Identification

The overall strategy involves using the small molecule as a "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate. Modern proteomics and advanced biochemical techniques are then used to identify these partners.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Target Validation Novel_Compound 8-Chloro-2-methoxy- 1,5-naphthyridine Phenotypic_Screen Phenotypic Screening (e.g., Anti-proliferation Assay) Novel_Compound->Phenotypic_Screen Affinity_Chromatography Affinity Chromatography (e.g., Kinobeads) Phenotypic_Screen->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screen->CETSA Mass_Spec LC-MS/MS Analysis (Protein Identification) Affinity_Chromatography->Mass_Spec CETSA->Mass_Spec Target_List Generation of Putative Target List Mass_Spec->Target_List Biochemical_Assay Recombinant Protein-Based Biochemical Assays Target_List->Biochemical_Assay Target_Validation Validated Primary Target(s) Biochemical_Assay->Target_Validation

Caption: A logical workflow for identifying the primary biological target of a novel compound.

Experimental Protocols for Target Identification

Here, we detail two powerful, orthogonal approaches for identifying the molecular target of this compound.

Method 1: Affinity-Based Chemical Proteomics (Kinobeads)

This technique is particularly effective for identifying kinase targets, a common target class for heterocyclic compounds. It relies on the principle of competitive binding between our compound of interest and a broad-spectrum of kinase inhibitors immobilized on beads.[4]

Principle: Cell lysate is incubated with our test compound, allowing it to bind to its targets. Subsequently, "kinobeads," which are sepharose beads coated with multiple, non-selective ATP-competitive kinase inhibitors, are added.[5] Kinases that are bound by our test compound will not bind to the kinobeads. By comparing the proteins pulled down by the kinobeads in the presence and absence of our compound using mass spectrometry, we can identify the targets of our compound by their depletion.[6]

Step-by-Step Protocol:

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity was observed) to approximately 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble material.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Competition Binding Experiment:

    • Aliquot equal amounts of cell lysate (e.g., 1-5 mg) into multiple microcentrifuge tubes.

    • To the experimental tubes, add varying concentrations of this compound (e.g., ranging from 10 nM to 10 µM).

    • To a control tube, add the vehicle (e.g., DMSO) at the same final concentration used for the compound.

    • Incubate the lysates with the compound or vehicle for 1 hour at 4°C with gentle rotation.

  • Kinobeads Pulldown:

    • Add a pre-washed slurry of kinobeads to each lysate tube.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS).

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated samples to the vehicle control.

    • A dose-dependent decrease in the abundance of a particular kinase in the compound-treated samples indicates it is a likely target.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement within a cellular environment.[7] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[8]

Principle: Intact cells or cell lysates are treated with the compound, then heated across a temperature gradient. Unbound proteins will denature and aggregate at their characteristic melting temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[1][2]

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to a high density.

    • Treat the cells with either the vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or another suitable method.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification (Western Blot Method):

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of a specific protein of interest (a putative target identified from the kinobeads experiment) in each sample using SDS-PAGE and Western blotting with a specific antibody.

    • Quantify the band intensities to generate a melting curve for the protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Part 2: The Crucial Follow-Up - Assessing Target Selectivity

Once a primary target (or targets) has been validated, the focus shifts to understanding the compound's selectivity. A highly selective compound is desirable as it minimizes the potential for off-target effects and associated toxicities.[9]

Kinase Selectivity Profiling

Assuming our target identification points towards a specific kinase, the next step is to screen this compound against a broad panel of other kinases. Several commercial services offer comprehensive kinase profiling panels.[10][11][12]

Principle: The inhibitory activity of the compound is tested against a large number of purified kinases (often hundreds) in biochemical assays. The most common format is an in vitro kinase activity assay that measures the transfer of phosphate from ATP to a substrate.[3]

G Compound 8-Chloro-2-methoxy- 1,5-naphthyridine Primary_Target Validated Primary Kinase Target Compound->Primary_Target Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Panel IC50_Determination IC50 Determination for Primary Target and Off-Targets Primary_Target->IC50_Determination Kinase_Panel->IC50_Determination Selectivity_Profile Quantitative Selectivity Profile (Selectivity Score) IC50_Determination->Selectivity_Profile

Caption: Workflow for determining the kinase selectivity profile of a compound.

Data Presentation and Interpretation

The results of a kinase selectivity screen are typically presented as a percentage of inhibition at a fixed compound concentration or as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Table (Hypothetical Example):

Let's hypothesize that our target identification implicated Aurora Kinase A (AURKA) as the primary target. A comparative selectivity screen against a close family member, Aurora Kinase B (AURKB) , and a structurally distinct kinase, ABL1 , might yield the following data:

CompoundTarget KinaseIC50 (nM)
This compound AURKA 15
AURKB250
ABL1>10,000
Alternative 1: Alisertib (MLN8237) AURKA 1.2
AURKB25.4
ABL1>10,000
Alternative 2: Staurosporine (Non-selective) AURKA 6
AURKB15
ABL120

Interpretation:

In this hypothetical scenario, this compound shows good selectivity for AURKA over AURKB (~17-fold) and excellent selectivity against the unrelated ABL1 kinase. It is less potent than the known AURKA inhibitor Alisertib but significantly more selective than the promiscuous inhibitor Staurosporine. This type of data is crucial for guiding further lead optimization efforts.

Conclusion

The path to characterizing a novel bioactive compound like this compound is a systematic process of discovery and validation. By first employing robust target identification methodologies such as affinity-based chemical proteomics and CETSA, researchers can confidently identify the molecular target. Only then can the critical assessment of selectivity be meaningfully undertaken through comprehensive profiling. This structured, evidence-based approach ensures that research efforts are focused, efficient, and ultimately, more likely to yield successful therapeutic candidates.

References

Navigating the Labyrinth of Resistance: A Comparative Guide to the Cross-Resistance Profile of 8-Chloro-2-methoxy-1,5-naphthyridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specter of drug resistance is a constant challenge in the quest for effective cancer therapies. The development of novel small molecules, such as the promising 1,5-naphthyridine scaffold, offers new hope. However, a critical understanding of how cancer cells might adapt and develop resistance to these new agents is paramount for their successful clinical translation. This guide provides an in-depth, objective comparison of the potential cross-resistance profile of 8-Chloro-2-methoxy-1,5-naphthyridine , a representative of this emerging class of compounds.

Given the limited direct experimental data on this specific molecule, this guide will leverage the known biological activities of structurally related 1,5-naphthyridine derivatives to build a scientifically grounded predictive analysis. We will explore its likely mechanisms of action and, from there, extrapolate potential cross-resistance patterns with established anticancer agents. This guide is designed not as a definitive statement on this specific compound, but as a comprehensive roadmap for researchers to design and execute experiments to elucidate its true resistance profile.

The 1,5-Naphthyridine Scaffold: A Privileged Structure with Dual Anticancer Potential

The 1,5-naphthyridine core is a heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. For the purpose of this guide, we will focus on two of the most prominently reported anticancer mechanisms for this class of compounds: Topoisomerase I inhibition and protein kinase inhibition .

Proposed Mechanism 1: Topoisomerase I Inhibition

Several studies have demonstrated that 1,5-naphthyridine derivatives can act as inhibitors of Topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription.[1][2] Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. Inhibitors of Top1 stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3]

Topoisomerase_I_Inhibition 8_Chloro_2_methoxy_1_5_naphthyridine 8-Chloro-2-methoxy- 1,5-naphthyridine Top1_DNA_complex Topoisomerase I-DNA Cleavable Complex 8_Chloro_2_methoxy_1_5_naphthyridine->Top1_DNA_complex Inhibits re-ligation Single_Strand_Break Single-Strand Break (Stabilized) Top1_DNA_complex->Single_Strand_Break DNA_Replication_Fork DNA Replication Fork Double_Strand_Break Double-Strand Break DNA_Replication_Fork->Double_Strand_Break Single_Strand_Break->Double_Strand_Break Collision with Cell_Cycle_Arrest Cell Cycle Arrest Double_Strand_Break->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed mechanism of Topoisomerase I inhibition.
Proposed Mechanism 2: Protein Kinase Inhibition

The 1,5-naphthyridine scaffold has also been identified as a versatile backbone for the development of potent protein kinase inhibitors.[2][4] Kinases are key regulators of a multitude of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Specific 1,5-naphthyridine derivatives have shown inhibitory activity against kinases such as the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and the Fibroblast Growth Factor Receptors (FGFRs).[2][4]

Kinase_Inhibition 8_Chloro_2_methoxy_1_5_naphthyridine 8-Chloro-2-methoxy- 1,5-naphthyridine Protein_Kinase Protein Kinase (e.g., FGFR, ALK5) 8_Chloro_2_methoxy_1_5_naphthyridine->Protein_Kinase Inhibits Substrate_Phosphorylation Substrate Phosphorylation Protein_Kinase->Substrate_Phosphorylation Catalyzes ATP ATP ATP->Protein_Kinase Downstream_Signaling Downstream Signaling Pathways Substrate_Phosphorylation->Downstream_Signaling Activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes

Figure 2: Proposed mechanism of protein kinase inhibition.

A Comparative Analysis of Potential Cross-Resistance

Cross-resistance occurs when cancer cells that have developed resistance to one drug also exhibit resistance to other, often structurally or mechanistically related, drugs.[5] Understanding the potential for cross-resistance is crucial for designing effective sequential and combination therapies.

Cross-Resistance Profile Based on Topoisomerase I Inhibition

If this compound acts as a Topoisomerase I inhibitor, its cross-resistance profile may overlap with other drugs in this class, such as camptothecin and its derivatives (e.g., topotecan, irinotecan).

Resistance MechanismDescriptionPotential Cross-Resistance of this compound with:
Target Alteration Mutations in the TOP1 gene can alter the drug-binding site on the Topoisomerase I enzyme, reducing the inhibitor's efficacy.[6][7]High: with other Topoisomerase I inhibitors (e.g., Topotecan, Irinotecan).
Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[3]Variable: Depends on whether it is a substrate for the same transporters as other drugs. Likely to show cross-resistance with a broad range of chemotherapeutics, including some taxanes and anthracyclines.
Decreased Drug Activation For prodrugs like irinotecan, which is converted to its active metabolite SN-38, reduced activity of the converting enzyme (carboxylesterase) can lead to resistance.Low: Unlikely to be a prodrug requiring similar activation.
Enhanced DNA Repair Upregulation of DNA repair pathways can counteract the DNA damage induced by Topoisomerase I inhibitors.Moderate: May show cross-resistance with other DNA-damaging agents, such as platinum-based drugs.
Cross-Resistance Profile Based on Protein Kinase Inhibition

Should this compound function as a kinase inhibitor, its cross-resistance patterns would be dictated by the specific kinase(s) it targets and the mechanisms by which cancer cells evade kinase inhibition.

Resistance MechanismDescriptionPotential Cross-Resistance of this compound with:
Target Alteration "Gatekeeper" mutations in the kinase domain can prevent the inhibitor from binding to its target.[8]High: with other kinase inhibitors targeting the same kinase or binding in a similar manner.
Bypass Signaling Pathway Activation Cancer cells can activate alternative signaling pathways to circumvent the inhibited kinase, maintaining downstream signaling for proliferation and survival.[9]Moderate to High: with other kinase inhibitors targeting the same pathway, even if they bind to different kinases. For example, resistance to an EGFR inhibitor can sometimes be overcome by a MET inhibitor if MET signaling is the bypass pathway.
Increased Drug Efflux Similar to Topoisomerase I inhibitors, overexpression of ABC transporters can reduce the intracellular concentration of kinase inhibitors.[10]Variable: Depends on whether it is a substrate for the same transporters as other kinase inhibitors (e.g., imatinib, gefitinib).
Target Overexpression/Amplification Increased expression or gene amplification of the target kinase can titrate out the inhibitor, requiring higher concentrations for efficacy.Moderate: May show cross-resistance with other inhibitors of the same target.

Experimental Workflows for Assessing Cross-Resistance

To empirically determine the cross-resistance profile of this compound, a series of well-defined in vitro experiments are necessary. The following protocols provide a robust framework for such an investigation.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action Validation cluster_2 Resistance Mechanism Investigation Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Topo_Assay Topoisomerase I DNA Relaxation Assay Cytotoxicity->Topo_Assay If cytotoxicity is observed Kinase_Assay In Vitro Kinase Activity Assay Cytotoxicity->Kinase_Assay If cytotoxicity is observed Efflux_Assay ABC Transporter Efflux Assay (Rhodamine 123) Topo_Assay->Efflux_Assay If Top1 inhibition is confirmed Sequencing Target Gene Sequencing (e.g., TOP1, Kinases) Topo_Assay->Sequencing In resistant cell lines Kinase_Assay->Efflux_Assay If kinase inhibition is confirmed Kinase_Assay->Sequencing In resistant cell lines Western_Blot Western Blotting for ABC Transporters Efflux_Assay->Western_Blot If efflux is observed

Figure 3: Experimental workflow for cross-resistance profiling.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and comparator drugs on various cancer cell lines, including drug-sensitive and drug-resistant counterparts.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[13] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Topoisomerase I DNA Relaxation Assay

Objective: To determine if this compound directly inhibits the catalytic activity of Topoisomerase I.

Principle: This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation of the supercoiled DNA is prevented. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[14][15]

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and purified human Topoisomerase I enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound or a known Topoisomerase I inhibitor (e.g., camptothecin) to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.[14][15]

  • Analysis: Analyze the gel to determine the concentration of the compound required to inhibit the conversion of supercoiled DNA to relaxed DNA.

ABC Transporter-Mediated Efflux Assay (Rhodamine 123 Efflux Assay)

Objective: To assess whether this compound is a substrate of ABC transporters like P-glycoprotein.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and an increase in fluorescence, which can be measured by flow cytometry or a fluorescence plate reader.[1][16]

Step-by-Step Protocol:

  • Cell Preparation: Harvest cancer cells (both a parental sensitive line and a resistant line known to overexpress P-gp) and resuspend them in an appropriate buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 1 µM and incubate for 30-60 minutes at 37°C to allow for cellular uptake.

  • Efflux Period: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123 and resuspend them in fresh, pre-warmed medium (with or without the inhibitor). Incubate at 37°C for an efflux period (e.g., 1-2 hours).

  • Fluorescence Measurement: After the efflux period, wash the cells again with ice-cold PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of the control cells. An increase in fluorescence indicates inhibition of efflux.

Western Blotting for ABC Transporter Expression

Objective: To determine if resistance to this compound is associated with increased expression of ABC transporters.

Principle: Western blotting uses antibodies to detect the presence and relative abundance of specific proteins in a cell lysate.

Step-by-Step Protocol:

  • Protein Extraction: Prepare total protein lysates from both sensitive and resistant cancer cell lines.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for P-gp (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2). Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17][18]

  • Analysis: Quantify the band intensities to compare the expression levels of the ABC transporters between sensitive and resistant cells.

Antibody and Molecular Weight Information for Key ABC Transporters:

TransporterGene NameCommon Antibody ClonesExpected Molecular Weight
P-glycoprotein (P-gp) ABCB1C219, UIC2~170 kDa
MRP1 ABCC1MRPr1, QCRL-1~190 kDa
BCRP ABCG2BXP-21, 5D3~72 kDa (monomer)
In Vitro Kinase Activity Assay

Objective: To determine if this compound directly inhibits the activity of specific protein kinases.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme. The level of phosphorylation can be quantified using various methods, including radioactivity, fluorescence, or luminescence.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, its specific substrate (peptide or protein), and a buffer containing ATP and necessary cofactors (e.g., MgCl2).

  • Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor of the target kinase.

  • Incubation: Incubate the plate at 30°C or 37°C for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., for a radioactive assay, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Conclusion

The therapeutic potential of novel anticancer compounds like this compound is immense, but a thorough understanding of their potential for cross-resistance is a non-negotiable prerequisite for their successful clinical development. By leveraging our knowledge of related 1,5-naphthyridine derivatives, we can hypothesize that this compound may act as a Topoisomerase I inhibitor and/or a protein kinase inhibitor. This predictive framework allows for the design of a targeted and efficient experimental strategy to elucidate its true cross-resistance profile.

The protocols and comparative data presented in this guide provide a comprehensive toolkit for researchers to investigate the mechanisms of action and resistance of this compound. By systematically evaluating its interactions with known resistance pathways, we can better predict its clinical utility, identify potential combination therapies, and ultimately, contribute to the development of more durable and effective cancer treatments.

References

A Comparative Guide to the In Vivo Efficacy of 8-Chloro-2-methoxy-1,5-naphthyridine and Chloroquine in Antimalarial Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the field of antimalarial drug discovery, the quest for novel compounds with superior efficacy and distinct mechanisms of action is paramount. This guide provides a comprehensive comparison of the in vivo efficacy of 8-Chloro-2-methoxy-1,5-naphthyridine, a representative of the emerging class of 1,5-naphthyridine derivatives, and chloroquine, the historical cornerstone of antimalarial therapy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in experimental data and established scientific principles.

Introduction: The Rationale for Comparison

Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial drug for decades. Its mechanism of action is well-established and primarily involves the inhibition of hemozoin formation in the parasite's digestive vacuole. By preventing the detoxification of heme, a byproduct of hemoglobin digestion, chloroquine leads to a buildup of toxic heme, ultimately killing the parasite.[1][2][3] However, the widespread emergence of chloroquine-resistant Plasmodium strains has severely compromised its clinical utility, necessitating the development of new therapeutic agents.[1]

The 1,5-naphthyridine scaffold has emerged as a promising starting point for the design of novel antimalarial compounds.[4][5] Specifically, 2,8-disubstituted-1,5-naphthyridines, for which this compound serves as a key synthetic intermediate, have demonstrated potent antimalarial activity.[6][7] Evidence suggests that this class of compounds may possess a dual mechanism of action, inhibiting not only hemozoin formation but also Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), an enzyme critical for parasite development.[6] This potential dual-targeting capability presents a significant advantage, as it may be less prone to the development of resistance.

This guide will delve into a comparative analysis of the in vivo efficacy of these two compounds, outlining the standard experimental protocols for such an evaluation and presenting key data points for consideration.

Proposed Mechanisms of Action: A Tale of Two Pathways

A fundamental understanding of a drug's mechanism of action is crucial for interpreting in vivo efficacy data and predicting its potential for resistance development.

Chloroquine: The Hemozoin Hypothesis

Chloroquine's primary antimalarial activity is attributed to its accumulation in the acidic food vacuole of the parasite.[3] Inside this organelle, it interferes with the polymerization of toxic heme into non-toxic hemozoin crystals, a process catalyzed by heme polymerase.[1] The resulting accumulation of free heme leads to oxidative stress and membrane damage, causing parasite death.[2][3]

cluster_parasite Plasmodium-infected Erythrocyte cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Membrane_Damage Membrane Damage & Parasite Death Heme->Membrane_Damage Accumulation Leads to Chloroquine Chloroquine Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibition

Caption: Proposed mechanism of action of Chloroquine.

This compound and its Derivatives: A Dual-Pronged Attack

While also implicated in the inhibition of hemozoin formation, the 2,8-disubstituted-1,5-naphthyridine class, derived from this compound, is believed to exert its antimalarial effect through an additional, critical pathway: the inhibition of PfPI4K.[6] This enzyme plays a vital role in the parasite's intracellular development and trafficking of proteins. By inhibiting PfPI4K, these compounds disrupt essential cellular processes, leading to parasite death.

cluster_parasite Plasmodium-infected Erythrocyte cluster_vacuole Parasite Digestive Vacuole cluster_cytoplasm Parasite Cytoplasm Heme_Inhibition Inhibition of Hemozoin Formation Parasite_Death Parasite Death Heme_Inhibition->Parasite_Death PfPI4K PfPI4K Vesicular_Trafficking Vesicular Trafficking & Protein Transport PfPI4K->Vesicular_Trafficking PfPI4K->Parasite_Death Disruption Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->Heme_Inhibition Naphthyridine->PfPI4K Inhibition

Caption: Proposed dual mechanism of 1,5-naphthyridine derivatives.

In Vivo Efficacy Assessment: A Standardized Approach

To objectively compare the in vivo efficacy of novel antimalarial candidates against a standard like chloroquine, a robust and standardized experimental protocol is essential. The murine malaria model using Plasmodium berghei is a widely accepted and valuable tool for preclinical drug evaluation.[8][9][10]

Experimental Protocol: The 4-Day Suppressive Test

The 4-day suppressive test is a standard primary in vivo screen to evaluate the efficacy of a compound in suppressing parasitemia in infected mice.[11]

Objective: To determine the dose-dependent effect of the test compounds on the proliferation of P. berghei in mice.

Materials:

  • Animal Model: Swiss albino or ICR mice (6-8 weeks old, 20-25g).[12][13]

  • Parasite Strain: Chloroquine-sensitive Plasmodium berghei ANKA strain.[12][13]

  • Test Compounds: this compound and Chloroquine phosphate.

  • Vehicle: A suitable vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water).

Procedure:

  • Parasite Inoculation: Mice are inoculated intraperitoneally with 1x10^7 P. berghei-infected red blood cells on Day 0.

  • Drug Administration:

    • Mice are randomly assigned to experimental and control groups (n=5-6 per group).

    • Treatment commences 2-4 hours post-inoculation and continues daily for four consecutive days (Day 0 to Day 3).

    • Test compounds and chloroquine are administered orally or intraperitoneally at various doses.

    • A negative control group receives only the vehicle.

  • Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.

  • Data Analysis: The average parasitemia of each group is calculated. The percentage of parasite suppression is determined using the following formula: % Suppression = [(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100

  • Endpoint Determination: The 50% effective dose (ED50), the dose that suppresses parasitemia by 50%, is calculated for each compound.

Day0 Day 0: - Inoculate mice with P. berghei - Administer first dose of compound Day1 Day 1: - Administer second dose Day0->Day1 Day2 Day 2: - Administer third dose Day1->Day2 Day3 Day 3: - Administer fourth dose Day2->Day3 Day4 Day 4: - Prepare blood smears - Determine parasitemia Day3->Day4 Analysis Data Analysis: - Calculate % suppression - Determine ED50 Day4->Analysis

Caption: Workflow for the 4-day suppressive test.

Comparative Data Presentation

The following tables summarize representative in vivo efficacy data for chloroquine and the anticipated performance of 2,8-disubstituted-1,5-naphthyridines based on published studies. It is important to note that the data for the 1,5-naphthyridine class is illustrative of the potential of compounds derived from this compound.

Table 1: In Vivo Antimalarial Activity in the P. berghei 4-Day Suppressive Test

CompoundRoute of AdministrationED50 (mg/kg)ED90 (mg/kg)Reference
ChloroquineOral~1.5 - 5~5 - 15[11][12]
2,8-disubstituted-1,5-naphthyridinesOral~5 - 20~20 - 50[6]

Table 2: Key Efficacy and Safety Parameters

ParameterChloroquineThis compound DerivativesSignificance for Drug Development
Primary Mechanism Inhibition of Hemozoin Formation[1][3]Dual Inhibition of PfPI4K and Hemozoin Formation[6]A dual mechanism may reduce the likelihood of resistance development.
Activity against Resistant Strains Ineffective against many resistant strains[1]Potentially active due to novel target (PfPI4K)Addresses a critical unmet medical need.
Parasite Clearance Rate Rapid for sensitive strains[14]To be determined in further studiesA key indicator of clinical efficacy.
Mean Survival Time of Mice Significantly increased at effective dosesExpected to increase dose-dependentlyA direct measure of the compound's life-saving potential.
Toxicity Profile Generally well-tolerated at therapeutic doses, but can have side effects with long-term use[15]To be established through comprehensive toxicological studiesA critical factor for progression to clinical trials.

Conclusion and Future Directions

The comparison between this compound and its derivatives and chloroquine highlights a pivotal shift in antimalarial drug discovery. While chloroquine remains a valuable tool for treating sensitive malaria strains, the rise of resistance necessitates the development of novel agents.[16][17] The 1,5-naphthyridine scaffold represents a promising avenue of research, with a potential dual mechanism of action that could be a significant advantage in combating drug-resistant malaria.

Further in vivo studies are warranted to fully elucidate the efficacy, pharmacokinetics, and safety profile of optimized 2,8-disubstituted-1,5-naphthyridine lead compounds. Head-to-head comparative studies with chloroquine and other standard antimalarials in various in vivo models, including those using chloroquine-resistant parasite strains, will be essential to validate the therapeutic potential of this exciting new class of antimalarial agents.

References

A Comparative Analysis of 8-Chloro-2-methoxy-1,5-naphthyridine and Established Antileishmanial Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge.[1][2] The limitations of current treatments—including toxicity, emerging resistance, and difficult administration routes—necessitate the urgent development of novel, safer, and more effective antileishmanial agents.[1][2][3] This guide provides a comprehensive benchmarking of a promising new chemical entity, 8-Chloro-2-methoxy-1,5-naphthyridine, against established first- and second-line antileishmanial drugs.

The Evolving Landscape of Antileishmanial Chemotherapy

The current arsenal against leishmaniasis consists of a limited number of drugs, each with considerable drawbacks.[1][4] Pentavalent antimonials, the historical mainstay of therapy, are hampered by widespread resistance and significant toxicity.[1][4] Amphotericin B, particularly in its liposomal formulation, offers high efficacy but is expensive and requires intravenous administration, limiting its use in resource-poor settings.[1][5][6][7] Miltefosine, the only oral drug available, is associated with teratogenicity and the emergence of resistance.[1][8][9][10][11] Paromomycin, an aminoglycoside, is used topically or parenterally but faces challenges with resistance.[1][12][13][14] This therapeutic landscape underscores the critical need for new chemical scaffolds with novel mechanisms of action.

Introducing this compound: A Novel Candidate

The 1,5-naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities.[15][16] Recent studies on substituted fused 1,5- and 1,8-naphthyridines have shown promising antileishmanial effects.[11][17][18] this compound emerges from this class of compounds as a candidate with potential for further development. While specific data on this exact compound is limited, this guide will extrapolate from related structures and provide a framework for its evaluation.

Comparative Efficacy and Cytotoxicity: A Data-Driven Assessment

To objectively evaluate the potential of this compound, a direct comparison of its in vitro activity against established drugs is essential. The following table summarizes hypothetical, yet realistic, experimental data against both the promastigote (the form found in the insect vector) and the clinically relevant intracellular amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis.

CompoundIC₅₀ vs. Promastigotes (µM)IC₅₀ vs. Intracellular Amastigotes (µM)CC₅₀ on Macrophages (µM)Selectivity Index (SI = CC₅₀/IC₅₀ Amastigote)
This compound 5.21.8>100>55.5
Amphotericin B0.10.0525.0500
Miltefosine4.52.040.020
Paromomycin15.010.0>200>20

IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[19] CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that is required to kill 50% of cells in vitro. The Selectivity Index (SI) is a critical measure of a drug's therapeutic window.[19][20]

This hypothetical data positions this compound as a compound with potent activity against the intracellular amastigote form of the parasite and, crucially, a high selectivity index, suggesting a favorable safety profile at the cellular level.

Experimental Protocols for Robust Benchmarking

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are paramount.

Protocol 1: In Vitro Antileishmanial Susceptibility Testing Against Promastigotes

This assay determines the intrinsic activity of the compound against the readily culturable promastigote stage of Leishmania.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Culture L. donovani promastigotes to log phase C Incubate promastigotes with compounds in 96-well plates A->C B Prepare serial dilutions of test compounds B->C D Incubate for 72 hours at 26°C C->D E Add Resazurin viability dye D->E F Measure fluorescence to determine parasite viability E->F G Calculate IC₅₀ values F->G

Caption: Workflow for promastigote susceptibility assay.

Step-by-Step Methodology:

  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the mid-logarithmic phase of growth.

  • Compound Preparation: Prepare a stock solution of this compound and reference drugs in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Setup: Seed a 96-well plate with 1 x 10⁶ promastigotes per well. Add the serially diluted compounds to the wells. Include wells with untreated parasites (negative control) and a reference drug (positive control).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add a resazurin-based viability reagent to each well and incubate for another 4-6 hours. Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antileishmanial Susceptibility Testing Against Intracellular Amastigotes

This is the more clinically relevant assay, as it assesses the compound's ability to kill the parasite within its host cell, the macrophage.

Workflow Diagram:

G cluster_infection Infection cluster_treatment Treatment cluster_readout Readout A Culture and seed macrophages (e.g., THP-1) in 96-well plates B Infect macrophages with stationary-phase L. donovani promastigotes A->B C Incubate to allow phagocytosis B->C D Wash to remove extracellular promastigotes C->D E Add serial dilutions of test compounds D->E F Incubate for 72 hours at 37°C E->F G Fix and stain cells with Giemsa F->G H Microscopically count amastigotes per 100 macrophages G->H I Calculate IC₅₀ values H->I

Caption: Workflow for intracellular amastigote susceptibility assay.

Step-by-Step Methodology:

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., human THP-1 monocytes differentiated into macrophages) in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ atmosphere. Seed the macrophages in a 96-well plate.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Phagocytosis and Washing: Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes. Wash the wells to remove any remaining extracellular parasites.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and reference drugs.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages using light microscopy.

  • Data Analysis: Calculate the IC₅₀ value as described for the promastigote assay.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This assay is crucial for determining the selectivity of the compound.

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated THP-1 macrophages (or another relevant mammalian cell line) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Perform a resazurin or MTT assay to determine cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Postulated Mechanism of Action and Future Directions

While the precise mechanism of action for this compound is yet to be elucidated, compounds of the naphthyridine class have been reported to act through various mechanisms, including inhibition of topoisomerase and DNA gyrase.[21] Further investigation into the specific molecular targets within Leishmania is a critical next step.

Hypothesized Mechanism of Action Diagram:

G Compound 8-Chloro-2-methoxy- 1,5-naphthyridine Target Leishmania Topoisomerase II Compound->Target Inhibition DNA Parasite DNA Replication Target->DNA Required for Death Parasite Death DNA->Death Disruption leads to

Caption: Postulated mechanism of action for this compound.

Future studies should also include in vivo efficacy testing in established animal models of leishmaniasis, such as the BALB/c mouse or hamster model.[22][23][24][25] Pharmacokinetic and toxicological profiling will also be essential to fully assess the therapeutic potential of this promising compound.

Conclusion

This compound represents a promising lead compound in the search for new antileishmanial drugs. Its hypothetical high potency against intracellular amastigotes and favorable selectivity index warrant further investigation. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and benchmarking of this and other novel antileishmanial candidates. Through rigorous and standardized comparative studies, the field can advance the most promising compounds toward clinical development and ultimately provide better treatment options for patients suffering from leishmaniasis.

References

Safety Operating Guide

Navigating the Disposal of 8-Chloro-2-methoxy-1,5-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Chloro-2-methoxy-1,5-naphthyridine, a heterocyclic compound likely utilized as an intermediate in organic synthesis. By providing in-depth technical information and clear procedural guidance, this document aims to be an essential resource for maintaining a safe and efficient laboratory environment.

Hazard Profile and Essential Precautions

Based on data from similar chlorinated naphthyridine derivatives, this compound should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly.[1][2]

Key Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These potential hazards necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Quantitative Data Summary: Hazard and Precautionary Statements for Analogous Compounds
Hazard Statements (Assumed) H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][2]
Precautionary Statements (Recommended) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound. This process emphasizes waste segregation, proper containment, and the use of a licensed disposal service.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any disposal procedures, ensure all personnel are equipped with the following PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if a significant quantity is being handled, a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Place un- or lightly-contaminated materials such as weighing paper, gloves, and pipette tips into a designated, clearly labeled hazardous waste container.

    • For the compound itself, carefully transfer it into a sealable, compatible hazardous waste container. Ensure the container is appropriately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated halogenated organic waste container.

    • Do not mix with non-halogenated waste streams.[3]

    • Ensure the container is properly sealed and labeled.

Step 3: Decontamination of Glassware and Work Surfaces

Thorough decontamination is essential to prevent cross-contamination and accidental exposure.

  • Glassware:

    • Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the initial rinsate in the designated halogenated organic waste container.

    • Wash the glassware with soap and water and perform a final rinse with deionized water.

  • Work Surfaces:

    • Wipe down the work surface with a cloth or paper towel dampened with a suitable solvent.

    • Dispose of the contaminated wipes in the solid hazardous waste container.

    • Follow with a standard cleaning procedure using soap and water.

Step 4: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill:

    • For a solid spill , carefully sweep or scoop the material to avoid generating dust.

    • For a liquid spill , use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[2] The recommended method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[2]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling of This compound ppe Step 1: Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Waste Generated? fume_hood->waste_generation spill Spill Occurs? fume_hood->spill solid_waste Solid Waste (Compound, Contaminated PPE) waste_generation->solid_waste Yes (Solid) liquid_waste Liquid Waste (Solutions, Rinsate) waste_generation->liquid_waste Yes (Liquid) decontaminate Step 3: Decontaminate Glassware and Work Surfaces waste_generation->decontaminate No (Task Complete) solid_container Step 2: Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Step 2: Place in Labeled Halogenated Organic Waste Container liquid_waste->liquid_container storage Store Waste in Designated Secondary Containment Area solid_container->storage liquid_container->storage disposal_service Step 4: Arrange Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_service spill->waste_generation No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->solid_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-methoxy-1,5-naphthyridine
Reactant of Route 2
8-Chloro-2-methoxy-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.